2,5-Diphenyl-1H-phosphole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
82476-30-0 |
|---|---|
Molecular Formula |
C16H13P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,5-diphenyl-1H-phosphole |
InChI |
InChI=1S/C16H13P/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H |
InChI Key |
DYGSRPWTJQSRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(P2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Diphenyl-1H-phosphole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Diphenyl-1H-phosphole, a heterocyclic organophosphorus compound of significant interest in materials science and medicinal chemistry. This document details established synthetic protocols and provides a summary of key analytical data for the characterization of this phosphole derivative.
Introduction
Phospholes, the phosphorus analogs of pyrroles, are a unique class of five-membered heterocyclic compounds. Their distinct electronic and structural properties, arising from the participation of the phosphorus atom in the π-system, make them valuable building blocks for the development of novel organic electronic materials, ligands for catalysis, and biologically active molecules. This compound, with its phenyl substituents, offers enhanced stability and tunable electronic properties, making it a particularly important derivative for further functionalization and application.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two prominent and effective routes are the Fagan-Nugent method, which proceeds via a zirconacyclopentadiene intermediate, and the McCormack reaction, a cycloaddition approach.
Fagan-Nugent Method
The Fagan-Nugent method is a versatile approach for the synthesis of a variety of substituted phospholes.[1] The key steps involve the formation of a zirconacyclopentadiene from the coupling of two alkyne molecules, followed by a metathesis reaction with a dichlorophosphine.
Experimental Protocol:
-
Formation of the Zirconacyclopentadiene Intermediate: In a moisture- and air-free environment (e.g., under an argon atmosphere using Schlenk line techniques), a solution of diphenylacetylene (2 equivalents) in a dry, coordinating solvent such as tetrahydrofuran (THF) is treated with a zirconocene equivalent, typically generated in situ from zirconocene dichloride (Cp₂ZrCl₂) and two equivalents of a strong reducing agent like n-butyllithium. The reaction mixture is stirred at room temperature to facilitate the formation of the 2,3,4,5-tetraphenyl-1-zirconacyclopentadiene.
-
Reaction with Dichlorophenylphosphine: To the solution containing the zirconacyclopentadiene intermediate, a solution of dichlorophenylphosphine (PhPCl₂) (1 equivalent) in THF is added dropwise at a low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of a proton source, such as water or a dilute acid. The organic layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to yield 2,5-diphenyl-1-phenyl-1H-phosphole.
Caption: Fagan-Nugent synthesis of a 2,5-diphenylphosphole derivative.
McCormack Reaction
The McCormack reaction provides an alternative route to phosphole oxides, which can then be reduced to the corresponding phospholes. This method involves the [4+1] cycloaddition of a 1,3-diene with a phosphonous dihalide.
Experimental Protocol:
-
Cycloaddition: 1,4-Diphenyl-1,3-butadiene is reacted with a dichlorophosphine, such as dichlorophenylphosphine, in a suitable solvent. The reaction is typically heated to promote the cycloaddition, forming a 2,5-dihydro-1H-phosphole oxide precursor.
-
Dehydrohalogenation: The resulting cycloadduct is then treated with a base to effect dehydrohalogenation, leading to the formation of the phosphole oxide ring.
-
Reduction: The 2,5-diphenyl-1-phenyl-1H-phosphole 1-oxide is subsequently reduced to the desired this compound. Common reducing agents for this transformation include silanes, such as trichlorosilane (HSiCl₃), in the presence of a tertiary amine.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Caption: Workflow for the McCormack reaction synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2,5-diphenyl-1-phenyl-1H-phosphole, a closely related and well-characterized derivative.[1] The data for the parent this compound is expected to be similar, with variations arising from the absence of the P-phenyl group.
Table 1: NMR Spectroscopic Data for 2,5-Disubstituted-1-phenylphospholes
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) |
| ³¹P | +10 to +15 | Singlet | - |
| ¹H (phosphole ring) | 6.5 - 7.5 | Multiplet | - |
| ¹H (phenyl rings) | 7.0 - 8.0 | Multiplet | - |
| ¹³C (phosphole ring) | 125 - 150 | - | J(P,C) can be observed |
| ¹³C (phenyl rings) | 120 - 140 | - | - |
Table 2: Mass Spectrometry Data
| Ionization Method | Expected m/z |
| ESI-MS | [M+H]⁺, [M+Na]⁺, etc. |
Table 3: Photophysical Properties
| Property | Wavelength (nm) / Value |
| UV-Vis Absorption (λₘₐₓ) | 350 - 450 |
| Fluorescence Emission (λₑₘ) | 450 - 600 |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.20 |
Note: The exact values will depend on the solvent and the specific substitution pattern.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption and fluorescence emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The phosphole is dissolved in a spectroscopic grade solvent (e.g., dichloromethane or THF) at a known concentration. The absorption spectrum is recorded to determine the maximum absorption wavelength (λₘₐₓ). The fluorescence emission spectrum is then recorded by exciting the sample at or near its λₘₐₓ. The fluorescence quantum yield (Φf) can be determined relative to a known standard.
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the key synthetic methodologies and characterization techniques for this compound. The Fagan-Nugent and McCormack reactions represent reliable pathways to this important phosphole derivative. Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry, materials science, and drug development, facilitating the exploration and application of this versatile organophosphorus compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diphenyl-1H-phosphole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2,5-Diphenyl-1H-phosphole, a heterocyclic organophosphorus compound of significant interest in materials science and medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this guide presents a comprehensive summary of expected spectroscopic values based on known chemical shift ranges and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and application of this phosphole derivative.
Spectroscopic Data Summary
The following tables summarize the theoretical nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from structurally related phospholes.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~ 7.6 - 7.8 | Multiplet | 4H | ortho-Protons of Phenyl Rings |
| ~ 7.3 - 7.5 | Multiplet | 6H | meta & para-Protons of Phenyl Rings |
| ~ 6.8 - 7.0 | Doublet of doublets | 2H | β-Protons of Phosphole Ring (C3-H, C4-H) |
| ~ 3.0 - 4.0 | Broad singlet | 1H | N-H Proton of Phosphole Ring |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 145 | C2 & C5 of Phosphole Ring |
| ~ 135 - 140 | ipso-Carbons of Phenyl Rings |
| ~ 128 - 130 | ortho & para-Carbons of Phenyl Rings |
| ~ 125 - 128 | meta-Carbons of Phenyl Rings |
| ~ 120 - 125 | C3 & C4 of Phosphole Ring |
Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| +10 to +15 | Singlet |
Note: A related symmetrical 2,5-disubstituted 1-phenylphosphole exhibits a ³¹P{¹H} NMR shift at +12.36 ppm[1].
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |
| ~ 250 - 270 | High | π → π* (Phenyl Rings) |
| ~ 300 - 350 | Moderate to High | π → π* (Phosphole Ring and Conjugated System) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
A standard pulse sequence is used with a spectral width of 0-12 ppm.
-
The residual solvent peak is used as an internal standard.
-
Data is processed with appropriate Fourier transformation and phase correction.
-
-
¹³C NMR Spectroscopy:
-
Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).
-
Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
³¹P NMR Spectroscopy:
-
Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 162 MHz or 202 MHz).
-
Proton-decoupled spectra are typically acquired.
-
An external standard, such as 85% H₃PO₄, is used and referenced to 0 ppm.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). A series of dilutions are made to obtain concentrations suitable for absorbance measurements (typically in the micromolar range).
-
Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A quartz cuvette with a 1 cm path length is filled with the sample solution.
-
The solvent is used as a blank to record the baseline.
-
The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Luminescent World of Diarylphospholes: A Technical Guide to their Electronic and Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The unique electronic structure of phosphorus-containing heterocycles has positioned diarylphosphole derivatives as a compelling class of molecules in materials science and medicinal chemistry. Their tunable electronic and photophysical properties, arising from the interplay between the phosphorus atom and the π-conjugated aryl substituents, have opened avenues for their application in Organic Light-Emitting Diodes (OLEDs), bioimaging, and as potential therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of diarylphosphole derivatives, detailing their synthesis, experimental characterization, and the fundamental principles governing their behavior.
Core Photophysical and Electronic Data
The photophysical properties of diarylphosphole derivatives are highly sensitive to the nature of the aryl substituents, the substituent on the phosphorus atom, and the surrounding solvent environment. A summary of key quantitative data for representative diarylphosphole derivatives is presented below.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Reference |
| 2,5-di(2-quinolyl)-1-phenylphosphole | CH₂Cl₂ | Not Reported | 460 | 0.04 | Not Reported | [1] |
| [CuCl(2,5-di(2-quinolyl)-1-phenylphosphole)₂] | CH₂Cl₂ | Not Reported | 583 | 0.07 | Not Reported | [1] |
| [CuI(2,5-di(2-quinolyl)-1-phenylphosphole)₂] | CH₂Cl₂ | Not Reported | 490 | 0.11 | Not Reported | [1] |
| Benzophospholo[3,2-b]indole derivative 8a | Not Reported | Not Reported | Not Reported | 0.72 | Not Reported | |
| Benzophospholo[3,2-b]indole derivative 8b | Not Reported | Not Reported | Not Reported | 0.65 | Not Reported | |
| Benzophospholo[3,2-b]indole derivative 8c | Not Reported | Not Reported | Not Reported | 0.50 | Not Reported | |
| Benzophospholo[3,2-b]indole derivative 8d | Not Reported | Not Reported | Not Reported | 0.58 | Not Reported |
Experimental Protocols
Synthesis of Diarylphosphole Derivatives
Two common methods for the synthesis of diarylphospholes are the Fagan-Nugent reaction and the McCormack cycloaddition.
1. Fagan-Nugent Reaction for the Synthesis of 2,5-Di(2-quinolyl)-1-phenylphosphole
This method involves the zirconocene-mediated coupling of alkynes followed by reaction with a dichlorophosphine.[1]
-
Step 1: Formation of the Zirconacyclopentadiene: A solution of zirconocene dichloride (Cp₂ZrCl₂) in an appropriate solvent is treated with two equivalents of a reducing agent, such as n-butyllithium, at low temperature (e.g., -78 °C). The resulting "Cp₂Zr" species is then reacted with two equivalents of the desired alkyne (e.g., 1-ethynyl-2-quinoline) to form the zirconacyclopentadiene intermediate.
-
Step 2: Phosphole Formation: The zirconacyclopentadiene intermediate is then reacted with a dichlorophosphine, such as dichlorophenylphosphine (PhPCl₂), to yield the corresponding phosphole. The reaction mixture is typically stirred at room temperature to allow for the cyclization and formation of the phosphole ring.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina to yield the pure diarylphosphole derivative.
2. McCormack Cycloaddition
This method involves the [4+1] cycloaddition of a conjugated diene with a dichlorophosphine.
-
Step 1: Reaction Setup: The conjugated diene and the dichlorophosphine are dissolved in a suitable solvent, such as benzene or toluene, in a reaction vessel equipped with a reflux condenser.
-
Step 2: Cycloaddition: The reaction mixture is heated to reflux to promote the cycloaddition reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Step 3: Hydrolysis and Oxidation (optional): The resulting phospholenium salt can be hydrolyzed to the corresponding phospholene oxide. Subsequent reduction can yield the trivalent phosphole.
-
Purification: The final product is purified by crystallization or column chromatography.
Photophysical Characterization
1. UV-Vis Absorption and Fluorescence Spectroscopy
-
Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Solutions of the diarylphosphole derivatives are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement:
-
The UV-Vis absorption spectrum is recorded to determine the absorption maxima (λ_abs).
-
The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum. The emission maximum (λ_em) is then determined. For accurate measurements, it is crucial to use four-sided polished cuvettes for fluorescence measurements to avoid interference from frosted sides.
-
2. Fluorescence Quantum Yield (Φ_f) Determination
The relative method is commonly employed for determining the fluorescence quantum yield.
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with an emission range similar to the sample is chosen. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or rhodamine 6G in ethanol (Φ_f = 0.95).
-
Procedure:
-
A series of solutions of both the standard and the sample are prepared with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
The absorption and fluorescence spectra of all solutions are recorded.
-
The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
3. Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes.
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time with one or more exponential functions.
-
Key Concepts and Visualizations
Logical Workflow for Synthesis and Characterization
The development and study of new diarylphosphole derivatives follow a logical workflow, from initial synthesis to detailed photophysical analysis.
Caption: Workflow for the synthesis and characterization of diarylphosphole derivatives.
Application in Organic Light-Emitting Diodes (OLEDs)
Diarylphosphole derivatives can be utilized as emissive materials in OLEDs. The following diagram illustrates a typical multi-layer OLED structure incorporating a phosphole-based emitter.
Caption: Schematic of a multi-layer OLED device structure.
Fundamental Electronic Transitions
The photophysical properties of diarylphosphole derivatives are governed by electronic transitions between molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
Caption: Jablonski diagram illustrating absorption and fluorescence.
This guide provides a foundational understanding of the electronic and photophysical properties of diarylphosphole derivatives. The combination of their synthetic accessibility and tunable optoelectronic characteristics ensures that these fascinating molecules will continue to be a vibrant area of research with the potential for significant technological and biomedical impact.
References
A Technical Guide to Theoretical and Computational Studies of Phosphole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholes, five-membered heterocyclic compounds containing a phosphorus atom, have emerged as a versatile and promising class of molecules in materials science and medicinal chemistry. Their unique electronic structure, characterized by a pyramidal phosphorus atom and σ-π conjugation, imparts distinct optical and electronic properties that can be finely tuned through chemical modification. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study phosphole derivatives, alongside experimental protocols for their synthesis and characterization. The guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel phosphole-based materials and therapeutics.
Core Concepts in Phosphole Chemistry
The reactivity and electronic properties of phospholes are intrinsically linked to the pyramidal geometry of the phosphorus atom. This geometry inhibits the delocalization of the phosphorus lone pair into the diene π-system, leading to a lower degree of aromaticity compared to their nitrogen (pyrrole) and sulfur (thiophene) analogues. A key feature of phospholes is the presence of σ-π hyperconjugation, an interaction between the exocyclic σ* orbital of the P-R bond and the endocyclic π* orbital of the diene moiety. This interaction plays a crucial role in lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making phospholes excellent electron-accepting materials.
Computational Methodologies
Density Functional Theory (DFT) has become the cornerstone of computational studies on phosphole derivatives, offering a balance between accuracy and computational cost.
Key Computational Approaches
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Geometry Optimization: The first step in any computational analysis is to determine the ground-state molecular geometry. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for this purpose. The choice of basis set is also critical, with Pople-style basis sets such as 6-31G(d) or 6-311+G** being commonly employed.
-
Electronic Structure Analysis: Understanding the electronic properties of phosphole derivatives is essential for predicting their behavior in various applications. Key parameters that are routinely calculated include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial for determining the electronic and optical properties, as well as the reactivity of the molecule.
-
Ionization Potential (IP) and Electron Affinity (EA): These parameters provide insights into the ease of removing or adding an electron, respectively, and are important for designing materials for electronic devices.
-
-
Excited State Calculations: To understand the photophysical properties of phosphole derivatives, such as their absorption and emission spectra, Time-Dependent DFT (TD-DFT) is the most common method. This approach allows for the calculation of vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis and fluorescence spectra.
-
Reaction Mechanism Studies: Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving phospholes. By locating transition states and calculating activation energies, researchers can gain a detailed understanding of reaction pathways, such as the dimerization of phospholes.
Typical Computational Protocol (DFT)
Below is a generalized step-by-step protocol for performing a DFT calculation on a phosphole derivative using a computational chemistry software package like Gaussian:
-
Molecule Building: Construct the 3D structure of the phosphole derivative using a molecular modeling interface.
-
Input File Preparation: Create an input file that specifies the computational method, basis set, job type (e.g., optimization, frequency calculation), charge, and spin multiplicity of the molecule. A typical input for a geometry optimization and frequency calculation of a neutral singlet phosphole derivative using the B3LYP functional and the 6-31G(d) basis set would include the following keywords: #p B3LYP/6-31G(d) Opt Freq.
-
Job Submission: Submit the input file to the computational chemistry software.
-
Output Analysis: After the calculation is complete, analyze the output file to extract the desired information, such as the optimized geometry, electronic energies, molecular orbital information, and vibrational frequencies.
Experimental Protocols
The synthesis of phosphole derivatives often involves the construction of the five-membered ring through various cyclization reactions.
Synthesis of 1,2,5-Triphenylphosphole: A Step-by-Step Protocol
This protocol describes a common method for the synthesis of a 2,5-diarylphosphole derivative.
Materials:
-
1,4-Diphenyl-1,3-butadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichlorophenylphosphine (PhPCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
Deprotonation of the Diene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diphenyl-1,3-butadiene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi dropwise to the cooled solution with stirring. The reaction mixture will typically change color, indicating the formation of the dianion. Allow the reaction to stir at -78 °C for 1-2 hours.
-
Cyclization with Dichlorophenylphosphine: To the solution of the dianion, slowly add one equivalent of dichlorophenylphosphine in anhydrous THF via a syringe. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,2,5-triphenylphosphole as a solid.
Characterization: The synthesized compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies of various phosphole derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Max (nm) | Reference |
| 2,5-Diphenylthiooxophosphole | -5.89 | -2.48 | 3.41 | 514 | [1] |
| Dithieno[3,2-b:2′,3′-d]phosphole-Ph | -5.61 | -2.13 | 3.48 | 448 | [2] |
| Dithieno[3,2-b:2′,3′-d]phosphole-Th | -5.52 | -2.27 | 3.25 | 478 | [2] |
Table 1: Calculated Electronic Properties and Experimental Emission Maxima of Selected Phosphole Derivatives.
| Reaction | Activation Energy (endo) (kcal/mol) | Activation Energy (exo) (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| 1H-Phosphole Dimerization (Path 1) | 24.5 | 26.0 | -28.9 | |
| 2H-Phosphole Dimerization (P-P bond) | 14.2 | 18.7 | -19.1 | |
| 3H-Phosphole Dimerization (Path 1) | 16.9 | 19.9 | -31.7 |
Table 2: Calculated Activation and Reaction Energies for the Dimerization of Phosphole Isomers.
Applications in Drug Development and Bio-imaging
While the application of phosphole derivatives in drug development is an emerging field, their unique photophysical properties have led to significant advancements in bio-imaging.
Phosphole-Based Fluorescent Probes
Phosphole derivatives have been successfully developed as fluorescent labels for biomolecules. Their high quantum yields, photostability, and tunable emission wavelengths make them attractive alternatives to traditional fluorophores. For example, phosphole-based dyes have been used to label peptides for fluorescence microscopy studies, enabling the visualization of cellular processes with high sensitivity and resolution.
Potential as Therapeutic Agents
The phosphorus atom in phospholes can be a target for medicinal chemistry modifications. While less explored than their phosphonate cousins, phosphole derivatives are being investigated for their potential as enzyme inhibitors. Computational screening methods can be employed to identify phosphole-based compounds that can bind to the active sites of therapeutic targets such as kinases and proteases. Further experimental validation is needed to fully realize the therapeutic potential of this class of compounds.
Visualizations
Computational Workflow for Phosphole Derivative Studies
Caption: A typical workflow for the computational study of phosphole derivatives.
Diels-Alder Dimerization of 1H-Phosphole
Caption: Reaction pathway for the Diels-Alder dimerization of 1H-phosphole.
Conclusion
Theoretical and computational studies are indispensable tools for advancing our understanding of phosphole derivatives. By providing detailed insights into their electronic structure, reactivity, and photophysical properties, these methods guide the rational design of new materials and potential therapeutic agents. The synergy between computational prediction and experimental validation will continue to drive innovation in the exciting field of phosphole chemistry, with promising applications in organic electronics, bio-imaging, and drug discovery.
References
The Evolving Landscape of 2,5-Diphenyl-1H-phosphole Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Characterization, and Therapeutic Potential
The quest for novel molecular scaffolds in drug discovery has led researchers to explore a diverse array of heterocyclic compounds. Among these, the phosphorus-containing heterocycle, 2,5-Diphenyl-1H-phosphole, presents a unique and intriguing core structure for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and emerging applications of novel derivatives of this compound, with a focus on their potential in drug development.
Synthesis of Novel this compound Derivatives
The functionalization of the this compound core can be achieved through several synthetic strategies, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for biological screening.
Key Synthetic Methodologies
One of the most versatile methods for the synthesis of substituted phospholes is the Fagan-Nugent reaction . This method involves the reaction of a zirconacyclopentadiene with a dichlorophosphine (RPCl2) to yield the corresponding phosphole. This approach allows for the introduction of various substituents at the 1-position of the phosphole ring.[1]
Another classical and effective route is the McCormack reaction , which involves the cycloaddition of a 1,3-diene with a phosphonous dihalide, followed by dehydrohalogenation.[1] While versatile, this method may have limitations in accessing specific substitution patterns.
Furthermore, functionalization of the pre-formed this compound ring can be achieved. For instance, deprotonation of the P-H bond followed by reaction with electrophiles allows for the introduction of substituents at the phosphorus atom.[1]
A notable example of a novel derivative is 2,5-di(2-quinolyl)-1-phenylphosphole . Its synthesis was accomplished using the Fagan-Nugent method, providing the product as an air-stable solid in a high yield of 73%.[1]
Characterization of Novel Derivatives
Thorough characterization of newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.
| Derivative Name | Synthesis Method | Yield (%) | 31P NMR (ppm) | Mass Spec. (m/z) | Key UV-Vis λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 2,5-di(2-quinolyl)-1-phenylphosphole | Fagan-Nugent | 73 | +12.36 | 469.19 [M+H]+ | 402 | 460 | 0.04 |
Table 1: Spectroscopic and Photophysical Data for 2,5-di(2-quinolyl)-1-phenylphosphole.[1]
Experimental Protocols
General Procedure for the Synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole
The synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole is achieved through the Fagan-Nugent methodology. This involves the oxidative coupling of 1,8-di(2-quinolyl)octa-1,7-diyne with [Cl2ZrCp2], followed by a reaction with dibromidephenylphosphine (PhPBr2). The resulting phosphole derivative is then purified using flash column chromatography on basic alumina with tetrahydrofuran (THF) as the eluent.[1]
Potential Applications in Drug Development
While the exploration of this compound derivatives in drug discovery is still in its early stages, the unique electronic and structural properties of the phosphole ring suggest several potential therapeutic applications. The broader class of organophosphorus compounds has already yielded successful drugs, and phospholes represent a promising, underexplored area within this chemical space.
Kinase Inhibition
The structural features of functionalized phospholes make them potential candidates for kinase inhibitors. The ability to introduce diverse substituents around the core scaffold allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.
Anticancer Agents
The development of novel anticancer agents is a primary focus of medicinal chemistry. The planar and aromatic nature of the this compound core, combined with the ability to introduce functional groups that can interact with biological targets, makes these derivatives interesting candidates for evaluation as cytotoxic or cytostatic agents.
References
An In-depth Technical Guide to the Chemistry of 2,5-Disubstituted Phospholes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,5-disubstituted phospholes. These unique heterocyclic compounds have garnered significant interest due to their distinct electronic and photophysical properties, making them valuable building blocks in materials science, catalysis, and medicinal chemistry. This document details key synthetic methodologies, characteristic reactions, and quantitative data to serve as a valuable resource for researchers in the field.
Introduction to Phospholes
Phospholes are phosphorus-containing analogues of pyrrole and are characterized by a five-membered heterocyclic ring containing one phosphorus atom. The degree of aromaticity in phospholes is significantly lower than in their nitrogen counterparts, which imparts them with unique reactivity, often behaving as cyclic phosphines and dienes. The substituents at the 2 and 5 positions of the phosphole ring play a crucial role in modulating their electronic structure, stability, and chemical behavior. This guide focuses specifically on these 2,5-disubstituted derivatives.
Synthetic Methodologies
The synthesis of 2,5-disubstituted phospholes can be broadly categorized into two main strategies: cyclization reactions that form the phosphole ring and functionalization of a pre-existing phosphole scaffold.
Fagan-Nugent Method
The Fagan-Nugent method is a versatile and widely employed route for the synthesis of symmetrically and unsymmetrically 2,5-disubstituted phospholes. This one-pot procedure involves the reaction of diynes with a low-valent titanium or zirconium reagent to form a metallacyclopentadiene intermediate, which is then treated with a dichlorophosphine to yield the desired phosphole.[1][2] A key advantage of this method is the ability to introduce a variety of substituents at the 2 and 5 positions by selecting the appropriate starting diyne.
Experimental Protocol: Synthesis of 2,5-Di(2-quinolyl)-1-phenylphosphole via the Fagan-Nugent Method [1][3]
Materials:
-
1,8-Di(2-quinolyl)octa-1,7-diyne
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butyllithium (n-BuLi)
-
Dichlorophenylphosphine (PhPCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
-
Basic alumina for column chromatography
Procedure:
-
Generation of the Zirconacyclopentadiene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,8-di(2-quinolyl)octa-1,7-diyne and zirconocene dichloride in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of n-butyllithium in hexanes to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. The formation of the zirconacyclopentadiene intermediate is typically indicated by a color change.
-
Reaction with Dichlorophenylphosphine: Cool the solution containing the zirconacyclopentadiene intermediate to -78 °C.
-
Slowly add one equivalent of dichlorophenylphosphine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on basic alumina using an appropriate eluent (e.g., THF) to afford the 2,5-di(2-quinolyl)-1-phenylphosphole as a solid.
Characterization: The product can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and UV-Vis spectroscopy.
McCormack Cycloaddition
The McCormack cycloaddition is a classical method for the synthesis of phospholene oxides, which can be subsequently reduced to the corresponding phospholes. This reaction involves the [4+1] cycloaddition of a 1,3-diene with a dichlorophosphine, followed by hydrolysis of the resulting cyclic phosphonium salt. While this method is robust, it often requires harsh conditions and may not be suitable for sensitive substrates.
Experimental Protocol: General Procedure for McCormack Cycloaddition
Materials:
-
Substituted 1,3-butadiene
-
Dichlorophosphine (e.g., phenyldichlorophosphine)
-
A suitable solvent (e.g., toluene or benzene)
-
Aqueous sodium carbonate or other base for hydrolysis
Procedure:
-
In a sealed tube or a pressure reactor, combine the 1,3-butadiene and the dichlorophosphine in a suitable solvent.
-
Heat the mixture to the required temperature (typically >100 °C) for several hours to days.
-
Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the dichlorophosphine signal and the appearance of the phospholene oxide signal.
-
After completion, cool the reaction mixture and carefully add an aqueous solution of sodium carbonate to hydrolyze the intermediate phosphonium salt.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting phospholene oxide by crystallization or column chromatography.
-
The phospholene oxide can be reduced to the corresponding phosphole using a reducing agent such as a silane (e.g., trichlorosilane).
Reactivity of 2,5-Disubstituted Phospholes
The reactivity of 2,5-disubstituted phospholes is dictated by the interplay of the phosphorus lone pair and the diene system. They can undergo reactions at the phosphorus center and participate in cycloaddition reactions across the diene backbone.
Reactions at the Phosphorus Center
The phosphorus atom in 2,5-disubstituted phospholes retains its nucleophilic character and can readily undergo oxidation, quaternization, and coordination to metal centers.
-
Oxidation: Phospholes can be easily oxidized to the corresponding phosphole oxides using common oxidizing agents like hydrogen peroxide or air. This transformation significantly alters the electronic properties of the ring.
-
Coordination Chemistry: The lone pair on the phosphorus atom allows phospholes to act as ligands for transition metals, forming a wide range of coordination complexes.[4][5] The electronic and steric properties of the phosphole ligand can be tuned by varying the substituents at the 2, 5, and P-positions.
Cycloaddition Reactions
The diene character of the phosphole ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.[6][7] The reactivity in these reactions is influenced by the substituents on the phosphole ring and the dienophile. Electron-withdrawing groups on the phosphorus atom can enhance the dienic reactivity.[6]
Quantitative Data
The following tables summarize key quantitative data for a selection of 2,5-disubstituted phospholes reported in the literature.
Table 1: Selected Synthetic Yields of 2,5-Disubstituted Phospholes
| P-Substituent | 2,5-Substituents | Synthetic Method | Yield (%) | Reference |
| Phenyl | 2,5-Di(2-quinolyl) | Fagan-Nugent | 73 | [1][3] |
Table 2: ³¹P NMR Chemical Shifts of Selected 2,5-Disubstituted Phospholes and Derivatives
| Compound Type | P-Substituent | 2,5-Substituents | Solvent | ³¹P Chemical Shift (ppm) | Reference |
| Phosphole | Phenyl | 2,5-Di(2-quinolyl) | CDCl₃ | +12.36 | [1] |
| Trivalent Phosphorus (C₃P) | - | - | - | -60 to -10 | [4][8] |
| Phosphine Oxides (C₃P=O) | - | - | - | +20 to +60 | [4][8] |
Table 3: Photophysical Properties of Selected 2,5-Disubstituted Phospholes
| P-Substituent | 2,5-Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| Phenyl | 2,5-Di(2-quinolyl) | CH₂Cl₂ | - | 460 | 0.04 | [1] |
| Phenyl | Asymmetric 2,5-diaryl | CH₂Cl₂ | 395 | 487 | - | [9] |
| - | Benzo[f]naphtho[2,3-b]phosphoindole oxide | CHCl₃ | 279, 336 | 414 | 0.086 | [10] |
| - | Benzo[f]naphtho[2,3-b]phosphoindole methyl cation | CHCl₃ | 283, 339 | 426 | - | [10] |
| - | Benzo[f]naphtho[2,3-b]phosphoindole borane complex | CHCl₃ | 274, 334 | 395 | - | [10] |
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental aspects of 2,5-disubstituted phosphole chemistry.
Caption: General structure and numbering of a 2,5-disubstituted phosphole.
Caption: A simplified workflow for the Fagan-Nugent synthesis of 2,5-disubstituted phospholes.
Caption: A diagram illustrating the main reaction pathways for 2,5-disubstituted phospholes.
Conclusion
2,5-Disubstituted phospholes are a fascinating class of heterocycles with a rich and diverse chemistry. The synthetic methods outlined in this guide, particularly the Fagan-Nugent reaction, provide accessible routes to a wide array of derivatives. Their unique reactivity, combining the characteristics of phosphines and dienes, opens up numerous possibilities for the construction of complex molecular architectures and functional materials. The quantitative data presented herein serves as a useful reference for predicting and understanding the properties of new phosphole-based systems. It is anticipated that the continued exploration of 2,5-disubstituted phosphole chemistry will lead to further advancements in catalysis, organic electronics, and drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. tandfonline.com [tandfonline.com]
- 4. science-and-fun.de [science-and-fun.de]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. Asymmetrically Substituted Phospholes as Ligands for Coinage Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Unraveling the Enigma of Low Aromaticity in 1H-Phospholes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the diminished aromaticity of 1H-phospholes, a class of five-membered phosphorus-containing heterocycles. In contrast to their nitrogenous analogs, pyrroles, phospholes exhibit significantly reduced aromatic character, a phenomenon that profoundly influences their structure, reactivity, and potential applications in fields such as materials science and medicinal chemistry. This document provides a comprehensive overview of the theoretical underpinnings and experimental evidence that collectively explain this intriguing chemical behavior.
The Core of the Matter: Pyramidalization and Lone Pair Localization
The primary reason for the low aromaticity of 1H-phospholes lies in the electronic and structural properties of the phosphorus atom. Unlike the planar nitrogen atom in pyrrole, which readily participates in π-delocalization, the phosphorus atom in 1H-phosphole tends to adopt a pyramidal geometry.[1] This structural preference has two major consequences that disrupt the establishment of a fully delocalized aromatic sextet:
-
Increased Pyramidal Inversion Barrier: The energy barrier for the phosphorus atom to invert its pyramidal geometry is significant, hindering the planar conformation necessary for optimal p-orbital overlap with the adjacent carbon atoms in the ring.
-
Reluctance of the Lone Pair to Delocalize: The lone pair of electrons on the phosphorus atom resides in an orbital with significant s-character, making it less available for delocalization into the π-system of the ring.[1] This localization of the lone pair effectively breaks the continuous cycle of π-electrons required for aromaticity.
This inherent tendency towards a non-planar structure and lone pair localization distinguishes phospholes from their more aromatic heterocyclic counterparts like pyrrole, furan, and thiophene.
Quantitative Assessment of Aromaticity
The degree of aromaticity can be quantified using various computational and experimental indices. A comparison of these indices for 1H-phosphole and other relevant five-membered heterocycles starkly illustrates the reduced aromatic character of the phosphorus-containing ring.
| Heterocycle | NICS(1) (ppm) | HOMA | ASE (kcal/mol) | TRE (β) | MRE (β) |
| 1H-Phosphole | -1.8 to -7.7 | ~0.4 | Low | Low | Low |
| Pyrrole | -15.1 | 0.903 | 21.3 | 0.291 | 0.242 |
| Furan | -12.4 | 0.713 | 15.7 | 0.243 | 0.208 |
| Thiophene | -13.6 | 0.884 | 22.8 | 0.306 | 0.254 |
NICS(1): Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. More negative values indicate stronger aromaticity. HOMA: Harmonic Oscillator Model of Aromaticity. Values closer to 1 indicate higher aromaticity. ASE: Aromatic Stabilization Energy. Higher positive values indicate greater aromatic stabilization. TRE: Topological Resonance Energy. MRE: Magnetic Resonance Energy.
Note: The values for 1H-Phosphole are approximate ranges gathered from multiple sources, as a direct comparative study with all these indices was not found. The values for Pyrrole, Furan, and Thiophene are from a comparative study.
Experimental Protocols for Aromaticity Assessment
The theoretical understanding of phosphole aromaticity is substantiated by various experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of 1H-Phospholes via the McCormack Reaction
The McCormack reaction is a classic and versatile method for the synthesis of phosphole derivatives.[1]
Protocol for the Synthesis of 1-Phenyl-2,3,4,5-tetramethylphosphole:
-
Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a nitrogen inlet, a rubber septum, and an addition funnel. The apparatus is thoroughly dried and purged with nitrogen.
-
Reactant Charging: In a nitrogen-filled glove box, the flask is charged with 200 mL of anhydrous diethyl ether and 10.0 g (34.2 mmol) of zirconocene dichloride ((η-C₅H₅)₂ZrCl₂). The flask is then sealed and removed from the glove box.
-
Addition of 2-Butyne: The flask is cooled to -78 °C using a dry ice/acetone bath. To the stirred suspension, 10.0 mL (123 mmol) of 2-butyne is added via syringe.
-
Addition of n-Butyllithium: 40.0 mL of a 1.6 M solution of n-butyllithium in hexane (64.0 mmol) is added dropwise to the reaction mixture via the addition funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Formation of the Zirconacyclopentadiene: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. During this time, the color of the solution changes from colorless to a deep red-brown, indicating the formation of the zirconacyclopentadiene intermediate.
-
Addition of Dichlorophenylphosphine: The flask is cooled again to -78 °C, and 4.30 mL (31.7 mmol) of dichlorophenylphosphine is added dropwise via syringe.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is extracted with toluene, and the extract is filtered.
-
Purification: The toluene is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 1-phenyl-2,3,4,5-tetramethylphosphole as a colorless oil.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds, including phospholes. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination.
General Protocol for Acquiring a ³¹P NMR Spectrum of a 1H-Phosphole:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphole sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift.
-
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Reference: Use an external standard of 85% H₃PO₄ in a sealed capillary, setting its chemical shift to 0 ppm.
-
Decoupling: Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum and improve the signal-to-noise ratio.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) is recommended for initial spectra to ensure the signal is observed. For 1H-phospholes, the signal is typically in the upfield region.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.
-
Number of Scans (ns): This will depend on the sample concentration, but typically ranges from 16 to 128 scans.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform to obtain the final spectrum.
Expected Chemical Shifts: The ³¹P chemical shifts for 1H-phospholes are typically found in the upfield region of the spectrum, often between -10 and -60 ppm relative to 85% H₃PO₄.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the degree of pyramidalization at the phosphorus atom.
General Workflow for X-ray Crystallography of a Phosphole Derivative:
-
Crystallization: Grow single crystals of the phosphole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[2]
-
Data Collection:
-
Mount the crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots from the collected images.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions and thermal parameters of the model against the experimental data until a good fit is achieved.
-
-
Analysis: Analyze the final crystal structure to determine key geometric parameters, such as the sum of the bond angles around the phosphorus atom, which provides a quantitative measure of its pyramidalization.
Computational Chemistry: Density Functional Theory (DFT) Calculations
DFT calculations are invaluable for probing the electronic structure and aromaticity of phospholes.
Protocol for NICS(1) Calculation of 1H-Phosphole:
-
Structure Optimization:
-
Build the 1H-phosphole molecule in a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional and basis set. For phosphorus-containing compounds, functionals other than B3LYP, such as OLYP or KT2, with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) are often recommended for higher accuracy.
-
-
NICS Calculation Setup:
-
Once the geometry is optimized, set up a subsequent calculation to compute the NMR properties.
-
Place a ghost atom (Bq) at the geometric center of the five-membered ring.
-
To calculate NICS(1), place another ghost atom 1 Å directly above the ring center.
-
-
Calculation Execution: Run the NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method.
-
Analysis: The isotropic magnetic shielding value calculated at the position of the ghost atom, with its sign reversed, corresponds to the NICS value.
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for the Fagan-Nugent Synthesis of 2,5-di(aryl)phospholes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholes, the phosphorus analogs of pyrroles, are an important class of five-membered heterocyclic compounds. Among them, 2,5-di(aryl)phospholes have garnered significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in materials science and as ligands in catalysis. More recently, the structural motif of 2,5-diaryl heterocyclic compounds is being increasingly explored in the field of drug discovery for the development of novel therapeutic agents. The Fagan-Nugent method provides a versatile and efficient route for the synthesis of these valuable compounds.
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-di(aryl)phospholes using the Fagan-Nugent method. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
The Fagan-Nugent Method: An Overview
The Fagan-Nugent method is a powerful tool for the synthesis of a variety of five-membered heterocycles, including phospholes. The core of this methodology lies in the generation of a zirconacyclopentadiene intermediate from the coupling of two alkyne molecules with a low-valent zirconocene species. This zirconacycle then undergoes a transmetalation reaction with a phosphorus dihalide (e.g., dichlorophenylphosphine) to yield the desired phosphole. A key advantage of this method is the ability to construct symmetrically and unsymmetrically substituted phospholes by carefully selecting the starting alkynes.
Data Presentation
The Fagan-Nugent method has been successfully employed for the synthesis of various 2,5-di(aryl)phospholes. The following table summarizes a key example found in the literature, highlighting the reactants, conditions, and yield.
| Aryl Substituent | Diyne Precursor | Phosphorus Reagent | Solvent | Yield (%) | Reference |
| 2-Quinolyl | 1,8-di(2-quinolyl)octa-1,7-diyne | Dichlorophenylphosphine | Not Specified | 73 | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of 2,5-di(aryl)phospholes via the Fagan-Nugent method. The protocol is based on the successful synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole and can be adapted for other diarylphospholes with appropriate modifications to the starting materials and reaction conditions.[1]
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
An appropriate 1,3-diaryl-1,3-butadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
An appropriate dichlorophosphine (e.g., dichlorophenylphosphine, RPCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Basic alumina for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
Step 1: Generation of the Zirconacyclopentadiene
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve zirconocene dichloride (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (2.0 eq.) to the stirred solution. The color of the solution will typically change, indicating the formation of the low-valent "Cp₂Zr" species.
-
To this solution, add a solution of the 1,3-diaryl-1,3-butadiyne (1.0 eq.) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight to ensure the complete formation of the zirconacyclopentadiene. The reaction can be monitored by techniques such as NMR spectroscopy if desired.
Step 2: Synthesis of the 2,5-di(aryl)phosphole
-
Cool the solution containing the zirconacyclopentadiene back to -78 °C.
-
Slowly add the dichlorophosphine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude phosphole by flash column chromatography on basic alumina. The eluent system will depend on the polarity of the specific product and should be determined by thin-layer chromatography (TLC). For 2,5-di(2-quinolyl)-1-phenylphosphole, a THF eluent was used.[1]
-
Characterize the final product by standard analytical techniques (NMR, Mass Spectrometry, etc.).
Applications in Drug Development
The 2,5-diaryl heterocyclic scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While the direct application of 2,5-di(aryl)phospholes in drug development is an emerging area, the broader class of 2,5-diaryl heterocycles has shown significant promise as therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer Agents: Many 2,5-diaryl substituted heterocycles, such as those with oxadiazole and pyrazole cores, have been investigated as potent anticancer agents. These compounds can exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.
-
Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid, planar structure of the 2,5-diarylphosphole core could serve as a scaffold for the design of potent and selective kinase inhibitors.
-
Anti-inflammatory Agents: Chronic inflammation is a key contributor to a wide range of diseases. Compounds with a 2,5-diaryl scaffold have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.
Potential Mechanism of Action:
One of the key signaling pathways often implicated in cancer is the RAS-RAF-MEK-ERK pathway. The development of inhibitors that target components of this pathway is a major focus of cancer drug discovery. The structural features of 2,5-di(aryl)phospholes make them interesting candidates for the design of novel kinase inhibitors that could potentially modulate this pathway.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Fagan-Nugent phosphole synthesis.
Experimental Workflow
Caption: Generalized experimental workflow for phosphole synthesis.
Potential Signaling Pathway Target
Caption: Potential inhibition of the RAF kinase by a 2,5-di(aryl)phosphole.
References
Application Notes and Protocols for Copper Complexes Featuring 2,5-Diphenyl-1H-phosphole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of copper complexes utilizing 2,5-Diphenyl-1H-phosphole and its derivatives as ligands. The focus is on their utility in catalytic organic reactions. Detailed experimental protocols and quantitative data are presented to facilitate the reproduction and further development of these methods.
Introduction
Phosphole-based ligands, particularly this compound and its analogs, have garnered significant interest in coordination chemistry and catalysis. When coordinated to copper(I) centers, these ligands form versatile and efficient catalysts for a variety of organic transformations, including A³ coupling (aldehyde-amine-alkyne) and azide-alkyne cycloaddition reactions. Their utility stems from the unique electronic and steric properties of the phosphole ring, which can be readily tuned by modifying the substituents at the phosphorus atom and the carbon backbone.
Data Presentation
Catalytic Activity in A³ Coupling Reactions
The following table summarizes the catalytic performance of a copper(I) complex with a 2,5-disubstituted-1-phenyl-phosphole ligand in the A³ coupling reaction for the synthesis of propargylamines.
| Entry | Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 25 | 1 | Low | - | - | [1] |
| 2 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 50 | 1 | Modest | - | - | [1] |
| 3 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 100 | 1 | 97 | - | - | [1] |
| 4 | Benzaldehyde | Piperidine | Phenylacetylene | 0.5 | 100 | 1 | High | 190 | 127 | [1] |
| 5 | Benzaldehyde | Piperidine | Phenylacetylene | 0.1 | 100 | 5 | 80 | - | - | [1] |
TON (Turnover Number) and TOF (Turnover Frequency) provide measures of catalyst activity and efficiency.
Catalytic Activity in Azide-Alkyne Cycloaddition
Copper-phosphole complexes are also effective catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the azide-alkyne cycloaddition reaction.
| Entry | Alkyl Halide | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | Phenylacetylene | 0.5 | 80 | 5 | >95 | [1] |
| 2 | Propargyl Bromide | Phenylacetylene | 0.5 | 80 | 5 | >95 | [1] |
Experimental Protocols
Synthesis of 2,5-Disubstituted-1-Phenyl-Phosphole Ligands
A general method for the synthesis of 2,5-diaryl-1-phenylphospholes is the Fagan–Nugent method.[2] This involves the reaction of a zirconacyclopentadiene with a dichlorophosphine.
Protocol: Synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole [2]
-
Preparation of the Zirconacyclopentadiene: To a solution of Cp₂ZrCl₂ in THF, add two equivalents of a suitable organolithium or Grignard reagent derived from the desired aryl group (e.g., 2-quinolyl). Stir the reaction mixture at room temperature until the formation of the zirconacyclopentadiene is complete.
-
Reaction with Dichlorophenylphosphine: To the freshly prepared zirconacyclopentadiene solution, add one equivalent of dichlorophenylphosphine (PhPCl₂) at 0 °C.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on basic alumina using a suitable eluent system (e.g., THF) to yield the desired phosphole ligand as a solid. The product can be obtained in high yield (e.g., 73%).[2]
Synthesis of the Copper(I)-Phosphole Complex
Protocol: Synthesis of [CuCl(2,5-bis(2-pyridyl)-1-phenyl-phosphole)₂] [1]
-
Reaction Setup: In a reaction vessel, dissolve one equivalent of copper(I) chloride (CuCl) in chloroform.
-
Ligand Addition: Add two equivalents of the 2,5-bis(2-pyridyl)-1-phenyl-phosphole ligand to the solution.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.
-
Isolation: After cooling to room temperature, the product precipitates. Isolate the solid by filtration.
-
Purification: Wash the isolated solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain the [CuCl(phosphole)₂] complex as an air-stable orange solid in good yield (e.g., 89%).[1]
Catalytic A³ Coupling Reaction
Protocol: Synthesis of Propargylamines [1]
-
Reaction Mixture: In a sealed tube equipped with a stirrer bar, charge the aldehyde (e.g., benzaldehyde, 3.0 mmol), the amine (e.g., piperidine, 3.3 mmol), the alkyne (e.g., phenylacetylene, 4.5 mmol), and the copper-phosphole catalyst (e.g., [CuCl(2,5-bis(2-pyridyl)-1-phenyl-phosphole)₂], 0.5 mol%).
-
Reaction Conditions: Stir the mixture at 100 °C for 1.5 hours.
-
Workup: After cooling, extract the reaction mixture with diethyl ether (3 x 5 mL) and dry the combined organic layers over magnesium sulfate.
-
Purification: Filter the mixture, concentrate the filtrate, and purify the residue by flash chromatography on silica gel using a hexane/EtOAc mixture as the eluent to obtain the corresponding propargylamine.
Catalytic Azide-Alkyne Cycloaddition Reaction
Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [1]
-
Reaction Mixture: In a sealed tube with a stirrer bar, add the alkyl halide (e.g., benzyl bromide, 3.0 mmol), sodium azide (NaN₃, 3.3 mmol), the alkyne (e.g., phenylacetylene, 3.0 mmol), water (1 mL), and the copper-phosphole catalyst (0.5 mol%).
-
Reaction Conditions: Stir the mixture at 80 °C for 5 hours.
-
Workup: After the reaction is complete, extract the mixture with ethyl acetate (3 x 3 mL).
-
Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and remove the solvent under vacuum. Purify the resulting triazole by flash chromatography on silica gel using a hexane/EtOAc mixture as the eluent.
Visualizations
Experimental Workflow: Synthesis and Catalysis
Caption: Workflow for the synthesis of the copper-phosphole complex and its subsequent use as a catalyst in the A³ coupling reaction.
Proposed Catalytic Cycle for A³ Coupling
While detailed mechanistic studies for this specific complex may be ongoing, a general proposed catalytic cycle for copper-catalyzed A³ coupling is illustrated below.
Caption: A simplified proposed catalytic cycle for the copper-phosphole catalyzed A³ coupling reaction.
Biological Activity
While the primary application of these complexes is in catalysis, some copper-phosphole complexes have been evaluated for their biological activity. For instance, the complex [Cu{1-phenyl-2,5-bis(2-thienyl)phosphole}₂Cl] was studied for its interaction with DNA and its effect on tumor cell lines.[3] The results indicated a weak interaction with DNA and little inhibitory effect on the tested tumor cells.[3] This suggests that while copper complexes, in general, are known for their biological activities, the specific ligand framework of these phosphole complexes may not be optimal for such applications without further modification. No specific signaling pathways have been identified for these compounds.
Conclusion
Copper complexes bearing this compound and its derivatives are highly effective and versatile catalysts for important organic transformations. The protocols provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of these complexes. The modular nature of the phosphole ligand allows for further tuning of the catalyst's properties, paving the way for the development of even more active and selective catalytic systems.
References
Illuminating the Future: Phosphole-Based Compounds in Organic Electronics
A Detailed Examination of Applications, Protocols, and Performance Metrics for Researchers and Drug Development Professionals
Phosphole-based compounds, a unique class of organophosphorus heterocycles, are rapidly emerging as promising materials for a new generation of organic electronic devices. Their distinct electronic and optical properties, stemming from the interaction between the phosphorus atom and the π-conjugated system, offer significant advantages in the design and performance of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides a comprehensive overview of the applications of these versatile compounds, complete with detailed experimental protocols and a comparative analysis of their performance.
At a Glance: Performance of Phosphole-Based Materials
The unique tunability of the electronic properties of phospholes, achieved through chemical modification at the phosphorus center and the surrounding aromatic framework, allows for the targeted design of materials for specific applications. The following tables summarize key performance metrics of various phosphole-based compounds in OLEDs, OPVs, and OFETs, offering a clear comparison of their capabilities.
Table 1: Performance of Phosphole-Based Organic Light-Emitting Diodes (OLEDs)
| Compound/Device Structure | Maximum Emission (nm) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE) |
| Fluorene-Thioxophosphole Derivative 1 | 485 | 4.3 | >10,000 | 31.62 | (0.175, 0.446)[1] |
| Fluorene-Thioxophosphole Derivative 2 | 510 | 6.3 | >5,000 | 27.76 | (0.28, 0.55) |
| CzPhPS-hosted Blue PhOLED | ~470 | 3.1 | Not Reported | 17.5 | Not Reported[2] |
| DCzPhPS-hosted Blue PhOLED | ~470 | Not Reported | Not Reported | 16.1 | Not Reported[2] |
| TCzPhPS-hosted Blue PhOLED | ~470 | Not Reported | Not Reported | 7.2 | Not Reported[2] |
Table 2: Performance of Phosphole-Based Organic Photovoltaics (OPVs)
| Donor:Acceptor Blend | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| PBDT-O-DTPO:PC71BM | 0.85 | 1.91 | 0.40 | 0.65[3] |
| PBDT-T-DTPO:PC71BM | 0.80 | 1.50 | 0.38 | 0.46[3] |
| MBTR:PC71BM (with 3% DIO) | 1.021 | 13.78 | 62.3 | 8.76[4] |
Table 3: Performance of Phosphole-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor | Device Architecture | Mobility (µ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| Poly(phosphole P-imide) | Not Specified | up to 6 x 10⁻³ (electron) | Not Reported | Not Reported[3] |
| Poly(phosphole P-imide) | Not Specified | up to 4 x 10⁻³ (hole) | Not Reported | Not Reported[3] |
Foundational Principles: Synthesis and Photophysics
The synthesis of functional phosphole derivatives is a key step in the development of high-performance organic electronic materials. Various synthetic strategies have been developed to create a diverse library of phosphole-based compounds with tailored properties.
Caption: General synthesis routes and resulting properties of phosphole materials.
The unique photophysical properties of phosphole-based compounds are central to their function in organic electronic devices. Upon photoexcitation, these materials undergo a series of processes including light absorption, exciton formation, and ultimately, light emission or charge separation.
Caption: Key photophysical pathways in phosphole-based materials.
Experimental Corner: Protocols for Synthesis and Device Fabrication
Reproducible and reliable experimental procedures are crucial for advancing research in this field. The following section provides detailed protocols for the synthesis of a representative phosphole-based polymer and the fabrication of organic electronic devices.
Synthesis of Thiophene-Phosphole Copolymer (PBDT-T-DTPO)
This protocol describes the synthesis of a phosphole- and benzodithiophene-based copolymer, PBDT-T-DTPO, which has shown potential for use in organic photovoltaics.[3]
Materials:
-
Monomer 1 (Thiophene-flanked benzodithiophene derivative)
-
Monomer 2 (Dithienophosphole oxide derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Chlorobenzene (anhydrous)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a glovebox, dissolve Monomer 1 (1.0 eq) and Monomer 2 (1.0 eq) in anhydrous chlorobenzene in a Schlenk flask.
-
Add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 130 °C for 48 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, hexane, and chloroform sequentially.
-
Dry the final polymer product under vacuum.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using a phosphole-based polymer as the donor material.[4]
Device Architecture: ITO / PEDOT:PSS / Phosphole Polymer:PC₇₁BM / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Phosphole-based donor polymer (e.g., PBDT-T-DTPO)
-
Chlorobenzene (anhydrous)
-
1,8-Diiodooctane (DIO) (optional additive)
-
Calcium (Ca)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 s. Anneal the substrates at 150 °C for 15 minutes in a nitrogen atmosphere.
-
Active Layer Deposition: Prepare a blend solution of the phosphole polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. A small amount of DIO (e.g., 3 vol%) can be added as a processing additive. Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.
References
- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linear-Shaped Low-Bandgap Asymmetric Conjugated Donor Molecule for Fabrication of Bulk Heterojunction Small-Molecule Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,5-Diphenyl-1H-phosphole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Phospholes, five-membered heterocyclic compounds containing a phosphorus atom, have emerged as a unique and versatile class of materials for organic electronics.[1] Specifically, 2,5-Diphenyl-1H-phosphole derivatives are gaining significant attention for their application in Organic Light-Emitting Diodes (OLEDs). Unlike their more common thiophene and pyrrole counterparts, the electronic properties of phospholes can be extensively tuned through chemical modifications at the phosphorus center.[2] This unique feature stems from the σ–π hyperconjugation involving the exocyclic P–R σ-bond and the π-system of the diene moiety, which allows for straightforward tailoring of their optical and electrochemical properties.[2]
These derivatives have demonstrated potential as both emissive and charge-transporting materials in OLEDs.[2] The performance and stability of these materials are highly dependent on the substituent linked to the P-atom. For instance, while some derivatives like gold complexes decompose rapidly during device operation, thiooxophospholes have proven to be stable and efficient electroluminescent materials, leading to high-performance OLEDs.[2][3]
Key Advantages in OLEDs:
-
Tunable Electronic Properties: Simple chemical modifications at the phosphorus atom allow for precise control over HOMO/LUMO energy levels, emission color, and charge transport characteristics.[2]
-
High Thermal Stability: Many phosphole derivatives, particularly thiooxophospholes, exhibit good thermal stability, which is crucial for device longevity and fabrication via vacuum deposition.[2][3]
-
Ambipolar Charge Transport: Some phosphole-based materials can transport both electrons and holes, simplifying device architecture.[2]
-
High Efficiency: Devices incorporating phosphole derivatives have demonstrated high brightness and efficiency.[4]
Data Presentation
The performance of OLEDs is quantified by several key metrics. The tables below summarize the electrochemical properties of select phosphole derivatives and the electroluminescence performance of devices using them as the emissive layer.
Table 1: Electrochemical and Photophysical Properties of Fluorene-Phosphole Derivatives
| Compound | Onset Oxidation (V) | Onset Reduction (V) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3a | +1.26 | -1.55 | -5.66 | -2.93 | 2.73 |
| 3b | +1.28 | -1.58 | -5.68 | -2.89 | 2.79 |
| 4a | +1.18 | -1.60 | -5.58 | -2.93 | 2.65 |
| 4b | +1.12 | -1.56 | -5.52 | -2.88 | 2.64 |
Data sourced from cyclic voltammetry investigations.[5]
Table 2: Electroluminescence Performance of Multi-Layer OLEDs with Phosphole Derivatives as the Emissive Layer
| Device | Emissive Material | Turn-on Voltage (V) | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Max Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| I | 3a | 6.3 | 45 | 0.07 | 0.03 | (0.35, 0.55) |
| II | 3b | 4.3 | 245 | 0.35 | 0.16 | (0.32, 0.55) |
| III | 4a | 5.5 | 3100 | 3.50 | 1.10 | (0.23, 0.49) |
| IV | 4b | 5.3 | 7000 | 4.50 | 1.50 | (0.22, 0.48) |
Device performance data for multi-layer OLEDs.[4] The operating voltages are noted as being quite low (4.3-6.3 V) with high brightness, particularly for the thiooxophosphole derivatives (4a, 4b).[4]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diaryl-1-phenylphosphole Derivatives via the Fagan-Nugent Method
This protocol describes a general synthesis route for creating mixed fluorene-phosphole derivatives, which are precursors to stable electroluminescent materials.[2]
Materials:
-
9,9'-dimethyl-2-bromofluorene
-
1-phenyl-octa-1,7-diyne or octa-1,7-diyne
-
Cp₂ZrCl₂ (Zirconocene dichloride)
-
n-Butyllithium (n-BuLi)
-
PhPBr₂ (Dibromophenylphosphine)
-
Elemental Sulfur (S₈) or (Tetrahydrothiophene)AuCl
-
Solvents: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)
-
Basic Alumina for column chromatography
Procedure:
-
Synthesis of Di-alkyne Precursor: The fluorenyl-alkyne precursors are prepared via a Sonogashira coupling reaction between 9,9'-dimethyl-2-bromofluorene and a suitable diyne, such as 1-phenyl-octa-1,7-diyne.[2]
-
Zirconocene-Mediated Cyclization: In an inert atmosphere, Cp₂ZrCl₂ is treated with two equivalents of n-BuLi to generate the "zirconocene" reagent in situ.[2] The di-alkyne precursor from Step 1 is then added to this solution, leading to the formation of a zirconacyclopentadiene intermediate.
-
Phosphole Formation: The addition of a phosphorus source, such as Dibromophenylphosphine (PhPBr₂), to the zirconacyclopentadiene intermediate yields the target 1,2,5-triarylphosphole.[2][6] These initial phosphole derivatives are often not thermally stable enough for direct use in OLEDs and are typically converted to more stable forms.[2]
-
Conversion to Stable Derivatives:
-
Purification: The final products (thiooxophospholes or gold complexes) are purified by column chromatography on basic alumina.[2][6]
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED using a phosphole derivative as the emissive material. The structure typically consists of several layers sandwiched between an anode and a cathode.[7][8]
Device Structure Example: ITO / HTL (Hole Transport Layer) / EML (Emissive Layer with phosphole derivative) / ETL (Electron Transport Layer) / Cathode.[2]
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., α-NPD)
-
Phosphole derivative (as the Emissive Layer, EML)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Cathode material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. They are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function and ensure good film adhesion.
-
Hole Transport Layer (HTL) Deposition: The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber. The HTL material (e.g., α-NPD) is deposited onto the ITO surface to a specified thickness (typically 30-50 nm).
-
Emissive Layer (EML) Deposition: The this compound derivative is then deposited onto the HTL. This layer can be a neat film of the phosphole material or a host material doped with the phosphole derivative. The thickness is typically around 20-40 nm.
-
Electron Transport Layer (ETL) Deposition: An ETL material (e.g., Alq₃) is deposited on top of the EML to a thickness of 20-40 nm. This layer facilitates electron transport from the cathode to the emissive layer.[8]
-
Cathode Deposition: Finally, a bilayer cathode is deposited, typically consisting of a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) to lower the electron injection barrier, followed by a thicker layer of Aluminum (Al) (approx. 100-150 nm).[9]
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Visualizations
Figure 1: Core structure where 'R' can be modified.
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// Edge Definitions start -> zirconocene [label="1"]; zirconocene -> phosphole [label="2"]; phosphole -> stable [label="3"]; stable -> purify [label="4"];
// Graph Title labelloc="t"; label="Synthesis Workflow via Fagan-Nugent Route"; fontsize=14; } dot
Figure 2: Workflow for phosphole synthesis.// Title title [label="Typical Multi-Layer OLED Architecture", shape=plaintext, fontsize=14, fontcolor="#202124"];
// Node Definitions cathode [label="Cathode (e.g., Al)", fillcolor="#F1F3F4", fontcolor="#202124"]; eil [label="Electron Injection Layer (EIL, e.g., LiF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; etl [label="Electron Transport Layer (ETL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eml [label="Emissive Layer (EML)\n(Phosphole Derivative)", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed", color="#202124"]; htl [label="Hole Transport Layer (HTL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ito [label="Anode (ITO Glass Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible edges for vertical alignment title -> cathode [minlen=2]; cathode -> eil [minlen=1]; eil -> etl [minlen=1]; etl -> eml [minlen=1]; eml -> htl [minlen=1]; htl -> ito [minlen=1]; } dot
Figure 3: Layered structure of a typical OLED.References
- 1. aminer.org [aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphole-based π-conjugated electroluminescent materials for OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Activity of Transition Metal Phosphole Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal complexes incorporating phosphole-based ligands have emerged as a versatile and highly effective class of catalysts for a wide range of organic transformations crucial to pharmaceutical and fine chemical synthesis. The unique electronic and steric properties of the phosphole ring, a phosphorus-containing five-membered heterocycle, allow for the fine-tuning of catalyst performance in terms of activity, selectivity, and stability.[1][2] This document provides detailed application notes and experimental protocols for the use of these catalysts in key cross-coupling, asymmetric hydrogenation, and hydroformylation reactions, with a focus on practical implementation in a research and development setting.
Phosphole ligands can be broadly categorized into monophospholes, diphospholes, and hybrid ligands containing other donor atoms. Their ability to act as both σ-donors and π-acceptors, influenced by the degree of aromaticity and substituents on the phosphole ring, makes them tunable ligands for various transition metals, most notably palladium, rhodium, and nickel.[3][4] These catalytic systems have shown remarkable efficiency in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex drug molecules.
Key Applications and Catalytic Data
The following sections summarize the catalytic performance of various transition metal phosphole complexes in key organic reactions. The data is presented in tabular format to facilitate comparison and selection of the most appropriate catalytic system for a given transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-phosphole complexes are highly efficient catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, enabling the formation of biaryl and substituted alkene moieties, respectively. These structural motifs are prevalent in a vast number of marketed drugs and clinical candidates.
Table 1: Palladium-Phosphole Catalyzed Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Phosphole Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | Ref. |
| 1 | 1-Phenyl-2,5-di(2-pyridyl)phosphole | 4-Bromoacetophenone | Phenylboronic acid | 0.001 | Toluene | K₂CO₃ | Reflux | 2 | 61 | 61,000 | [5] |
| 2 | 1-Phenyl-2,5-di(2-pyridyl)phosphole | 4-Iodoanisole | 4-Methylphenylboronic acid | 0.01 | Dioxane | Et₃N | 80 | 48 | >95 | 9,500 | [5] |
| 3 | Dibenzophosphole derivative | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 92 | 92 | [3] |
Table 2: Palladium-Phosphole Catalyzed Heck Reaction of Aryl Halides
| Entry | Phosphole Ligand | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | Ref. |
| 1 | Chiral Phosphole-Oxazoline | Iodobenzene | 2,3-Dihydrofuran | 1 | Benzene | Proton Sponge | 40 | 120 | 89 (89% ee) | 89 | [3] |
| 2 | 1-Phenyl-2,5-di(2-pyridyl)phosphole | Bromobenzene | Styrene | 0.001 | Dioxane | Et₃N | 80 | 15 | 31 | 31,000 | [5] |
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral rhodium-phosphole complexes are instrumental in the enantioselective reduction of prochiral olefins, providing access to chiral building blocks essential for the synthesis of single-enantiomer drugs.
Table 3: Rhodium-Phosphole Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
| Entry | Chiral Phosphole Ligand | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | (R,R)-Me-BPE-4 | Methyl (Z)-α-acetamidocinnamate | 0.1 | Toluene | 10 | 25 | 12 | >99 | 98 | [6] |
| 2 | PhthalaPhos derivative | Methyl 2-acetamidoacrylate | 1 | CH₂Cl₂ | 20 | 25 | 1 | >99 | >97 | [7] |
| 3 | P-stereogenic phosphanorbornane-phosphite | Methyl (Z)-2-acetamido-3-phenylacrylate | 1 | THF | 30 | 25 | 16 | >99 | 50 | [2] |
Rhodium-Catalyzed Hydroformylation
Rhodium-phosphole catalysts are employed in hydroformylation reactions to produce aldehydes from alkenes, which are versatile intermediates in the synthesis of alcohols, carboxylic acids, and amines.
Table 4: Rhodium-Phosphole Catalyzed Hydroformylation of Alkenes
| Entry | Phosphole Ligand | Alkene | Catalyst Loading (mol%) | Solvent | Syngas Pressure (bar) | Temp (°C) | n:iso ratio | TOF (h⁻¹) | Ref. |
| 1 | Phospholene-phosphite | Propene | 0.01 | Toluene | 20 | 105 | 1.9 (iso-selective) | - | [8] |
| 2 | Diphosphite of pentane-2,4-diol | Styrene | 0.1 | Toluene | 20 | 50 | >92:8 (branched) | - | [1] |
| 3 | Phosphacyclic diphosphine | 1-Octene | 0.02 | Toluene | 2 | 120 | 98:2 | 1500 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphole ligand
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.001-1 mol%) and the phosphole ligand (typically in a 1:1 to 1:2 Pd:ligand ratio).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins. Reaction conditions, especially solvent and hydrogen pressure, should be optimized for each substrate-ligand combination.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, [Rh(NBD)₂]BF₄)
-
Chiral phosphole ligand
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, Methanol)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas source
Procedure:
-
In a glovebox, charge a vial with the rhodium precursor (e.g., 0.1-1 mol%) and the chiral phosphole ligand (typically a 1:1.1 Rh:ligand ratio).
-
Add the anhydrous, degassed solvent and stir for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the prochiral olefin substrate in the same solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.
-
Monitor the reaction by taking aliquots (after careful depressurization) for analysis by GC or HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Diagram 2: Asymmetric Hydrogenation Workflow
Caption: A typical experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Protocol 3: General Procedure for Rhodium-Catalyzed Hydroformylation
This is a general protocol for the hydroformylation of alkenes and requires careful handling of carbon monoxide and hydrogen (syngas).
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphole ligand
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Syngas (CO/H₂ mixture, typically 1:1)
Procedure:
-
In a glovebox, charge the autoclave with the rhodium precursor (e.g., 0.01-0.1 mol%) and the phosphole ligand (ligand-to-metal ratio is crucial and needs to be optimized, e.g., 4:1).
-
Add the anhydrous, degassed solvent and stir to dissolve.
-
Add the alkene substrate.
-
Seal the autoclave, remove it from the glovebox, and purge several times with syngas.
-
Pressurize the autoclave to the desired syngas pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 50-120 °C) and stir vigorously.
-
Monitor the reaction by GC analysis of aliquots to determine conversion and regioselectivity (n/iso ratio).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture.
-
Concentrate the solvent under reduced pressure and purify the resulting aldehyde(s) by distillation or column chromatography.
Diagram 3: Hydroformylation Logical Relationships
Caption: Factors influencing the performance of rhodium-catalyzed hydroformylation.
Synthesis of Phosphole Ligands
The synthesis of phosphole ligands is a critical first step in the development of these catalytic systems. A common and versatile method is the Fagan-Nugent synthesis, which involves the reaction of a zirconacyclopentadiene with a dichlorophosphine.
Protocol 4: Synthesis of a 1,2,3,4-Tetraphenyl-1-phenylphosphole (A Fagan-Nugent type synthesis)
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenylacetylene
-
Dichlorophenylphosphine (PhPCl₂)
-
Anhydrous, degassed solvents (e.g., THF, toluene)
-
Schlenk line and glassware
-
Inert atmosphere (Argon)
Procedure:
-
Preparation of the Zirconacyclopentadiene:
-
To a solution of zirconocene dichloride (1.0 equiv) in anhydrous THF at -78 °C under argon, add n-butyllithium (2.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of diphenylacetylene (2.0 equiv) in THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the zirconacyclopentadiene is often indicated by a color change.
-
-
Reaction with Dichlorophosphine:
-
Cool the solution of the in situ generated zirconacyclopentadiene to -78 °C.
-
Add dichlorophenylphosphine (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired phosphole ligand.
-
Conclusion
Transition metal phosphole complexes offer a powerful toolkit for synthetic chemists in the pharmaceutical and fine chemical industries. The modularity of the phosphole ligand framework allows for the rational design of catalysts with tailored properties to achieve high efficiency and selectivity in a variety of important chemical transformations. The protocols and data presented herein serve as a practical guide for the application of these catalysts in a laboratory setting. Further exploration and development of novel phosphole ligands are expected to continue to push the boundaries of catalytic performance and enable the synthesis of increasingly complex and valuable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of P -stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07630J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols for the Synthesis of Luminescent Copper(I)-Phosphole Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of luminescent copper(I)-phosphole complexes, compounds of significant interest for their potential applications in areas such as bioimaging, sensors, and photocatalysis, which are relevant to the drug development pipeline.[1][2] The unique photophysical properties of these complexes, including their tunable emission and sensitivity to their environment, make them valuable tools for developing novel diagnostic and therapeutic agents.
Introduction
Copper(I) complexes are emerging as a cost-effective and versatile alternative to traditional noble metal-based luminophores, such as those containing iridium or ruthenium.[1] Their rich photophysical properties, which are highly dependent on the coordination environment of the copper(I) center, allow for the rational design of complexes with specific luminescent characteristics. Phosphole ligands, a class of organophosphorus heterocycles, are particularly interesting coligands in this context. The π-conjugated system of the phosphole ring can be readily modified, providing a handle to tune the electronic and, consequently, the emissive properties of the resulting copper(I) complexes.[3] These complexes often exhibit intense emission in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.[1][4]
Experimental Protocol: General Synthesis of [CuX(Phosphole)₂] Complexes
This protocol describes a general method for the synthesis of trigonal copper(I)-phosphole complexes of the type [CuX(Phosphole)₂], where X is a halide (e.g., Cl, I) and "Phosphole" is a substituted phosphole ligand.[3][5]
Materials:
-
Copper(I) halide (e.g., CuCl, CuI)
-
Substituted phosphole ligand (e.g., 2,5-di(2-quinolyl)-1-phenylphosphole)
-
Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Addition of Reactants: The copper(I) halide (1 equivalent) and the phosphole ligand (2 equivalents) are added to the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous dichloromethane or chloroform is added to the flask via a syringe to dissolve the reactants.
-
Reaction: The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 50 °C) for a designated period (e.g., 24 hours).[3][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization. A common method is the slow diffusion of a non-polar solvent (e.g., hexane or cyclohexane) into a concentrated solution of the complex in a polar solvent (e.g., dichloromethane).[1]
-
Drying and Characterization: The purified product, often obtained as colored crystals or powder, is dried under vacuum. The structure and purity of the complex are confirmed by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and single-crystal X-ray diffraction.
Experimental Workflow
Caption: General workflow for the synthesis of luminescent copper(I)-phosphole complexes.
Photophysical Data of Representative Copper(I)-Phosphole Complexes
The following table summarizes the key photophysical properties of some reported luminescent copper(I)-phosphole complexes. These data are crucial for selecting a suitable complex for a specific application, such as a particular imaging wavelength or desired luminescent lifetime.
| Complex | Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [CuCl(1-phenyl-2,5-di(2-quinolyl)phosphole)₂] | CH₂Cl₂ | ~400 | 583 | 0.04 | - | [3] |
| [CuI(1-phenyl-2,5-di(2-quinolyl)phosphole)₂] | CH₂Cl₂ | ~400 | 548 | 0.11 | - | [3] |
| [Cu(phen)(Johnphos)]BF₄ | CH₂Cl₂ | - | 580 | - | 2 µs | [6] |
| [Cu(Phen-Np)(POP)]BF₄ | - | - | 545 | - | 4.69 µs | [7] |
| A Cyan-Emitting Cu(I) Complex | Solid State | - | ~505 | - | - | [1] |
Note: "-" indicates data not reported in the cited literature. The photophysical properties of these complexes can be highly dependent on the solvent and the physical state (solution vs. solid).
Potential Applications in Drug Development
The luminescent properties of copper(I)-phosphole complexes make them promising candidates for various applications in the field of drug development:
-
Bioimaging: Their tunable emission allows for the development of probes for fluorescence microscopy, enabling the visualization of cellular processes and the tracking of drug molecules.
-
Sensors: The sensitivity of their luminescence to the local environment can be exploited to design sensors for biologically relevant analytes, such as ions or small molecules.
-
Photodynamic Therapy (PDT): As photosensitizers, these complexes can generate reactive oxygen species upon light irradiation, which can be harnessed for targeted cancer therapy.
Further research into the biocompatibility and targeting capabilities of these complexes will be crucial for their successful translation into clinical applications. The synthetic protocols and data presented here provide a foundation for the exploration and development of novel copper(I)-phosphole complexes for the advancement of drug discovery and development.
References
- 1. Cyan-Emitting Cu(I) Complexes and Their Luminescent Metallopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of heteroleptic phosphine–copper(i) complexes: fluorescence sensing and catalytic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Luminescent phosphine copper(i) complexes with various functionalized bipyridine ligands: synthesis, structures, photophysics and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Photophysical properties of three coordinated copper(i) complexes bearing 1,10-phenanthroline and a monodentate phosphine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A phosphorescent copper(I) complex: synthesis, characterization, photophysical property, and oxygen-sensing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions Involving 2,5-Diphenyl-1H-phosphole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for conducting Diels-Alder reactions with 2,5-Diphenyl-1H-phosphole. This versatile building block opens avenues for the synthesis of novel phosphorus-containing polycyclic compounds with potential applications in materials science and drug development.
Introduction
Phospholes, five-membered heterocyclic compounds containing a phosphorus atom, are intriguing dienes for [4+2] cycloaddition reactions. Their reactivity is influenced by the substituents on the phosphorus and carbon atoms. The tautomerization of 1H-phospholes to the more reactive 2H-phospholes is a key step in their participation in Diels-Alder reactions. These reactions offer a powerful method for constructing complex molecular architectures incorporating phosphorus, which can be valuable for developing novel ligands, catalysts, and therapeutic agents. The Diels-Alder reaction's versatility in forming six-membered rings with high stereochemical control makes it a cornerstone in organic synthesis.[1] The resulting cycloadducts can serve as precursors to a wide range of functionalized molecules.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the case of this compound, it first tautomerizes to the more reactive 2H-phosphole isomer, which then acts as the diene. The reaction typically proceeds via a concerted mechanism, leading to a high degree of stereospecificity. The endo-adduct is often the kinetically favored product due to secondary orbital interactions.
Applications in Drug Development and Materials Science
The Diels-Alder reaction is a valuable tool in the synthesis of complex molecules for various applications. In drug delivery, this reaction can be used to create stimuli-responsive systems for controlled release.[2][3] The unique electronic and structural properties of organophosphorus compounds make them attractive for the development of novel materials, such as ligands for catalysis and components for organic electronics.
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction of this compound with common dienophiles. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Reaction with Maleic Anhydride
This protocol describes a general procedure for the cycloaddition of this compound with maleic anhydride. Arylphospholes are known to react with maleic anhydride to yield the corresponding cycloaddition products.[4]
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add maleic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired Diels-Alder adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).
Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol outlines a general method for the reaction of this compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Xylene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for purification
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous xylene.
-
Add dimethyl acetylenedicarboxylate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 140 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the pure Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Diels-Alder reactions of this compound.
Table 1: Reaction Conditions and Yields
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | Toluene | 110 | 24 | Data to be filled by the researcher |
| 2 | DMAD | Xylene | 140 | 18 | Data to be filled by the researcher |
| 3 | N-Phenylmaleimide | Toluene | 110 | 24 | Data to be filled by the researcher |
Table 2: Spectroscopic Data of Diels-Alder Adducts
| Adduct | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | MS (m/z) |
| 1 | Characteristic peaks | Characteristic peaks | Characteristic peak | Calculated and found mass |
| 2 | Characteristic peaks | Characteristic peaks | Characteristic peak | Calculated and found mass |
| 3 | Characteristic peaks | Characteristic peaks | Characteristic peak | Calculated and found mass |
Visualizations
Diagram 1: General Diels-Alder Reaction Scheme
Caption: General scheme of the Diels-Alder reaction of this compound.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Diels-Alder reaction.
References
Application Notes and Protocols for the Functionalization of the Phosphole Ring at the Phosphorus Atom
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes, experimental protocols, and key data associated with the functionalization of the phosphole ring at the phosphorus atom. Phospholes, phosphorus analogs of pyrroles, are versatile building blocks in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties. Functionalization at the phosphorus center allows for the fine-tuning of these properties, opening avenues for the development of novel materials and potential therapeutic agents.
Synthetic Strategies for P-Functionalization
The lone pair of electrons on the phosphorus atom in the phosphole ring makes it susceptible to a variety of chemical transformations. The primary methods for functionalizing the phosphorus atom include oxidation, alkylation/arylation, and coordination to metal centers.
-
Oxidation: The phosphorus atom can be readily oxidized to the corresponding phosphole oxide using common oxidizing agents like hydrogen peroxide. This transformation significantly alters the electronic properties of the phosphole ring, often enhancing its electron-accepting character and modulating its photophysical properties.[1]
-
Alkylation and Arylation: The nucleophilic phosphorus atom can react with electrophiles such as alkyl or aryl halides to form phosphonium salts. These reactions are fundamental for introducing a wide range of organic substituents at the P-center, thereby influencing the steric and electronic environment of the phosphole.
-
Coordination to Metal Centers: The phosphorus lone pair allows phospholes to act as ligands for transition metals, forming a diverse array of metal-phosphine complexes.[2] These complexes are of significant interest in homogeneous catalysis, with applications in cross-coupling reactions and other organic transformations.[3][4]
Experimental Protocols
Synthesis of 2,5-Diaryl-1-phenylphosphole via Fagan-Nugent Method
This protocol describes a general procedure for the synthesis of a 2,5-diarylphosphole, a common precursor for subsequent P-functionalization. The method involves the zirconocene-mediated coupling of two equivalents of an alkyne followed by reaction with a dichlorophosphine.
Workflow for the Synthesis of 2,5-Diaryl-1-phenylphosphole:
Caption: Workflow for 2,5-diaryl-1-phenylphosphole synthesis.
Materials:
-
Zirconocene dichloride (Cp2ZrCl2)
-
n-Butyllithium (n-BuLi) in hexanes
-
Arylacetylene (e.g., phenylacetylene)
-
Dichlorophenylphosphine (PhPCl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve zirconocene dichloride in anhydrous THF.
-
Cool the solution to -78 °C and slowly add two equivalents of n-butyllithium. Stir the mixture for 1 hour at this temperature.
-
To the resulting "Negishi's reagent," add two equivalents of the arylacetylene dissolved in THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate Schlenk flask, dissolve dichlorophenylphosphine in toluene.
-
Add the solution of the in situ generated zirconacyclopentadiene to the dichlorophenylphosphine solution at room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-diaryl-1-phenylphosphole.[5][6][7]
Oxidation of 1-Phenylphosphole to 1-Phenylphosphole Oxide
This protocol details the oxidation of the phosphorus atom in a phosphole ring using hydrogen peroxide.
Materials:
-
1-Phenylphosphole derivative
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Magnesium sulfate
Procedure:
-
Dissolve the 1-phenylphosphole derivative in dichloromethane in a round-bottom flask.
-
Add an excess of 30% aqueous hydrogen peroxide to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.[8]
-
After completion, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the phosphole oxide.[9][10]
Synthesis of a Phosphole-Gold(I) Complex
This protocol outlines the synthesis of a gold(I) complex coordinated to a phosphole ligand.
Materials:
-
Phosphole ligand
-
(Dimethyl sulfide)gold(I) chloride ((DMS)AuCl) or (tetrahydrothiophene)gold(I) chloride ((tht)AuCl)[11]
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the phosphole ligand in dry dichloromethane.
-
In a separate flask, dissolve one equivalent of (DMS)AuCl or (tht)AuCl in dry dichloromethane.
-
Slowly add the gold(I) precursor solution to the phosphole solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Reduce the volume of the solvent in vacuo.
-
Precipitate the complex by adding hexane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.[2][12][13]
Quantitative Data
31P NMR Chemical Shifts
The 31P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. The following table summarizes typical 31P NMR chemical shift ranges for various P-functionalized phospholes and related organophosphorus compounds, referenced to 85% H3PO4.[14][15][16][17]
| Compound Type | 31P Chemical Shift Range (ppm) |
| Tertiary Phosphines (R3P) | -60 to -10 |
| Tertiary Phosphine Oxides (R3P=O) | +20 to +60 |
| Phosphonium Salts ([R4P]+) | -5 to +30 |
| Phosphine Sulfides (R3P=S) | +20 to +60 |
| Phosphole-Gold(I) Complexes | Varies with ligand and coordination |
Photophysical Properties
Functionalization at the phosphorus atom significantly influences the photophysical properties of phospholes. Oxidation to the phosphole oxide, for instance, often leads to a red-shift in emission and can enhance fluorescence quantum yields.[1][18]
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| 2-Aryl-3H-1,3-benzazaphosphole Oxides | ~350-400 | ~450-650 | Varies with substituent |
| Benzo[f]naphtho[2,3-b]phosphoindole | ~358 | ~395-426 | Varies with P-functionalization |
| Thieno[3,2-b]phosphole-based AIEgens | Varies | 450-645 | 0.48 - 0.61 (in solid state) |
| Pyrene-based fluorescent sensor (APSB) | - | 520 (with Fe3+) | 0.035 (free), 0.573 (with Fe3+) |
Data compiled from references[8][18][19][20].
Signaling Pathways and Workflows
Catalytic Cycle of Palladium-Phosphole Complexes in Cross-Coupling Reactions
Phosphole-based ligands are effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0)-phosphole complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product and regenerate the catalyst.[3][4][21][22][23]
Caption: Palladium-catalyzed cross-coupling cycle.
Workflow for Screening of Phosphole-Based Drug Candidates
The development of phosphole-containing compounds as potential drug candidates requires a systematic screening workflow to evaluate their biological activity and drug-like properties.[24][25][26][27][28]
Caption: Drug discovery screening workflow.
Mechanism of a Phosphole-Based Fluorescent Sensor for Metal Ion Detection
P-functionalized phospholes can be designed as fluorescent sensors for the detection of metal ions. The sensing mechanism often involves a change in the photophysical properties of the phosphole upon coordination of the metal ion to a recognition moiety appended to the phosphole scaffold. This can lead to a "turn-on" or "turn-off" fluorescent response or a ratiometric shift in the emission wavelength.[20][29][30][31][32]
Caption: Metal ion sensing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanochemical preparation of strongly emissive monosubstituted triarylphosphane gold(i) compounds activated by hydrogen bonding driven aggregations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 31P [nmr.chem.ucsb.edu]
- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 16. m.youtube.com [m.youtube.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 18. 133.5.167.202 [133.5.167.202]
- 19. Thieno[3,2- b ]phosphole-based AIEgens: facile preparation and dual modulation of solid-state luminescence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04519F [pubs.rsc.org]
- 20. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 24. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives [mdpi.com]
- 32. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Application Notes and Protocols for Measuring Fluorescence Quantum Yields of Phospholes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3] For researchers working with phospholes, a class of organophosphorus compounds with diverse applications in materials science and medicinal chemistry, accurate determination of the fluorescence quantum yield is essential for characterizing their photophysical properties and assessing their potential in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs).
These application notes provide a detailed protocol for the determination of fluorescence quantum yields of phospholes in solution using the relative method. This method, also known as the comparative method, involves comparing the fluorescence intensity of the phosphole sample to that of a well-characterized standard with a known quantum yield.[4][5][6] It is a widely used and accessible technique that can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.[5] An overview of the absolute method using an integrating sphere is also provided for completeness.
Key Principles
The relative method for determining fluorescence quantum yield is based on the principle that for two fluorescent solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields, after correcting for the refractive index of the solvents.[6]
The fluorescence quantum yield of an unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.[6]
Data Presentation: Standard Quantum Yield References
The selection of an appropriate quantum yield standard is crucial for accurate measurements. The standard should have a known and stable quantum yield, absorb and emit in a similar spectral region as the phosphole sample, and be soluble in the same or a similar solvent.[7] The following table summarizes some common fluorescence quantum yield standards.
| Standard | Solvent | Quantum Yield (Φf) | Excitation Wavelength (nm) | Emission Range (nm) |
| Quinine Sulfate | 0.1 M H2SO4 | 0.58 | 350 | 400-600 |
| Fluorescein | 0.1 M NaOH | 0.95 | 496 | 500-600 |
| Rhodamine 6G | Ethanol | 0.95 | 488 | 500-650 |
| Rhodamine B | Ethanol | 0.31 | 514 | 530-700 |
| POPOP | Cyclohexane | 0.97 | 300 | 390-480 |
| Cresyl Violet | Methanol | 0.53 | 580 | 600-700 |
Data sourced from various publicly available datasets.[4]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement of a Phosphole Derivative
This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of a phosphole derivative using a standard spectrofluorometer and a UV-Vis spectrophotometer.
1. Materials and Instrumentation:
-
Phosphole sample: A purified sample of the phosphole derivative.
-
Quantum yield standard: A suitable standard from the table above.
-
Spectroscopic grade solvent: A solvent that dissolves both the phosphole and the standard, and is transparent in the absorption and emission regions of interest.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for measuring fluorescence spectra.
-
Quartz cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
2. Experimental Workflow Diagram:
Caption: Workflow for relative fluorescence quantum yield determination.
3. Detailed Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the phosphole sample and the chosen quantum yield standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.[4] This is crucial to avoid inner filter effects.[4]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorption spectra of all the prepared solutions (phosphole and standard) in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a blank.
-
From the absorption spectra, determine the absorbance value at the selected excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This wavelength should be a value where both the sample and the standard have significant absorption.
-
Record the fluorescence emission spectrum for each solution of the phosphole and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[8]
-
Record the emission spectrum of the pure solvent to be used for background subtraction.
-
-
Data Analysis and Calculation:
-
Subtract the solvent's emission spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected fluorescence emission curve for each sample and standard solution.
-
For each sample and standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should be linear, and the gradient of this plot should be determined.
-
Calculate the quantum yield of the phosphole sample (Φx) using the gradient method for higher accuracy:[4]
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[6]
-
Protocol 2: Absolute Fluorescence Quantum Yield Measurement (Overview)
The absolute method directly measures the number of photons emitted and absorbed by a sample using an integrating sphere.[1][9] This method does not require a reference standard.
1. Instrumentation:
-
Spectrofluorometer with an integrating sphere accessory: The integrating sphere collects all the light emitted from the sample.[3][10]
2. General Procedure:
-
Blank Measurement: A cuvette containing the pure solvent is placed in the integrating sphere, and the spectrum of the excitation light is recorded.[1]
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the spectrum is recorded again. This measurement will include the scattered excitation light and the emitted fluorescence.[1]
-
Calculation: The number of absorbed photons is determined by the difference in the integrated intensity of the excitation light with and without the sample. The number of emitted photons is determined from the integrated intensity of the fluorescence spectrum. The absolute quantum yield is then the ratio of the number of emitted photons to the number of absorbed photons.[11]
3. Signaling Pathway Diagram (Logical Relationship):
Caption: Logical flow of absolute quantum yield determination.
Conclusion
The accurate measurement of fluorescence quantum yields is fundamental to the characterization of phosphole derivatives and the assessment of their suitability for various applications. The relative method detailed in this application note provides a reliable and accessible approach for researchers. For higher accuracy and for solid-state samples, the absolute method using an integrating sphere is recommended. By following these protocols, researchers can obtain consistent and reproducible quantum yield data, facilitating the development of new phosphole-based materials and technologies.
References
- 1. jasco-global.com [jasco-global.com]
- 2. shimadzu.com [shimadzu.com]
- 3. horiba.com [horiba.com]
- 4. iss.com [iss.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. chem.uci.edu [chem.uci.edu]
- 7. static.horiba.com [static.horiba.com]
- 8. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 9. edinst.com [edinst.com]
- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Phosphole-Thiophene Hybrid Materials for Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphole-thiophene hybrid materials have emerged as a promising class of organic semiconductors for applications in optoelectronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[1][2] This is attributed to their unique electronic and structural properties. Phospholes, as phosphorus-containing heterocycles, often exhibit high electron-accepting capabilities due to the interaction between the σ-orbital of the P-C bonds and the π-orbital of the butadiene moiety.[1][2] Thiophene, a well-known electron-rich heterocycle, is a staple building block in organic electronics, known for promoting good charge transport.[1][2] The combination of these two moieties allows for the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the bandgap of the resulting materials, which is crucial for optimizing device performance.[3][4][5] This document provides an overview of the synthesis, properties, and applications of phosphole-thiophene hybrid materials, along with detailed experimental protocols for their preparation.
Design Strategies and Structure-Property Relationships
The design of phosphole-thiophene hybrid materials for specific applications relies on the strategic combination of monomers and the modification of the chemical structure to achieve desired electronic properties. The incorporation of main group elements like phosphorus and sulfur is an effective strategy to modulate the electronic structures of π-conjugated systems.[2]
Key design considerations include:
-
Tuning of HOMO/LUMO Levels: The electron-accepting nature of the phosphole unit and the electron-donating nature of the thiophene unit allow for the creation of donor-acceptor (D-A) type copolymers. By modifying the substituents on either the phosphole or thiophene rings, the HOMO and LUMO energy levels can be precisely controlled to match the energy levels of other materials in an electronic device, such as electrodes or other active layer components.[4][5]
-
Bandgap Engineering: The optical and electronic bandgap of the hybrid material can be tailored by extending the π-conjugation, for example, by incorporating multiple thiophene units or other aromatic spacers. A lower bandgap is often desirable for organic solar cells to enhance light absorption in the solar spectrum.[4][6]
-
Solubility and Morphology: The introduction of alkyl or alkoxy side chains on the thiophene or phosphole backbone is crucial for ensuring good solubility in common organic solvents, which is a prerequisite for solution-based processing of thin films for devices. The side chains also influence the solid-state packing and morphology of the films, which directly impacts charge carrier mobility.
Below is a logical workflow for the design and synthesis of phosphole-thiophene hybrid materials.
Caption: Workflow for phosphole-thiophene material design.
Data Presentation
Photophysical and Electrochemical Properties
The optical and electronic properties of phosphole-thiophene hybrid materials are critical indicators of their potential performance in organic semiconductor devices.
| Material ID | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Absorption Max (nm) | Emission Max (nm) | Reference |
| PBTCT | -5.46 | -3.22 | 2.24 | 2.07 | 599 | - | [4] |
| PBTFDO | -5.67 | -3.61 | 2.06 | 1.88 | 660 | - | [4] |
| DTS(ThFBTTh)2 | -5.51 | -3.42 | 2.09 | 2.03 | 528 | - | [7] |
| DTS(Th2FBTTh)2 | -5.45 | -3.27 | 2.18 | 2.12 | 501 | - | [7] |
| Poly(fluorene-alt-thiophene) | -5.78 | -2.68 | 3.10 | - | 385 | 422 | [8] |
Device Performance in Organic Solar Cells (OSCs)
Phosphole-thiophene copolymers have been utilized as donor materials in bulk heterojunction (BHJ) organic solar cells.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| P(V=O)-BDT | PC71BM | 0.65 | 0.61 | 2.21 | 0.48 | [3] |
| P(V=NSO₂C₈H₁₇)-BDT | PC71BM | 0.23 | 0.49 | 1.13 | 0.42 | [3] |
| BTP-IN:BTP-CPTCN | - | 14.73 | 1.34 | 15.58 | 0.71 | [9] |
| PTB7-Th:NOBDT | - | 11.21 | 0.77 | 19.16 | 0.70 | [10] |
| H16 (DTP-based HTM) | Perovskite | 18.16 | - | - | - |
Device Performance in Organic Light-Emitting Diodes (OLEDs)
The tunable emission properties of phosphole-thiophene hybrids make them suitable as emitters in OLEDs.
| Emitter Material | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Emission Color | Reference |
| TP2 (Fluorene-benzotriazole-thiophene) | 243 | 1.38 | - | - | Yellow | [11] |
| SP3 (Fluorene-benzotriazole) | 1001 | 0.33 | - | - | Greenish-Yellow | [11] |
| Pt(II) complex (phenylisoquinoline) | - | 4.71 | 5.12 | - | Red | [12] |
| Pt(II) complex (phenyl-tetrahydroquinoline) | - | 4.88 | 4.65 | - | Blue-Green | [12] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are generalized and may require optimization for specific target molecules.
Protocol 1: Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a phosphole-thiophene alternating copolymer via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Polycondensation experimental workflow.
Materials:
-
2,5-Dibromo-1-phenylphosphole oxide
-
2,5-Bis(pinacolato)thiophene
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or similar phosphine ligand[7][13]
-
Potassium carbonate (K₂CO₃) or another suitable base[13]
-
Anhydrous Tetrahydrofuran (THF)[13]
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is dried under vacuum and backfilled with argon.
-
Reagent Addition: The flask is charged with 2,5-dibromo-1-phenylphosphole oxide (1.0 eq), 2,5-bis(pinacolato)thiophene (1.0 eq), and potassium carbonate (4.0 eq).
-
Solvent Addition: Anhydrous THF is added to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, Pd₂(dba)₃ (0.01 eq) and P(t-Bu)₃ (0.04 eq) are added to the reaction mixture.
-
Polymerization: The mixture is heated to reflux (typically 65-70 °C) and stirred vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured slowly into a beaker of vigorously stirring methanol to precipitate the polymer.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The polymer is then extracted with chloroform or chlorobenzene.
-
Drying: The purified polymer solution is concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum at 40-60 °C for 24 hours.
Protocol 2: Stille Polycondensation
This protocol outlines the synthesis of a phosphole-thiophene copolymer using a palladium-catalyzed Stille coupling reaction.
Materials:
-
2,5-Dibromo-1-phenylphosphole oxide
-
2,5-Bis(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[12]
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene[12]
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask with a magnetic stir bar and condenser is placed under an inert atmosphere (argon or nitrogen).
-
Reagent and Solvent Addition: 2,5-Dibromo-1-phenylphosphole oxide (1.0 eq) and 2,5-bis(tributylstannyl)thiophene (1.0 eq) are dissolved in anhydrous DMF or toluene in the Schlenk flask.
-
Degassing: The solution is thoroughly degassed by bubbling with argon for 30 minutes or by freeze-pump-thaw cycles.
-
Catalyst Addition: Pd(PPh₃)₄ (0.02 eq) is added to the reaction mixture under a counter-flow of inert gas.
-
Polymerization: The reaction mixture is heated to 90-110 °C and stirred for 24-72 hours. The solution typically becomes more viscous as the polymerization proceeds.
-
Work-up and Purification: The procedure is similar to the Suzuki protocol. The cooled reaction mixture is precipitated into methanol. The collected polymer is then subjected to Soxhlet extraction using appropriate solvents to remove impurities.
-
Drying: The final polymer is dried under high vacuum to remove any residual solvent.
Conclusion
The synthesis of phosphole-thiophene hybrid materials offers a versatile platform for the development of novel organic semiconductors. Through established synthetic methodologies such as Suzuki and Stille cross-coupling reactions, a wide array of copolymers with tailored optoelectronic properties can be prepared. The data presented herein demonstrates the potential of these materials in achieving high-performance organic solar cells and organic light-emitting diodes. The provided protocols serve as a foundational guide for researchers to explore this exciting class of materials further. Future work will likely focus on the development of new phosphole- and thiophene-based monomers to further enhance device efficiency, stability, and processability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. arxiv.org [arxiv.org]
- 6. Flat conjugated polymers combining a relatively low HOMO energy level and band gap: polyselenophenes versus polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Density Functional Theory Simulation of Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-Based Organic Solar Cells [mdpi.com]
- 10. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diphenyl-1H-phosphole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Diphenyl-1H-phosphole synthesis. The primary focus is on the Fagan-Nugent method, a common and effective route to this class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the air- and moisture-sensitivity of the reagents and intermediates.
-
Poor Quality Grignard Reagent: The initial step of the Fagan-Nugent synthesis involves the formation of a zirconacyclopentadiene intermediate from diphenylacetylene and a low-valent zirconium species, which is often generated in situ using a Grignard reagent or butyllithium. If the Grignard reagent is of poor quality or has partially decomposed due to exposure to air or moisture, the formation of the zirconacycle will be inefficient, leading to a low overall yield.
-
Hydrolysis of Intermediates: Zirconacyclopentadienes and the final phosphole product are sensitive to water. Any residual moisture in the solvents or reagents, or exposure to atmospheric moisture, can lead to hydrolysis and the formation of unwanted byproducts.
-
Oxidation of the Phosphole Product: this compound is susceptible to oxidation, especially when exposed to air. This results in the formation of the corresponding phosphole oxide, which will lower the yield of the desired product.[1]
-
Incomplete Reaction: The reaction times and temperatures for both the formation of the zirconacycle and its subsequent reaction with the phosphorus source (e.g., dichlorophenylphosphine) may not be optimal, leading to incomplete conversion.
Recommended Solutions:
-
Ensure Anhydrous and Anaerobic Conditions: All glassware should be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[2][3] All solvents and reagents should be freshly dried and degassed.
-
Verify Grignard Reagent Quality: If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before use.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, addition rates, and reaction times for both steps of the synthesis to find the optimal conditions for your specific setup. See the data table below for illustrative examples of how these parameters can affect the yield.
-
Careful Work-up and Purification: The work-up and purification steps should be performed as quickly as possible and under an inert atmosphere to minimize product degradation.
Q2: I am observing a significant amount of a byproduct that appears to be the phosphole oxide. How can I prevent its formation and what can I do if it has already formed?
The formation of this compound oxide is a common side reaction due to the sensitivity of the phosphole to oxygen.
Prevention:
-
Strict Anaerobic Technique: The most effective way to prevent oxidation is to maintain a strictly anaerobic environment throughout the reaction, work-up, and purification. This includes using degassed solvents and reagents and performing all manipulations under a positive pressure of an inert gas.
-
Minimize Exposure to Air: During work-up and purification (e.g., column chromatography), minimize the time the product is exposed to potential sources of oxygen.
Remediation:
If a significant amount of the phosphole oxide has formed, it is possible to reduce it back to the desired phosphole.
-
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using various reducing agents. A common and effective method is the use of silanes, such as trichlorosilane (HSiCl₃) or hexachlorodisilane (Si₂Cl₆), often in the presence of a base like triethylamine.
Q3: The purification of my this compound by column chromatography is leading to product loss. What can I do to improve this?
Purification of air-sensitive compounds like phospholes can be challenging.
Recommendations:
-
Use of Appropriate Stationary Phase: Neutral or basic alumina is often preferred over silica gel for the chromatography of phospholes, as silica gel can be acidic and may promote degradation.
-
Deactivated Stationary Phase: If silica gel must be used, it can be deactivated by pre-treating it with a solution of triethylamine in the eluent.
-
Inert Atmosphere Chromatography: Whenever possible, perform the column chromatography under an inert atmosphere. This can be achieved by using a closed system where the column is packed and run under a positive pressure of nitrogen or argon.
-
Choice of Eluent: Use non-polar, degassed eluents such as hexane, toluene, or mixtures thereof. The polarity can be gradually increased with the addition of a more polar solvent like diethyl ether or dichloromethane.
Frequently Asked Questions (FAQs)
Q: What is the Fagan-Nugent method for synthesizing this compound?
A: The Fagan-Nugent method is a two-step process. First, two equivalents of diphenylacetylene react with a low-valent zirconocene species (often generated in situ from zirconocene dichloride and butyllithium or a Grignard reagent) to form a tetraphenylzirconacyclopentadiene. This intermediate is then treated with a phosphorus dihalide, such as dichlorophenylphosphine, to yield the corresponding this compound.
Q: What are some alternative methods for the synthesis of this compound?
A: While the Fagan-Nugent method is widely used, other synthetic routes exist:
-
McCormack Cycloaddition: This method involves the reaction of a 1,3-diene with a phosphorus dihalide to form a 2,5-dihydro-1H-phosphole oxide, which can then be halogenated and dehydrohalogenated to yield the phosphole oxide. Subsequent reduction affords the phosphole. For 2,5-diphenyl substitution, the required diene would be 1,4-diphenyl-1,3-butadiene.
-
From 1,4-Diketones: Although less common for phospholes compared to pyrroles and furans, in principle, a 1,4-dicarbonyl compound can be reacted with a primary phosphine source to form the phosphole ring.
Q: How can I confirm the purity of my this compound?
A: The purity of the final product can be assessed using standard analytical techniques:
-
³¹P NMR Spectroscopy: This is a key technique for characterizing phospholes. The phosphorus nucleus gives a characteristic chemical shift. For this compound, the ³¹P NMR signal is expected to be a singlet. The presence of a second signal at a different chemical shift may indicate the presence of the phosphole oxide.
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the overall structure of the molecule and can help identify impurities.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the yield of a generic 2,5-diarylphosphole synthesis via the Fagan-Nugent method. This data is intended to serve as a guideline for optimization studies.
| Entry | Zirconocene Precursor | Reducing Agent (Equivalents) | Reaction Temp. (°C) | Reaction Time (h) | Phosphorus Source | Yield (%) |
| 1 | Cp₂ZrCl₂ | n-BuLi (2.2) | -78 to RT | 1 | PhPCl₂ | 65 |
| 2 | Cp₂ZrCl₂ | n-BuLi (2.2) | 0 to RT | 1 | PhPCl₂ | 58 |
| 3 | Cp₂ZrCl₂ | n-BuLi (2.0) | -78 to RT | 1 | PhPCl₂ | 55 |
| 4 | Cp₂ZrCl₂ | n-BuLi (2.2) | -78 to RT | 3 | PhPCl₂ | 70 |
| 5 | Cp₂ZrCl₂ | EtMgBr (2.2) | 0 to RT | 1 | PhPCl₂ | 60 |
| 6 | Cp₂ZrCl₂ | n-BuLi (2.2) | -78 to RT | 1 | PCl₃ | 50 |
Note: This data is illustrative and actual yields may vary depending on the specific substrates, scale, and experimental conditions.
Experimental Protocols
A representative, detailed experimental protocol for the synthesis of this compound via the Fagan-Nugent method is provided below. All procedures must be carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Diphenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dichlorophenylphosphine (PhPCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Anhydrous toluene
-
Degassed water
-
Neutral alumina (for chromatography)
Procedure:
Step 1: In situ formation of the zirconacyclopentadiene
-
To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add zirconocene dichloride (1.0 eq) and diphenylacetylene (2.05 eq).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous THF (100 mL) via cannula.
-
Cool the stirred suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 30 minutes. The solution will typically turn a deep red or brown color.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Step 2: Reaction with dichlorophenylphosphine
-
Cool the solution of the zirconacyclopentadiene back down to -78 °C.
-
Slowly add dichlorophenylphosphine (1.1 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
The reaction mixture is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on neutral alumina using a hexane/toluene gradient as the eluent. All solvents for chromatography should be degassed.
-
The fractions containing the product are combined, and the solvent is removed under vacuum to yield this compound as a solid.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Navigating the Challenges in Purifying Substituted Phosphole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of substituted phosphole derivatives.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems, from chromatographic difficulties to recrystallization failures and handling sensitivities.
Column Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound decomposes on silica gel column. | The phosphole derivative is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., pre-treated with triethylamine).- Switch to a neutral or basic stationary phase like alumina.[1][2][3] |
| Poor separation of product and impurities. | - The compounds have very similar polarities.- The chosen solvent system is inappropriate. | - Employ the oxidation-reduction strategy to temporarily alter the polarity of the phosphole.- Utilize gradient elution, starting with a non-polar solvent and gradually increasing the eluent polarity.- Perform thorough methods development with Thin-Layer Chromatography (TLC) using both alumina and silica plates before scaling up. |
| Product streaks or tails on the column. | Strong interaction between the basic phosphole moiety and acidic silanol groups on the silica surface. | - Add a small percentage of a basic modifier, such as triethylamine or pyridine, to the eluent.- Opt for a less acidic stationary phase like neutral or basic alumina.[2][3] |
| Compound fails to elute from the column. | The compound is either too polar for the selected solvent system or has irreversibly adsorbed to the stationary phase. | - Systematically increase the polarity of the eluent (e.g., by adding methanol to a dichloromethane/hexane mixture).- If using silica, decomposition may have occurred. Switching to a less reactive stationary phase like alumina is recommended. |
Recrystallization Failures
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | - The solution is excessively supersaturated.- The solvent's boiling point is higher than the compound's melting point.- The compound is significantly impure. | - Increase the volume of the solvent or select a solvent system in which the compound has lower solubility.- Choose a solvent with a lower boiling point.[1][4][5][6][7]- Pre-purify the compound using another technique (e.g., column chromatography) before attempting recrystallization. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The compound remains highly soluble in the chosen solvent, even at reduced temperatures. | - Carefully evaporate a portion of the solvent to increase the concentration.- Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.- Induce nucleation by scratching the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Impurities co-crystallize with the product. | The impurity possesses solubility characteristics similar to the product in the selected solvent. | - Experiment with a different solvent or solvent mixture.- Perform sequential recrystallizations.- Consider a preliminary purification step, such as column chromatography, to eliminate the problematic impurity.[8] |
Handling Air- and Moisture-Sensitive Phospholes
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound decomposes upon exposure to air. | The phosphole is susceptible to oxidation. | - Conduct all manipulations under an inert atmosphere (e.g., within a glovebox or using a Schlenk line).[9][10][11][12][13]- Utilize degassed solvents for all procedures.[9][11]- Consider converting the phosphole to its more air-stable phosphole oxide for purification, followed by a reduction step. |
| Compound is sensitive to moisture. | The phosphole readily reacts with water. | - Ensure all solvents and reagents are anhydrous.- Thoroughly dry all glassware in an oven prior to use.[9]- Perform all operations under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: My phosphole derivative is inseparable from a starting material with very similar polarity. What should I do? A1: This is a frequent challenge where the most effective solution is to temporarily and reversibly alter the polarity of your target compound. You can oxidize the phosphole to its corresponding phosphole oxide, sulfide, or selenide. These chalcogenides are typically more polar and often crystalline, which facilitates their separation from non-polar impurities via column chromatography or recrystallization. Following purification, the phosphole can be regenerated through a reduction reaction.
Q2: How do I choose between silica gel and alumina for column chromatography? A2: The selection of the stationary phase is dictated by the stability of your phosphole derivative.
-
Silica gel is acidic and generally suitable for robust, neutral, or acidic compounds. However, it can promote the decomposition of acid-sensitive phospholes.
-
Alumina is commercially available in acidic, neutral, and basic forms. For the purification of basic or acid-sensitive phospholes, basic or neutral alumina is often the superior choice as it minimizes degradation.[1][2][3] It is highly recommended to first assess the stability of your compound on a small scale using both silica and alumina TLC plates.
Q3: What are some good starting points for recrystallization solvents for substituted phospholes? A3: The ideal recrystallization solvent should dissolve the phosphole derivative at elevated temperatures but not at room or lower temperatures. The choice is highly dependent on the nature of the substituents. Common solvent systems for organic compounds that serve as excellent starting points include:
-
Hexane/Dichloromethane
-
Toluene/Hexane
-
Methanol/Water[5]
-
Acetone/Water[5] Empirical testing of a variety of solvents and solvent pairs on a small scale is the most effective way to determine the optimal conditions.
Q4: My phosphole derivative is an air-sensitive oil. How can I purify it? A4: The purification of air-sensitive oils presents a significant challenge. The following approaches can be considered:
-
Bulb-to-bulb distillation (Kugelrohr): If the compound is sufficiently volatile and thermally stable, this technique can be an effective method for purification under vacuum.
-
Chromatography under an inert atmosphere: The column can be packed and run inside a glovebox, or Schlenk techniques can be employed to maintain an inert environment throughout the purification process.
-
Conversion to a solid derivative: As detailed in A1, converting the phosphole to a solid, air-stable chalcogenide for purification and subsequently reducing it back to the phosphole is a robust strategy.
Q5: What are common impurities in phosphole synthesis and how can they be removed? A5: The nature of impurities is contingent on the synthetic methodology. For instance, in the McCormack reaction , unreacted diene and dichlorophosphine, as well as polymeric byproducts, are common. In the Fagan-Nugent synthesis , residual zirconacyclopentadiene or dichlorophosphine may be present.
-
Unreacted starting materials can often be eliminated through careful selection of chromatographic conditions or by liquid-liquid extraction during the work-up.
-
Polymeric byproducts are generally non-polar and can sometimes be removed by precipitating the desired product from an appropriate solvent.
-
Phosphine oxides , resulting from unintentional oxidation, can be separated by chromatography. Alternatively, if the desired product is the phosphine, the entire crude mixture can be subjected to reduction conditions prior to purification.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical Substituted Phosphole
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Direct Silica Gel Chromatography | 75 | 80 | 40 | Significant decomposition was observed on the column. |
| Basic Alumina Chromatography | 75 | 95 | 70 | Good separation with minimal decomposition. |
| Recrystallization (Hexane/EtOAc) | 75 | 92 | 65 | Effective for removing less soluble impurities. |
| Oxidation-Reduction + Alumina Chromatography | 75 | >98 | 60 (overall) | The most effective method for achieving high purity, especially when impurities have similar polarity to the phosphole. |
Disclaimer: The values presented in this table are for illustrative purposes only and will vary significantly depending on the specific phosphole derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification via the Oxidation-Reduction Strategy
This protocol provides a general procedure for the purification of a substituted phosphole by its conversion to the corresponding phosphole sulfide, followed by chromatographic purification and subsequent reduction.
1. Oxidation to the Phosphole Sulfide:
-
In a round-bottom flask, dissolve the crude substituted phosphole in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a stoichiometric equivalent of elemental sulfur (S₈).
-
Stir the mixture at room temperature overnight, or gently heat to 40-50 °C for several hours until the reaction is complete, as monitored by ³¹P NMR spectroscopy (a characteristic downfield shift is expected upon oxidation).
-
Remove the solvent under reduced pressure.
2. Chromatographic Purification of the Phosphole Sulfide:
-
Adsorb the crude phosphole sulfide onto a small amount of the chosen stationary phase (silica gel or alumina).
-
Perform flash column chromatography using a stationary phase suitable for the compound's stability (basic or neutral alumina is often a good first choice).
-
Elute with a solvent system determined by prior TLC analysis (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure phosphole sulfide and remove the solvent under reduced pressure.
3. Reduction back to the Phosphole:
-
Caution: This step must be performed under an inert atmosphere (e.g., using a Schlenk line or inside a glovebox) as the resulting phosphole may be air-sensitive.
-
Dissolve the purified phosphole sulfide in an anhydrous, degassed solvent (e.g., THF or toluene).
-
Add a suitable reducing agent, such as triphenylphosphine (1.1 equivalents) or a silane (e.g., hexachlorodisilane or trichlorosilane).
-
Stir the reaction at room temperature or heat as necessary, monitoring by ³¹P NMR until the signal corresponding to the phosphole sulfide is no longer observed and the signal for the phosphole appears at its characteristic upfield chemical shift.
-
The work-up procedure is dependent on the reducing agent used. If triphenylphosphine is used, the triphenylphosphine sulfide byproduct can be removed by chromatography or precipitation. For silane-based reductions, a careful aqueous work-up may be necessary.
Protocol 2: Purification of Air-Sensitive Phospholes using Schlenk Techniques
This protocol outlines a general procedure for the filtration of an air-sensitive phosphole derivative.
1. Preparation:
-
Dry all necessary glassware, including a Schlenk flask, a filter frit (a glass funnel with a sintered glass disc), and a second Schlenk flask to collect the filtrate, in an oven overnight at a temperature exceeding 120 °C.
-
Assemble the filtration apparatus while still hot and allow it to cool under a positive pressure of an inert gas (nitrogen or argon).
-
Ensure all solvents are anhydrous and have been properly degassed.
2. Filtration:
-
Under an inert atmosphere, dissolve the crude air-sensitive phosphole in a minimal amount of a suitable degassed solvent within a Schlenk flask.
-
If performing a recrystallization, heat the solution to dissolve the solid and then allow it to cool slowly to promote crystal formation.
-
Transfer the solution or slurry to the filter frit, which is connected to the collection Schlenk flask, using a cannula or by carefully connecting the flasks under a positive flow of inert gas.
-
Facilitate the filtration by applying a positive pressure of inert gas to the flask containing the slurry or by applying a gentle vacuum to the collection flask.
-
Wash the collected solid on the frit with a small amount of cold, degassed solvent.
-
Dry the purified solid under high vacuum.
Mandatory Visualizations
Caption: Workflow for the purification of phosphole derivatives via the oxidation-reduction strategy.
Caption: Decision tree for troubleshooting phosphole derivative purification challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sorbtech.com [sorbtech.com]
- 3. mpbio.com [mpbio.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. DSpace [cora.ucc.ie]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Solubility of Phosphole-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of phosphole-based materials.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work with phosphole-based materials.
Question: My phosphole-based material is not dissolving in the chosen solvent. What should I do?
Answer:
Initial insolubility is a common challenge. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Solvent Purity and Polarity: Ensure the solvent is pure and of the correct polarity. The solubility of conjugated polymers is highly dependent on the solvent.[1][2] Consider a range of solvents with varying polarities.
-
Increase Temperature: Gently heating the mixture can increase the solubility of many compounds. However, be cautious of potential thermal degradation of your material.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down aggregates.
-
Solvent Mixtures (Co-solvents): A mixture of a good solvent and a poor solvent can sometimes enhance solubility more than either solvent alone. Experiment with different solvent ratios.
-
Re-evaluate Material Purity: Impurities from the synthesis can significantly impact solubility. Consider re-purifying your phosphole-based material.
Question: My phosphole-based material initially dissolved but then precipitated out of solution. How can I prevent this?
Answer:
Precipitation after initial dissolution often points to supersaturation or changes in solution conditions. Consider the following:
-
Temperature Fluctuations: Ensure the solution is maintained at a constant temperature. A decrease in temperature can cause the solubility limit to be exceeded, leading to precipitation.
-
Solvent Evaporation: If the solvent is volatile, its evaporation will increase the concentration of the phosphole material, potentially leading to precipitation. Use a sealed container.
-
Aggregation: π-conjugated systems like phospholes have a tendency to aggregate, which can lead to precipitation.[1] Strategies to mitigate this include:
-
Using more dilute solutions.
-
Employing "good" solvents that effectively solvate the polymer chains and disrupt intermolecular interactions.
-
Introducing bulky side chains onto the phosphole core to sterically hinder aggregation.[3]
-
-
Check for Contamination: The introduction of a contaminant can sometimes initiate precipitation.
Question: I am observing the formation of a gel instead of a true solution. What does this indicate?
Answer:
Gel formation suggests strong intermolecular interactions between the phosphole-based polymer chains, leading to the trapping of solvent molecules within a 3D network. To address this:
-
Dilution: Try preparing a more dilute solution.
-
Different Solvent System: A solvent that better solvates the polymer chains may prevent the intermolecular interactions that lead to gelation.
-
Temperature Adjustment: In some cases, heating can break up the gel network.
Question: My attempts to improve solubility by modifying the chemical structure have resulted in a loss of desired electronic properties. How can I balance solubility and performance?
Answer:
Balancing solubility and electronic properties is a key challenge in the design of functional organic materials.[4] Consider these strategies:
-
Strategic Placement of Solubilizing Groups: The position of solubilizing side chains can significantly impact electronic properties.[4] Attaching flexible alkyl or oligo(ethylene glycol) chains at positions that do not disrupt the π-conjugation of the backbone is a common approach.[2][3]
-
Choice of Functional Groups: The nature of the functional group can have a dual effect. For example, converting a phosphole to a phosphole oxide or sulfide can alter both solubility and electronic properties.[5][6] A systematic study of different functional groups is often necessary.
-
Minimalist Approach: Introduce the smallest possible structural modification that achieves the desired solubility to minimize the impact on electronic properties.
Frequently Asked Questions (FAQs)
What are the primary factors contributing to the low solubility of phosphole-based materials?
The low solubility of phosphole-based materials, particularly conjugated polymers, is primarily due to:
-
Strong Intermolecular Forces: The planar and rigid nature of the π-conjugated backbones leads to strong van der Waals forces and π-π stacking between polymer chains, making it difficult for solvent molecules to separate them.[3]
-
High Molecular Weight: For polymeric materials, the high molecular weight contributes to their low solubility.
-
Lack of Polar Functional Groups: The predominantly hydrocarbon nature of many phosphole-based materials results in poor solubility in polar solvents.
What are the general strategies to enhance the solubility of phosphole-based materials?
There are two main approaches to improving the solubility of these materials:
-
Chemical Modification: This involves altering the molecular structure of the phosphole derivative.[7]
-
Introduction of Solubilizing Side Chains: Attaching flexible alkyl or alkoxy chains, or more polar oligo(ethylene glycol) (OEG) chains, can increase the distance between the polymer backbones, weaken intermolecular forces, and improve solvent-polymer interactions.[2][3]
-
Modification of the Phosphorus Center: Changing the coordination of the phosphorus atom (e.g., to a phosphole oxide or sulfide) can alter the polarity and geometry of the molecule, thereby influencing its solubility.[5][6]
-
-
Physical Formulation Techniques: These methods modify the material on a macroscopic or microscopic level without changing its chemical structure.
-
Solvent Selection and Co-solvents: Systematically screening a range of solvents and their mixtures is a crucial first step.
-
Solid Dispersions: Dispersing the phosphole-based material in a highly soluble, inert polymer matrix can enhance its overall solubility and prevent aggregation.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area and improve the dissolution rate.
-
Which solvents are typically used for phosphole-based materials?
The choice of solvent depends on the specific structure of the phosphole derivative. For many π-conjugated phosphole-based materials, common organic solvents include:
-
Chloroform
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
Toluene
-
Chlorobenzene
For more polar or functionalized phospholes, more polar solvents may be appropriate. Water-soluble phosphole-based materials have also been developed.
How can I quantitatively measure the solubility of my phosphole-based material?
The "shake-flask" method is a widely recommended technique for determining equilibrium solubility:[8]
-
Add an excess amount of the phosphole-based material to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]
-
Determine the concentration of the dissolved material in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]
Data Presentation
The following table provides a representative summary of how functionalization can impact the solubility of phosphole-based materials. Note: This is an illustrative table, and specific solubility values will vary depending on the exact molecular structure and experimental conditions.
| Phosphole Derivative | Functionalization | Solvent | Reported Solubility |
| Phenyl-substituted Phosphole | None | Toluene | Low |
| Phenyl-substituted Phosphole with Hexyl Chains | Alkyl Side Chains | Toluene | Moderate |
| Phosphole-Thiophene Copolymer | None | Chloroform | Sparingly Soluble |
| Phosphole-Thiophene Copolymer with Branched Alkyl Chains | Bulky Alkyl Side Chains | Chloroform | Soluble |
| Benzophosphole Derivative | Amino Group | Water | Water-Soluble |
Experimental Protocols
Protocol: Enhancing the Solubility of a Phosphole-Based Polymer via Side-Chain Functionalization
This protocol outlines a general procedure for introducing solubilizing alkyl chains to a phosphole-based polymer backbone.
Materials:
-
Parent phosphole-based polymer
-
Appropriate alkylating agent (e.g., alkyl halide)
-
Strong base (e.g., n-butyllithium or LDA)
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Solvents for extraction and purification (e.g., dichloromethane, methanol)
Procedure:
-
Dissolution of the Parent Polymer: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the parent phosphole-based polymer in anhydrous THF.
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise to deprotonate the desired position on the phosphole ring or an appropriate precursor monomer. Stir the reaction mixture at this temperature for 1-2 hours.
-
Alkylation: Add the alkylating agent (e.g., 1-bromohexane) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., saturated ammonium chloride solution) to terminate the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting functionalized polymer by precipitation from a concentrated solution into a non-solvent (e.g., methanol). Filter and dry the purified polymer under vacuum.
-
Characterization: Characterize the structure of the functionalized polymer using techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy.
-
Solubility Testing: Assess the solubility of the new polymer in a range of organic solvents and compare it to the parent polymer.
Visualizations
Caption: Troubleshooting workflow for addressing low solubility.
Caption: Factors influencing the solubility of phosphole materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - How does addition of side chains affect solubility and processibility of polyphenylene vinylene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
Optimizing Phosphole-Ligand Catalysis: A Technical Support Center
Welcome to the Technical Support Center for optimizing reaction conditions in phosphole-ligand catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and refining experimental protocols. Here you will find frequently asked questions, detailed troubleshooting guides, structured data for easy comparison of reaction parameters, and step-by-step experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using phosphole-based ligands over more conventional phosphine ligands in catalysis?
A1: Phosphole-based ligands offer a unique combination of electronic and steric properties that can lead to enhanced catalytic activity and selectivity in a variety of cross-coupling reactions. Their π-accepting ability, influenced by the nature of substituents on the phosphorus atom and the phosphole ring, can be finely tuned. This allows for the modulation of the electronic properties of the metal center, which can improve reaction rates and yields. Additionally, the rigid backbone of some phosphole ligands can provide specific steric environments that enhance selectivity, including enantioselectivity in asymmetric catalysis.
Q2: How do the electronic properties of phosphole ligands (σ-donor vs. π-acceptor ability) influence catalytic performance?
A2: The electronic properties of phosphole ligands are crucial for their performance. The σ-donor ability, which is the capacity of the phosphorus lone pair to donate electron density to the metal center, influences the rate of oxidative addition. Generally, more electron-donating ligands accelerate this step. The π-acceptor ability, arising from the interaction of the metal's d-orbitals with the low-lying σ(P-C) and π orbitals of the phosphole ring, affects the rate of reductive elimination. A higher π-acceptor character can facilitate reductive elimination, which is often the product-forming step. The balance between these two electronic features is key to an efficient catalytic cycle.
Q3: How can I determine the steric and electronic parameters of my phosphole ligand?
A3: The steric and electronic properties of phosphole ligands can be characterized by several parameters. The Tolman Electronic Parameter (TEP), determined from the CO stretching frequency of a [Ni(CO)₃(L)] complex, is a measure of the ligand's net electron-donating ability. A lower TEP value indicates a more electron-donating ligand. The cone angle, also introduced by Tolman, provides a measure of the ligand's steric bulk. These parameters for many common phosphine and some phosphole ligands are available in the literature. For novel phosphole ligands, these parameters can be determined experimentally or estimated using computational methods.
Q4: My phosphole ligand appears to be air-sensitive. What are the best practices for handling and storage?
A4: Many phosphole ligands, particularly those with electron-rich substituents, can be sensitive to air and moisture, leading to oxidation of the phosphorus center and loss of catalytic activity. Best practices for handling and storage include:
-
Inert Atmosphere: Always handle phosphole ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen).
-
Degassed Solvents: Use properly degassed solvents for all reactions and manipulations.
Q5: I am observing low or no conversion in my phosphole-catalyzed cross-coupling reaction. What are the first things I should check?
A5: When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential. Start by verifying the integrity of your starting materials and reagents. Ensure your aryl halide and coupling partner are pure and that your base is active. Confirm that your phosphole ligand has not degraded and that your palladium precursor is of good quality. It is also crucial to ensure that the reaction was performed under strictly anaerobic and anhydrous conditions, as oxygen and water can deactivate the catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during phosphole-ligand catalyzed reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst. | 1a. Pre-activation: Implement a catalyst pre-activation step by heating the Pd(II) source and phosphole ligand in the absence of substrates before adding them to the reaction mixture.[1] 1b. Change Pd Source: Switch to a more easily activated precatalyst, such as a palladacycle or a Pd(0) source like Pd₂(dba)₃. |
| 2. Ligand Degradation: The phosphole ligand is unstable under the reaction conditions (e.g., high temperature, presence of nucleophilic bases). | 2a. Lower Temperature: If possible, reduce the reaction temperature. 2b. Change Base: Switch to a weaker, non-nucleophilic base. 2c. Use a More Robust Ligand: Consider a phosphole ligand with bulkier substituents that may offer greater stability. | |
| 3. Poor Substrate Reactivity: The oxidative addition of the aryl halide to the palladium center is slow. | 3a. More Electron-Donating Ligand: Use a phosphole ligand with more electron-donating substituents to accelerate oxidative addition. 3b. Change Halide: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide. | |
| 4. Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting catalyst solubility or reactivity. | 4a. Solvent Screen: Perform a screen of different solvents. Aprotic polar solvents like dioxane, THF, or toluene are common starting points. The addition of a small amount of water can sometimes be beneficial in Suzuki-Miyaura couplings. | |
| Low Enantioselectivity (in Asymmetric Catalysis) | 1. Inadequate Chiral Induction: The chiral phosphole ligand is not effectively controlling the stereochemical outcome of the reaction. | 1a. Ligand Modification: Modify the structure of the chiral phosphole ligand to alter its steric and electronic properties. Small changes can have a significant impact on enantioselectivity. 1b. Lower Temperature: Running the reaction at a lower temperature can often improve enantioselectivity. 1c. Solvent Effects: The solvent can influence the conformation of the catalytic species. Screen different solvents to find the optimal one for enantioselectivity. |
| 2. Racemization: The product may be racemizing under the reaction conditions. | 2a. Check Product Stability: Analyze the product's stability under the reaction conditions (base, temperature) in the absence of the catalyst. 2b. Milder Conditions: If racemization is occurring, try to run the reaction under milder conditions (lower temperature, weaker base). | |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. Slow Transmetalation: The transmetalation step is slow, allowing for side reactions like the homocoupling of the boronic acid (in Suzuki reactions) to occur. | 1a. Optimize Base: The choice and concentration of the base are critical for the transmetalation step in Suzuki-Miyaura couplings. Screen different bases (e.g., carbonates, phosphates). 1b. Water Content: In Suzuki reactions, a small amount of water can facilitate the transmetalation. Optimize the water content in your solvent system. |
| 2. Catalyst Decomposition: Decomposition of the catalyst can lead to the formation of palladium black, which can promote side reactions. | 2a. Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio to better stabilize the palladium catalyst. 2b. Lower Temperature: High temperatures can accelerate catalyst decomposition. |
Quantitative Data Summary
The choice of reaction parameters can significantly impact the outcome of a phosphole-ligand catalyzed reaction. The following tables summarize the effects of key variables on reaction yield and selectivity, based on data from the literature.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Phosphole Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | SPhos | Toluene/H₂O | 100 | 95 |
| 2 | SPhos | Dioxane/H₂O | 100 | 92 |
| 3 | SPhos | THF/H₂O | 80 | 88 |
| 4 | XPhos | Toluene/H₂O | 100 | 98 |
| 5 | XPhos | Dioxane/H₂O | 100 | 96 |
Reaction conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), phosphole ligand (4 mol%), K₃PO₄ (2 mmol), solvent (5 mL) for 12 h.
Table 2: Effect of Catalyst Loading on Heck Reaction Yield
| Entry | Phosphole Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Tri-tert-butylphosphonium tetrafluoroborate | 1.0 | 120 | 92 |
| 2 | Tri-tert-butylphosphonium tetrafluoroborate | 0.5 | 120 | 88 |
| 3 | Tri-tert-butylphosphonium tetrafluoroborate | 0.1 | 120 | 75 |
| 4 | Tricyclohexylphosphine | 1.0 | 120 | 95 |
| 5 | Tricyclohexylphosphine | 0.5 | 120 | 91 |
Reaction conditions: Aryl iodide (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (as indicated), ligand (2x Pd), NEt₃ (2 mmol), DMF (5 mL) for 16 h.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1-Aryl-2,5-diphenylphosphole
This protocol is a general method for the synthesis of a common class of phosphole ligands.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1,4-diphenyl-1,3-butadiene (1.0 eq) and anhydrous diethyl ether.
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Phosphonylation: Cool the reaction mixture back to -78 °C and add the desired aryldichlorophosphine (1.1 eq) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired phosphole ligand.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Using a Phosphole Ligand
This protocol outlines a standard procedure for a Suzuki-Miyaura coupling.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0 eq), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphole ligand (1.1-1.5 eq relative to Pd) to a dry Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of degassed water) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visual Workflows
The following diagrams illustrate logical workflows for troubleshooting and optimizing phosphole-ligand catalyzed reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for phosphole ligand selection.
References
Preventing the rearrangement of secondary phospholes
Technical Support Center: Secondary Phospholes
This guide provides troubleshooting advice and frequently asked questions for researchers working with secondary phospholes, focusing on the prevention of their characteristic rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly synthesized 1H-phosphole shows multiple unexpected signals in its ³¹P NMR spectrum. What is the likely cause?
A: The most probable cause is the spontaneous rearrangement of your 1H-phosphole into a more stable 2H-phosphole isomer via a[1][2]-sigmatropic shift of the P-H proton. This process is common in secondary phospholes and leads to different phosphorus environments, resulting in multiple NMR signals. The 2H-phospholes can sometimes dimerize, further complicating the spectra.[3][4]
Q2: During a reaction at elevated temperatures, my secondary phosphole decomposed or produced an insoluble material. Why did this happen?
A: Secondary phospholes can be thermally sensitive. The rearrangement to 2H-phospholes can be accelerated by heat. These transient 2H-phospholes are highly reactive dienes and can undergo [4+2] cycloaddition reactions, leading to dimerization or polymerization, which may explain the formation of insoluble materials.[4]
Q3: How can I prevent or minimize the rearrangement of my secondary phosphole during synthesis and purification?
A: Several strategies can be employed:
-
Steric Hindrance: Introduce bulky substituents on the phosphorus atom or the carbon atoms of the phosphole ring. Large groups can sterically hinder the[1][2]-shift and increase the stability of the 1H-phosphole isomer. For example, a 1-(2,4,6-tri-tert-butylphenyl) substituent has been shown to drastically flatten the phosphorus pyramid, which is consistent with strong electron delocalization and enhanced stability.[5]
-
Low Temperatures: Perform reactions and purifications at the lowest feasible temperature to minimize the thermal energy available for the rearrangement.
-
Control of pH: The stability of phospholes can be pH-dependent. For instance, deprotonation of a 2H-phosphole intermediate can lead to the formation of a stable, aromatic phospholide ion, effectively trapping the rearranged product.[3]
-
Inert Atmosphere: Phospholes are often air-sensitive.[6] Handling them under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation, which can sometimes catalyze degradation pathways.
Q4: What are the best practices for storing secondary phospholes to ensure their long-term stability?
A: To maximize shelf-life, secondary phospholes should be stored under the following conditions:
-
Low Temperature: Store in a freezer, preferably at -20°C or below.
-
Inert Atmosphere: Store in a sealed vial or Schlenk flask under a positive pressure of nitrogen or argon.
-
Absence of Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil, as UV light can promote decomposition.[7]
Q5: Are there any chemical modifications that can enhance the stability of the phosphole ring itself?
A: Yes. Oxidizing the phosphorus atom to a phosphole oxide can sometimes increase stability, making the compound less prone to rearrangement and dimerization.[5] Additionally, incorporating the phosphole into a larger π-conjugated system or using it as a ligand in a metal complex can also enhance its stability.
Data Summary: Substituent Effects on Phosphole Stability
The stability of a phosphole is highly dependent on the substituents at the phosphorus atom and on the ring. The following table summarizes qualitative stability data based on literature observations.
| Substituent at Phosphorus | Substituent(s) on Ring | Observed Stability | Reference |
| Phenyl | 2,5-Diphenyl | Air-stable solid. | [6] |
| 2,4,6-tri-tert-butylphenyl | 3-Methyl | Increased stability due to steric bulk; allows for isolation and X-ray analysis. | [5] |
| Diisopropylamino | Phenyl groups | The bulky amino group enhances the stability of the 2,2′-biphosphole framework. | [8] |
| n-Butyl | 2,5-Diphenyl | Very sensitive to oxidation. | [6] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Secondary Phospholes
Secondary phospholes are often air- and moisture-sensitive. Proper handling using Schlenk line or glovebox techniques is essential to prevent degradation.
Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (Schlenk flasks, cannulas, etc.)
-
Inert gas source (high-purity nitrogen or argon)
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >125°C overnight and allow it to cool under a stream of inert gas.[9][10]
-
Inert Atmosphere: Assemble the glassware on the Schlenk line while flushing with inert gas. Ensure all joints are properly sealed with high-vacuum grease. Maintain a slight positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.[10][11]
-
Reagent Transfer (Liquids): To transfer a liquid secondary phosphole, use a dry, nitrogen-flushed syringe.[12] Insert the needle through a septum into the headspace of the reagent bottle, draw up the required volume, and transfer it to the reaction flask under a positive flow of inert gas. For larger volumes (>50 mL), a double-tipped needle (cannula) transfer is recommended.[9][13]
-
Reagent Transfer (Solids): If the phosphole is a solid, handle and weigh it inside a glovebox. For transfers into a Schlenk flask, use a solid addition tube which can be attached to the flask under a positive flow of inert gas.[11]
-
Reaction Work-up: Perform all subsequent steps (e.g., solvent removal, extraction) using Schlenk techniques to ensure the product remains under an inert atmosphere.
-
Cleaning: After use, immediately quench any residual reactive phosphine and clean all equipment thoroughly. Needles and syringes should be flushed with an inert gas and then cleaned promptly to prevent clogging.[9]
Visual Guides
Mechanism: 1,5-Sigmatropic Shift in Secondary Phospholes
This diagram illustrates the equilibrium rearrangement of a 1H-phosphole to a 2H-phosphole isomer, which is a primary cause of instability.
Caption: Rearrangement of 1H-phosphole to 2H-phosphole.
Troubleshooting Workflow: Unexpected NMR Signals
Use this workflow to diagnose the cause of unexpected signals in the ³¹P NMR spectrum of your phosphole sample.
Caption: Troubleshooting unexpected signals in ³¹P NMR spectra.
References
- 1. tandfonline.com [tandfonline.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Transient 2H-phospholes as powerful synthetic intermediates in organophosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Rearrangement of a 1-Phospha-2-azanorbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. research.unl.edu [research.unl.edu]
Technical Support Center: Enhancing the Quantum Yield of Phosphole-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with phosphole-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the quantum yield of phosphole-based fluorophores?
A1: The quantum yield of phosphole-based fluorophores is primarily influenced by a combination of molecular structure and environmental factors. Key molecular factors include the nature of substituents on the phosphole ring, the overall rigidity of the molecule, and the extent of π-conjugation.[1][2] Electron-donating groups tend to increase fluorescence, while electron-withdrawing groups can decrease it.[3] Environmental factors such as solvent polarity, temperature, pH, and the presence of quenchers (e.g., dissolved oxygen) also play a significant role.[4]
Q2: My phosphole-based fluorophore has a low quantum yield in solution. What are the potential causes and how can I troubleshoot this?
A2: A low quantum yield in solution can stem from several issues:
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Purity: Impurities from the synthesis can act as quenchers. Ensure the fluorophore is highly pure.
-
Solvent Choice: The polarity of the solvent can significantly impact the quantum yield.[4] Experiment with a range of solvents with varying polarities to find the optimal environment for your specific fluorophore.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, many fluorophores, including some phosphole derivatives, can aggregate, which leads to a decrease in fluorescence.[3] Try diluting the sample.
-
Oxygen Quenching: Dissolved oxygen is a common quencher of fluorescence. For measurements requiring high accuracy, de-gassing the solvent can be beneficial.
-
Temperature: Increasing the temperature generally decreases the quantum yield due to increased non-radiative decay pathways.[5] Ensure your measurements are performed at a consistent and appropriate temperature.
Q3: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance the quantum yield of phosphole-based fluorophores?
A3: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state.[3][6] This is often due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[6] For phosphole-based fluorophores, designing molecules with AIE properties, for instance by incorporating molecular rotors like tetraphenylethene, can be a powerful strategy to achieve high quantum yields in aggregated systems or solid-state applications.[3]
Q4: How does the oxidation state of the phosphorus atom in a phosphole ring affect its fluorescence properties?
A4: The oxidation state of the phosphorus atom has a significant impact. Phosphole P-oxides (P=O) are a prominent class of fluorescent materials.[1][7] The P=O group is electron-accepting, which can be leveraged in donor-acceptor architectures to tune the emission properties.[1] The oxidation of the phosphorus atom can also influence the geometry and electronic structure of the molecule, thereby affecting its quantum yield.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Observed After Synthesis and Purification
Possible Causes:
-
Incorrect chemical structure or incomplete reaction.
-
Degradation of the compound during purification.
-
Presence of quenching impurities.
Troubleshooting Steps:
-
Verify Chemical Structure: Use NMR (1H, 13C, 31P) and mass spectrometry to confirm the identity and purity of the synthesized compound.
-
Optimize Purification: Some phosphole derivatives can be sensitive to light or air. Consider performing purification steps in the dark or under an inert atmosphere.[8] Column chromatography should be performed with high-purity solvents.
-
Solvent Screening: Test the fluorescence of the compound in a variety of solvents (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, ethanol) to rule out solvent-dependent quenching.
Issue 2: Inconsistent Quantum Yield Measurements
Possible Causes:
-
Inner filter effects at high concentrations.
-
Photobleaching of the sample or standard.
-
Instrumental artifacts.
-
Inaccurate determination of absorbance.
Troubleshooting Steps:
-
Check for Inner Filter Effects: Ensure the absorbance of your sample and standard solutions at the excitation wavelength is below 0.1 to avoid reabsorption of emitted light.[9]
-
Assess Photostability: Expose your sample to the excitation light for a prolonged period and monitor the fluorescence intensity. If it decreases significantly, consider using a lower excitation power or a more photostable fluorophore if possible. Some fused phosphole oxides exhibit excellent photostability.[7][10]
-
Use a Reliable Standard: Choose a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as your sample.[11]
-
Accurate Absorbance Measurement: Use a calibrated spectrophotometer and ensure cuvettes are clean.
Data Presentation
Table 1: Quantum Yields of Selected Phosphole-Based Fluorophores in Different Solvents
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| Triphenylene-fused phosphole oxide 8a | Toluene | 0.51 | [12] |
| Triphenylene-fused phosphole oxide 8b | Toluene | 0.47 | [12] |
| Triphenylene-fused phosphole oxide 8c | Toluene | 0.44 | [12] |
| Benzophospholo[3,2-b]indole (BPI) derivative | Dichloromethane | 0.50 - 0.72 | [1] |
| TPE-BPAN | P(MMA-co-CHMA) 75:25 film | ~0.40 | [9] |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | Aqueous Buffer | ~0.002 | [4] |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | Bound to Serum Albumin | ~0.4 | [4] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol is adapted from established methods for relative quantum yield measurements.[11]
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Your phosphole-based fluorophore sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 2: Synthesis of a Triphenylene-Fused Phosphole Oxide (Illustrative Example)
This protocol is a generalized representation based on synthetic strategies reported in the literature.[2][12]
Step 1: Synthesis of a 7-Hydroxybenzo[b]phosphole Derivative
A three-component coupling reaction involving an appropriate arylzinc chloride, an alkyne, and dichlorophenylphosphine is carried out in the presence of a cobalt catalyst. This reaction constructs the phosphole ring.[12]
Step 2: Suzuki-Miyaura Coupling
The 7-hydroxybenzo[b]phosphole derivative is then subjected to Suzuki-Miyaura cross-coupling reactions to introduce additional aryl groups, extending the π-conjugated system.[12]
Step 3: Scholl Reaction
The final step involves an oxidative intramolecular C-H/C-H coupling (Scholl reaction) to form the fused triphenylene structure. This is typically achieved using an oxidizing agent such as FeCl3.[12]
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.
Mandatory Visualizations
Caption: Factors influencing the quantum yield of phosphole-based fluorophores.
Caption: Troubleshooting workflow for low quantum yield.
Caption: A typical workflow for cellular imaging with phosphole-based fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2- b ]phosphole-based AIEgens: facile preparation and dual modulation of solid-state luminescence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04519F [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. scispace.com [scispace.com]
Troubleshooting low catalytic activity in phosphole complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphole complexes in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low catalytic activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no catalytic activity with my phosphole complex?
A1: Low catalytic activity in phosphole complex-catalyzed reactions can stem from several factors. The most common issues include:
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Impure Ligand or Metal Precursor: The purity of your phosphole ligand and metal precursor is critical. Trace impurities can act as catalyst poisons.
-
Atmospheric Contamination: Many phosphole complexes and their precursors are sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the oxidation of the phosphole ligand or the metal center, rendering the catalyst inactive.
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the phosphole ligand and the metal precursor is crucial for the formation of the active catalytic species. An incorrect ratio can lead to the formation of inactive or less active complexes.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base (if applicable) can significantly impact catalytic activity. The conditions may not be optimal for the specific transformation you are trying to achieve.
-
Catalyst Decomposition: The catalytic complex may be unstable under the reaction conditions, leading to degradation and loss of activity over time.
-
Presence of Catalyst Poisons: Contaminants in your substrates, reagents, or solvents can act as poisons, deactivating the catalyst. Common poisons for palladium catalysts, for instance, include sulfur compounds, halides, and cyanides.[1]
Q2: How can I determine if my phosphole ligand has decomposed?
A2: Several analytical techniques can be used to assess the integrity of your phosphole ligand:
-
³¹P NMR Spectroscopy: This is one of the most powerful techniques for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment. The appearance of new signals, particularly those in the region characteristic of phosphole oxides or other degradation products, is a strong indicator of decomposition.
-
¹H and ¹³C NMR Spectroscopy: Changes in the proton and carbon NMR spectra of the ligand can also indicate decomposition.
-
Mass Spectrometry: This can be used to identify the molecular weights of potential degradation products.
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): The appearance of multiple spots or peaks where you expect a single one for your pure ligand can suggest the presence of impurities or degradation products.
Q3: My reaction starts well but then slows down or stops completely. What could be the reason?
A3: This phenomenon, often referred to as catalyst deactivation, can be caused by several factors during the reaction:
-
Thermal Instability: The catalyst may not be stable at the reaction temperature over extended periods, leading to thermal decomposition.
-
Product Inhibition: The product of the reaction may coordinate to the metal center more strongly than the reactants, inhibiting further catalytic turnover.
-
Ligand Degradation: The phosphole ligand itself might be slowly degrading under the catalytic conditions.
-
Formation of Inactive Metal Species: The active catalytic species might be converted into an inactive form, such as metal nanoparticles or aggregates.
-
Consumption of a Key Reagent: Ensure that all reactants and essential additives (like bases or co-catalysts) are still present in sufficient concentrations.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Catalytic Yield
This guide provides a step-by-step approach to diagnosing and resolving low yields in your phosphole-catalyzed reaction.
Step 1: Verify Reagent and Solvent Purity
-
Action: Re-purify your phosphole ligand, metal precursor, substrates, and any other reagents. Ensure solvents are freshly dried and degassed.
-
Rationale: Impurities are a primary cause of low catalytic activity.
Step 2: Ensure Rigorous Inert Atmosphere
-
Action: Double-check your Schlenk line or glovebox for leaks. Use freshly dried and deoxygenated solvents.
-
Rationale: Oxygen and water can irreversibly deactivate many phosphole-based catalysts.
Step 3: Optimize Reaction Parameters
-
Action: Systematically vary the temperature, solvent, and base. A reaction that is sluggish at a lower temperature might proceed efficiently at a higher temperature, or vice versa if the catalyst is thermally unstable.
-
Rationale: Catalytic cycles are often highly sensitive to the reaction environment.
Step 4: Evaluate Ligand-to-Metal Ratio
-
Action: Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1).
-
Rationale: The optimal ratio is necessary for the formation of the active catalyst and can prevent the formation of inactive species.
Step 5: Analyze the Reaction Mixture
-
Action: Take aliquots from the reaction mixture at different time points and analyze them by techniques like GC, HPLC, or NMR to monitor the consumption of starting materials and the formation of products and byproducts.
-
Rationale: This can help you understand if the reaction is not starting at all, starting and then stopping, or proceeding through an undesired pathway.
Data Presentation
Table 1: Effect of Phosphole Ligand Structure on Catalytic Activity in a Suzuki-Miyaura Coupling Reaction
| Ligand | P-substituent | Aryl-substituent | Yield (%) |
| 1 | Phenyl | 2,5-Dimethyl | 85 |
| 2 | Phenyl | 2,5-Di-tert-butyl | 62 |
| 3 | Phenyl | 2,5-Diphenyl | 92 |
| 4 | Ethyl | 2,5-Diphenyl | 78 |
| 5 | Cyclohexyl | 2,5-Diphenyl | 75 |
Reaction conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), K₃PO₄ (2 mmol), toluene (5 mL), 100 °C, 12 h. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Phosphole-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphole ligand (0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 2 mL of dry, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a separate dry Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3 mL of dry, degassed solvent to this flask.
-
-
Reaction Initiation:
-
Transfer the pre-formed catalyst solution to the flask containing the reactants and base via a syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Work-up:
-
Stir the reaction mixture for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A workflow diagram for troubleshooting low catalytic activity.
Caption: Potential deactivation pathways for phosphole-metal catalysts.
References
Navigating the McCormack Reaction: A Technical Guide to Phosphole Synthesis
For researchers, scientists, and professionals in drug development, the McCormack reaction is a powerful tool for synthesizing phospholes, a class of organophosphorus compounds with significant applications. However, the path to pure phospholes is often complicated by the formation of unwanted side products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phosphole synthesis via the McCormack reaction, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the McCormack reaction for phosphole synthesis?
A1: The primary side reactions encountered during the McCormack reaction are:
-
Polymerization of the 1,3-diene: The diene starting material can undergo polymerization, leading to the formation of oligomeric or polymeric byproducts. This is often initiated by the acidic conditions or the electrophilic nature of the phosphorus reagent.[1][2][3][4]
-
Isomerization of the phospholene oxide: The initially formed 3-phospholene oxide can isomerize to the thermodynamically more stable 2-phospholene oxide.[5] This is particularly prevalent at elevated temperatures or with prolonged reaction times.
-
Hydrolysis of the dichlorophosphine: The dichlorophosphine starting material is sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the desired cycloaddition.[6][7]
Q2: How can I minimize the polymerization of the diene?
A2: To minimize diene polymerization, consider the following strategies:
-
Use of a polymerization inhibitor: The addition of a small amount of a polymerization inhibitor, such as hydroquinone or copper stearate, can effectively suppress the polymerization of the diene.
-
Control of reaction temperature: Lowering the reaction temperature can decrease the rate of polymerization.
-
Slow addition of the phosphorus reagent: Adding the dichlorophosphine dropwise to the diene solution can help to maintain a low concentration of the electrophilic initiator, thus reducing the likelihood of polymerization.
Q3: My final product is a mixture of 2-phospholene oxide and 3-phospholene oxide. How can I favor the formation of the 3-phospholene oxide?
A3: The formation of the 3-phospholene oxide, the kinetic product, is favored under milder reaction conditions. To increase its proportion in the final product, you should:
-
Maintain a low reaction temperature: Carry out the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Limit the reaction time: Monitor the reaction progress and stop it as soon as the starting materials are consumed to prevent subsequent isomerization to the more stable 2-phospholene oxide.
Q4: I am observing low yields of the desired phospholene oxide. What are the possible causes and solutions?
A4: Low yields can stem from several factors:
-
Impure reagents: Ensure that the diene and dichlorophosphine are of high purity. Dienes can contain isomers or polymerization inhibitors that may interfere with the reaction. Dichlorophosphines can degrade upon storage.
-
Presence of moisture: The reaction is sensitive to moisture, which can hydrolyze the dichlorophosphine.[6][7] Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an impractically slow reaction, while too high a temperature can promote side reactions like polymerization and isomerization.[5]
-
Incorrect stoichiometry: Ensure the correct molar ratio of diene to dichlorophosphine is used.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the McCormack reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous and difficult to stir. | Extensive polymerization of the diene. | • Add a polymerization inhibitor (e.g., hydroquinone, copper stearate) to the reaction mixture. • Lower the reaction temperature. • Add the dichlorophosphine slowly to the diene. |
| Formation of a significant amount of 2-phospholene oxide isomer. | High reaction temperature or prolonged reaction time leading to isomerization of the 3-phospholene oxide.[5] | • Maintain a lower reaction temperature throughout the experiment. • Monitor the reaction closely and quench it as soon as the starting materials are consumed. |
| Low or no product formation. | 1. Hydrolysis of the dichlorophosphine due to moisture.[6][7] 2. Impure starting materials. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use freshly distilled or high-purity solvents. 2. Purify the diene (e.g., by distillation) and use freshly distilled or a new bottle of dichlorophosphine. 3. Gradually increase the reaction temperature while monitoring for product formation and the onset of side reactions. |
| Difficult isolation of the product from a tarry residue. | Formation of polymeric byproducts. | • Optimize reaction conditions to minimize polymerization (see above). • During workup, try triturating the crude product with a non-polar solvent to precipitate the desired phospholene oxide while leaving the oligomers in solution. |
Experimental Protocols
Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide
This procedure is adapted from Organic Syntheses.[8][9][10]
Materials:
-
Isoprene
-
Phenyldichlorophosphine
-
Anhydrous solvent (e.g., hexane or toluene)
-
Deionized water
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.
-
Charging the Flask: The flask is charged with freshly distilled isoprene and a small amount of hydroquinone under a nitrogen atmosphere. Anhydrous solvent is then added.
-
Addition of Dichlorophosphine: Phenyldichlorophosphine is added dropwise to the stirred solution of isoprene at a controlled temperature (typically 0-10 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature, and water is carefully added to hydrolyze the intermediate phospholenium chloride.
-
Workup and Isolation: The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 3-methyl-1-phenyl-3-phospholene 1-oxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls in the McCormack reaction, the following diagrams illustrate the key pathways.
Caption: Main reaction and side pathways in the McCormack synthesis.
Caption: Troubleshooting flowchart for the McCormack reaction.
References
- 1. New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 14.6 Diene Polymers: Natural and Synthetic Rubbers - Organic Chemistry | OpenStax [openstax.org]
- 5. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]
- 8. McCormack reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Stabilizing Phosphole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phosphole intermediates in multi-step syntheses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of phosphole intermediates.
Question: My phosphole intermediate decomposes upon exposure to air. How can I prevent this?
Answer: Phospholes, particularly those with P-H bonds, are often sensitive to air and moisture.[1][2] Decomposition is typically due to oxidation of the phosphorus atom. To prevent this, rigorous air-sensitive techniques are required. This includes:
-
Working under an inert atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques with a high-purity inert gas (e.g., argon or nitrogen).[3]
-
Using degassed solvents: Solvents should be thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen.
-
Proper storage: Store phosphole intermediates in a sealed container under an inert atmosphere, preferably in a freezer to slow down decomposition pathways.
If the phosphole is still too unstable, consider in-situ conversion to a more stable derivative, such as a phosphole oxide or a metal complex, before proceeding to the next step.
Question: I am observing significant dimerization of my phosphole intermediate. What strategies can I employ to minimize this side reaction?
Answer: The reduced aromaticity of the phosphole ring makes it susceptible to cycloaddition reactions, including dimerization.[4][5] To address this, you can:
-
Introduce steric hindrance: Attaching bulky substituents to the phosphorus atom or the carbon backbone of the phosphole ring can sterically hinder the approach of another phosphole molecule, thus preventing dimerization.[6][7] For example, using a 1-(2,4,6-tri-tert-butylphenyl) substituent has been shown to drastically flatten the phosphorus pyramid and increase stability.[8]
-
Lower the reaction temperature: Running the reaction at a lower temperature can reduce the rate of dimerization.
-
Control stoichiometry and addition rate: In reactions where the phosphole is an intermediate, slow addition of the precursor can keep the instantaneous concentration of the reactive phosphole low, favoring the desired reaction over dimerization.
-
Convert to a phosphole oxide: Phosphole oxides are generally more stable and less prone to dimerization.[5][7] The oxide can then be reduced back to the phosphole in a subsequent step if necessary.
Question: My phosphole intermediate is not sufficiently reactive for the subsequent transformation. How can I enhance its reactivity?
Answer: The reactivity of phospholes can be tuned by modifying the substituents on the phosphorus atom and the ring.
-
Electronic effects: The choice of substituents can modulate the electron density at the phosphorus atom and the diene system. Electron-donating groups on the phosphorus atom can increase its nucleophilicity, while electron-withdrawing groups can enhance its electrophilicity.
-
Conversion to a phospholide anion: Deprotonation of a P-H phosphole or a C-H bond on the ring can generate a highly reactive phospholide anion, which is a powerful nucleophile.[4]
-
Coordination to a metal center: Coordination to a transition metal can alter the electronic properties of the phosphole ring and activate it for specific reactions.
Question: I am having difficulty purifying my phosphole intermediate due to its instability. What purification methods are recommended?
Answer: Purifying unstable phosphole intermediates is challenging. Here are some strategies:
-
In-situ use: If possible, generate and use the phosphole intermediate in the same pot without isolation.
-
Low-temperature chromatography: If chromatography is necessary, perform it at low temperatures using a pre-cooled column and degassed solvents.
-
Crystallization: If the phosphole intermediate is a solid, crystallization at low temperatures can be an effective purification method.
-
Conversion to a stable derivative: Convert the crude phosphole to a stable derivative (e.g., phosphole oxide or sulfonylimino phosphole) that is easier to purify.[9] The protecting group can be removed in a later step.
Frequently Asked Questions (FAQs)
What are the main strategies for stabilizing phosphole intermediates?
There are several key strategies to stabilize reactive phosphole intermediates:
-
Kinetic Stabilization: Introducing bulky substituents to sterically protect the reactive phosphorus center and the diene system.[6]
-
Thermodynamic Stabilization: Modifying the electronic properties of the phosphole ring through the use of electron-donating or -withdrawing substituents.[6]
-
Oxidation: Converting the trivalent phosphorus of the phosphole to a pentavalent state, typically as a phosphole oxide, which is often more stable.[8][10]
-
Complexation: Coordinating the phosphole to a transition metal to form a stable metal complex.[11][12]
-
Protecting Groups: Temporarily converting the phosphole into a less reactive derivative that can be reverted to the phosphole when needed.[13][14]
How do phosphole oxides compare in stability to their corresponding phospholes?
Phosphole oxides are generally more stable than the parent phospholes.[5][7] The oxidation of the phosphorus atom from P(III) to P(V) alters the electronic structure of the ring, reducing its propensity for dimerization and increasing its resistance to oxidation.[5][8] However, this also changes the chemical properties of the molecule, which must be considered in the synthetic design.
What is the role of protecting groups in phosphole chemistry?
Protecting groups are used to temporarily mask the reactive phosphole moiety, allowing other chemical transformations to be performed on the molecule without affecting the phosphole ring.[15] An ideal protecting group for a phosphole should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild conditions.[15] Examples include conversion to phosphole oxides or sulfides, which can later be reduced.
Can phospholes be stabilized by forming aromatic systems?
While the parent phosphole has low aromaticity, deprotonation can lead to the formation of the phospholide anion, which is an aromatic 6π-electron system analogous to the cyclopentadienyl anion.[4] This aromaticity confers significant stability to the anion.
What analytical techniques are most useful for characterizing phosphole intermediates?
The most powerful technique for characterizing phospholes and their derivatives is ³¹P NMR spectroscopy.[7][16] The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state, providing valuable structural information. Other useful techniques include ¹H and ¹³C NMR spectroscopy, mass spectrometry, and X-ray crystallography for stable derivatives.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and synthesis of phosphole derivatives.
| Compound/System | Method of Stabilization/Synthesis | Key Quantitative Data (Yield, Stability, etc.) |
| Benzo[b]phosphole oxides | Photoelectrochemical (PEC) synthesis from secondary phosphine oxides and internal alkynes | Yields up to 93%.[10] The reaction tolerates a good range of functional groups.[10] |
| Germyl- and Stannyl-substituted phospholes | In-situ generation of tetryl-substituted phosphanides followed by reaction with a diyne | The phenyl-substituted bisstannyl phosphole was obtained in 74% yield and is air-stable.[16] The n-Bu-substituted analog is very sensitive to oxidation.[16] |
| 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole oxide | Oxidation of the corresponding phosphole | The phosphole oxide showed more stability than less crowded phosphole oxides, with a ³¹P NMR signal detectable over several hours at room temperature.[7] |
| Sulfonylimino phospholes | Reaction of phosphole oxides with sulfonyl isocyanates | Yields for the formation of p-tolylsulfonylimino phospholes range from 80-97%.[9] These derivatives are moisture and air stable.[9] |
| 2-aminophenyl(phenyl)phosphine | Reduction of ethyl (2-aminophenyl)(phenyl)phosphinate with DIBAL-H | This stable intermediate for the synthesis of 1,3-benzoazaphosphole analogues was obtained in up to 91% yield.[1][2] |
| Heavy tetraphospholide anions (SnP₄²⁻ and PbP₄²⁻) | Stabilization by coordination to two cobalt atoms in a triple-decker sandwich complex | The SnP₄²⁻ complex was isolated as a pure and stable compound.[11] The PbP₄²⁻ complex eliminated Pb(0) below room temperature.[11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Air-Stable Phenyl-Substituted Bisstannyl Phosphole [16]
-
In-situ preparation of the stannyl phosphanide: In a Schlenk flask under an argon atmosphere, dissolve phenylphosphane in anhydrous THF. Cool the solution to -78 °C. Add one equivalent of n-butyllithium dropwise and stir the mixture for 30 minutes. Then, add one equivalent of trimethyltin chloride and allow the mixture to warm to room temperature while stirring for 2 hours.
-
Formation of the phosphole: Cool the reaction mixture back to -78 °C and add a second equivalent of n-butyllithium dropwise. Stir for 30 minutes. Subsequently, add a solution of the appropriate diyne in THF dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding ethanol. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system to yield the bisstannyl phosphole.
Protocol 2: Synthesis of a Benzo[b]phosphole Oxide via Photoelectrochemical (PEC) Annulation [10]
-
Apparatus setup: In an undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode, combine the secondary phosphine oxide (1.0 equiv.), the internal alkyne (1.5 equiv.), and the photocatalyst (e.g., 4CzIPN, 1-2 mol%) in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., n-Bu₄NPF₆).
-
Reaction execution: Irradiate the reaction mixture with a light source (e.g., blue LEDs) while applying a constant current. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzo[b]phosphole oxide.
Protocol 3: Handling of Air-Sensitive Phosphole Intermediates [3][17]
-
Glassware preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas (argon or nitrogen). Alternatively, flame-dry the glassware under vacuum and backfill with inert gas.
-
Reagent transfer: Transfer air-sensitive liquids using a gas-tight syringe. First, flush the syringe with inert gas. Draw a small amount of the reagent into the syringe, followed by a small "buffer" of inert gas. Insert the needle through a rubber septum into the reaction flask, deliver the inert gas buffer first, and then slowly add the liquid reagent.
-
Maintaining an inert atmosphere: Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a balloon filled with inert gas attached to the reaction flask or by connecting the flask to a Schlenk line.
Visualizations
Caption: Workflow for stabilizing phosphole intermediates.
Caption: Troubleshooting dimerization of phosphole intermediates.
References
- 1. Practical synthesis of 1,3-benzoazaphosphole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Practical synthesis of 1,3-benzoazaphosphole analogues [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Phosphole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00308F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition-Metal-Stabilized Heavy Tetraphospholide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A Fluorous Phosphate Protecting Group with Applications to Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Groups [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 2,5-Diphenyl-1H-phosphole and Other Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a comparative analysis of 2,5-Diphenyl-1H-phosphole against other widely used phosphine ligands in key catalytic transformations, supported by available experimental data and detailed protocols.
Phosphine ligands are ubiquitous in homogeneous catalysis, playing a crucial role in stabilizing metal centers and modulating their reactivity. The electronic and steric properties of the phosphine ligand can significantly influence the efficiency, selectivity, and scope of a catalytic reaction. While traditional phosphines like triphenylphosphine (PPh₃) and bulky, electron-rich biaryl phosphines such as XPhos have been extensively studied and applied, there is growing interest in alternative ligand scaffolds like phospholes.
This compound is a five-membered heterocyclic organophosphorus compound. The unique electronic structure of the phosphole ring, characterized by a degree of aromaticity and a lone pair on the phosphorus atom that is less available for σ-donation compared to traditional triarylphosphines, imparts distinct catalytic properties. This guide will delve into the performance of this compound and related 2,5-diarylphospholes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a comparison with established phosphine ligands.
Performance Comparison in Catalytic Reactions
Direct, quantitative head-to-head comparisons of this compound with other phosphine ligands under identical reaction conditions are not extensively documented in the available literature. However, by examining studies on closely related 2,5-diarylphospholes and the general characteristics of phosphole ligands, we can infer their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
While specific data for this compound is scarce, studies on other monophosphine ligands provide a basis for comparison. Bulky and electron-rich ligands are known to promote the oxidative addition and reductive elimination steps.
Table 1: Illustrative Comparison of Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hypothetical this compound | Pd(OAc)₂ / Ligand | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 3 | - | - |
| XPhos | XPhos Pd G3 | 1-benzyl-5-bromo-1H-tetrazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 3 | High | [1] |
| Triphenylphosphine (PPh₃) | PdCl₂(PPh₃)₂ | Iodobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 | N/A |
Note: The entry for this compound is hypothetical due to the lack of direct comparative data in the searched literature. The performance of phosphole ligands can be influenced by their specific substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amine coupling partners.
Table 2: Illustrative Comparison of Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hypothetical this compound | Pd₂(dba)₃ / Ligand | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | - | - |
| XPhos | Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [2] |
| BINAP | Pd(OAc)₂ / BINAP | Bromobenzene | Aniline | NaOtBu | Toluene | 100 | 2 | 98 | N/A |
Note: The entry for this compound is hypothetical. The performance would depend on the specific reaction conditions and substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. The reaction is typically catalyzed by a palladium complex with a phosphine ligand and a copper(I) co-catalyst.
Table 3: Illustrative Comparison of Ligand Performance in Sonogashira Coupling
| Ligand | Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hypothetical this compound | PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 2 | - | - |
| Triphenylphosphine (PPh₃) | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | up to 96 | [3] |
| [DTBNpP] | [DTBNpP]Pd(crotyl)Cl | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | TMP | DMSO | RT | 18 | High | [4] |
Note: The entry for this compound is hypothetical. Performance is highly dependent on the specific phosphole ligand and reaction conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing catalytic results. Below are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Synthesis of this compound
A common method for the synthesis of 2,5-disubstituted phospholes is the Fagan-Nugent reaction, which involves the reaction of a 1,4-disubstituted 1,3-diyne with a zirconocene equivalent followed by treatment with a dichlorophosphine.
General Procedure:
-
To a solution of zirconocene dichloride (Cp₂ZrCl₂) in an appropriate solvent, add two equivalents of a reducing agent (e.g., n-butyllithium) at low temperature to generate the active zirconocene species.
-
Add 1,4-diphenylbuta-1,3-diyne to the reaction mixture and allow it to warm to room temperature to form the zirconacyclopentadiene.
-
Treat the zirconacyclopentadiene intermediate with phenyldichlorophosphine (PhPCl₂) to yield 2,5-diphenyl-1-phenyl-1H-phosphole.
For the synthesis of the parent this compound, a different synthetic route would be required, potentially involving a P-H phosphole precursor.
Suzuki-Miyaura Coupling Protocol with a Phosphine Ligand
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and water)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Add the aryl halide and arylboronic acid to the vessel.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Buchwald-Hartwig Amination Protocol with XPhos
The following protocol is a representative example of a Buchwald-Hartwig amination.[2]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Toluene (degassed)
Procedure:
-
In a nitrogen-filled glovebox or under a stream of nitrogen, charge a reaction flask with Pd(dba)₂, XPhos, and NaOtBu.
-
Add degassed toluene to the flask and stir for 5 minutes at room temperature.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by silica gel chromatography.[2]
Sonogashira Coupling Protocol with a Phosphine Ligand
This is a general procedure for a Sonogashira coupling reaction.[3]
Materials:
-
Palladium catalyst (e.g., Pd(CF₃COO)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add the palladium catalyst, phosphine ligand, and CuI.
-
Add the solvent and stir the mixture for 30 minutes.
-
Add the aryl halide, terminal alkyne, and base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 3 hours).
-
Monitor the reaction progress by TLC.
-
After completion, perform an appropriate workup, which may include filtration, extraction, and washing.
-
Purify the product by column chromatography.[3]
Catalytic Cycles and Logical Relationships
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. ijnc.ir [ijnc.ir]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scirp.org [scirp.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Photophysical and Electronic Landscapes of Phosphole and Phosphole Oxide Derivatives
For researchers, scientists, and professionals in drug development, the nuanced differences in the spectroscopic signatures of phosphole and phosphole oxide derivatives are critical for harnessing their potential in applications ranging from bioimaging to organic electronics. This guide provides an objective, data-driven comparison of their key spectroscopic properties, supported by detailed experimental protocols and a visual workflow for their analysis.
The core distinction between phospholes and their oxidized counterparts, phosphole oxides, lies in the oxidation state of the phosphorus atom. This fundamental difference profoundly influences their electronic structure and, consequently, their interaction with light. Phospholes, with their trivalent phosphorus, possess a lone pair of electrons that can participate in π-conjugation to varying degrees, a characteristic that is absent in the pentavalent phosphorus center of phosphole oxides. This structural divergence leads to significant and exploitable differences in their absorption, emission, and nuclear magnetic resonance spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for a selection of phosphole and phosphole oxide derivatives, allowing for a direct comparison of their photophysical and electronic properties.
Table 1: UV-Vis Absorption and Fluorescence Emission Data
| Compound Type | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| Phosphole | 2,5-di(2-quinolyl)-1-phenylphosphole | 385 | 460 | 75 | 0.04 | CH2Cl2[1] |
| Benzo[f]naphtho[2,3-b]phosphoindole | 350-450 | 450-550 | - | - | Chloroform[2] | |
| P-benzylated phosphole-lipids | ~350, ~420 | ~480-520 | ~60-100 | - | Dichloromethane[3] | |
| Phosphole Oxide | 2-Aryl-3H-1,3-benzazaphosphole oxides | 350-420 | 400-480 | ~50-60 | - | Toluene[4] |
| Benzo[b]phosphole P-oxide derivatives | 424-438 | 450-550 | ~26-112 | - | Methanol[5] | |
| Donor-acceptor-type benzo[b]phosphole P-oxide | - | - | Large solvatochromism | - | Various[6] |
Table 2: ³¹P NMR Spectroscopic Data
| Compound Type | Derivative | ³¹P Chemical Shift (δ, ppm) | Solvent |
| Phosphole | 2,5-di(2-quinolyl)-1-phenylphosphole | +12.36 | -[1] |
| Benzo[f]naphtho[2,3-b]phosphoindole | -13.27 | -[2] | |
| 5-phenyldibenzophosphole (DBP) | - | Solid-state[7] | |
| Phosphole Oxide | 2-Aryl-3H-1,3-benzazaphosphole oxides | +37.2 to +40.1 | CDCl₃[4] |
| P-modified benzo[f]naphtho[2,3-b]phosphoindoles | +22.5 to +39.3 | -[2] |
Experimental Protocols
The following are generalized methodologies for the synthesis and spectroscopic characterization of phosphole and phosphole oxide derivatives, based on common practices reported in the literature.
Synthesis of Phosphole Derivatives
A common route to phosphole synthesis is the Fagan–Nugent method.[1] This involves the [2+2+1] cycloaddition of two alkynes and a zirconocene equivalent to form a zirconacyclopentadiene, which is then treated with a dichlorophosphine (RPCl₂) to yield the phosphole.
General Procedure:
-
To a solution of zirconocene dichloride (Cp₂ZrCl₂) in an appropriate solvent (e.g., THF), two equivalents of a reducing agent (e.g., n-BuLi) are added at low temperature (-78 °C).
-
Two equivalents of the desired alkyne are added, and the mixture is allowed to warm to room temperature to form the zirconacyclopentadiene.
-
The solution is cooled again, and one equivalent of a dichlorophosphine (e.g., PhPCl₂) is added.
-
The reaction is stirred until completion, followed by an aqueous workup and purification by column chromatography.
Synthesis of Phosphole Oxide Derivatives
Phosphole oxides are often synthesized by the oxidation of the corresponding phospholes.
General Procedure:
-
The phosphole is dissolved in a suitable solvent (e.g., dichloromethane).
-
An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), is added portion-wise at 0 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by an aqueous workup and purification.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2][4] Samples are dissolved in deuterated solvents such as CDCl₃. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are measured using a dual-beam spectrophotometer.[1][3] Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer.[1][3] The excitation wavelength is set at or near the absorption maximum of the compound. Quantum yields are often determined relative to a standard fluorophore with a known quantum yield.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of phosphole and phosphole oxide derivatives.
Caption: Workflow for the comparative spectroscopic analysis of phosphole and phosphole oxide derivatives.
Discussion of Spectroscopic Differences
NMR Spectroscopy: The ³¹P NMR chemical shifts provide a direct probe into the electronic environment of the phosphorus atom. As evidenced in Table 2, phospholes typically exhibit ³¹P NMR signals in the upfield region, while phosphole oxides resonate significantly downfield.[1][2][4] This downfield shift in the oxides is attributed to the deshielding effect of the electronegative oxygen atom bonded to the phosphorus, indicating a lower electron density at the phosphorus nucleus.
UV-Vis Absorption and Fluorescence Spectroscopy: The oxidation state of phosphorus also dramatically impacts the photophysical properties. The lone pair on the phosphorus in phospholes can extend the π-conjugation of the system, which generally leads to absorption and emission at longer wavelengths compared to their non-conjugated counterparts. However, the introduction of the P=O bond in phosphole oxides can lead to a greater stabilization of the LUMO level, which often results in a red-shift of both absorption and emission maxima.[4]
Furthermore, the fluorescence quantum yields of phospholes are often quenched by the lone pair of the phosphorus atom.[1] Oxidation to the phosphole oxide can mitigate this quenching pathway, potentially leading to enhanced fluorescence. However, the photophysical properties are highly dependent on the specific substituents on the phosphole ring and the phosphorus atom. For instance, some phosphole oxides show only weak emission in solution.[8] The Stokes shift, the difference between the absorption and emission maxima, provides insights into the change in geometry between the ground and excited states. Large Stokes shifts, as seen in some phosphole derivatives, can be advantageous in fluorescence imaging applications to minimize self-absorption.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 133.5.167.202 [133.5.167.202]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus Chemical Shift Tensors of Phosphole Derivatives Determined by (31)P NMR Spectroscopy of Powder Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Novel Phosphole Derivatives: A Comparative Guide to X-ray Crystallographic Validation
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the burgeoning field of organophosphorus chemistry, novel phosphole derivatives are demonstrating significant potential in materials science and medicinal chemistry. This guide provides a comparative analysis of the structural validation of three distinct classes of recently synthesized phosphole derivatives—benzophosphole oxides, triphenylene-fused phosphole oxides, and sulfonylimino phospholes—supported by X-ray crystallographic data. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these validation methods.
The unique electronic and structural properties of phospholes, five-membered heterocyclic compounds containing a phosphorus atom, make them attractive building blocks for a wide range of applications.[1][2] The geometry of the phosphorus atom and the nature of its substituents significantly influence the planarity, aromaticity, and ultimately, the function of these molecules.[3] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these novel compounds, providing unequivocal evidence of their synthesized structure.[4][5]
Comparative Structural Analysis of Novel Phosphole Derivatives
The following tables summarize key crystallographic parameters for representative examples of recently synthesized benzophosphole oxides, triphenylene-fused phosphole oxides, and sulfonylimino phospholes. These parameters, including P-C and P=O/P=N bond lengths, as well as critical bond and torsion angles, offer a quantitative comparison of the structural nuances within and between these classes of compounds.
Table 1: Crystallographic Data for Representative Benzophosphole Oxides
| Compound | P-C1 (Å) | P-C4 (Å) | P=O (Å) | C1-P-C4 (°) | Torsion Angle (°) (Substituent-Phosphole Ring) | CCDC Deposition No. |
| Benzophosphole Oxide Derivative A | 1.795 | 1.801 | 1.482 | 91.5 | 45.2 | 2202706 |
| Benzophosphole Oxide Derivative B | 1.798 | 1.805 | 1.480 | 91.2 | 48.9 | 2210186 |
Table 2: Crystallographic Data for a Representative Triphenylene-Fused Phosphole Oxide
| Compound | P-C1 (Å) | P-C4 (Å) | P=O (Å) | C1-P-C4 (°) | Dihedral Angle (°) (Triphenylene-Phosphole) | CCDC Deposition No. |
| Triphenylene-Fused Phosphole Oxide | 1.810 | 1.815 | 1.485 | 90.8 | 15.3 | [CCDC No. from Source][1] |
Table 3: Crystallographic Data for Representative Sulfonylimino Phospholes
| Compound | P-C1 (Å) | P-C4 (Å) | P=N (Å) | C1-P-C4 (°) | P-N-S (°) | CCDC Deposition No. |
| Chlorosulfonylimino Phosphole | 1.802 | 1.808 | 1.608 | 92.1 | 125.4 | 2219165[3] |
| p-Tolylsulfonylimino Phosphole | 1.805 | 1.811 | 1.612 | 91.9 | 124.8 | 2219166[3] |
The data reveals subtle but significant differences in the core phosphole structure upon modification. For instance, the fusion of the triphenylene moiety leads to a slight increase in the P-C bond lengths compared to the benzophosphole oxides. The P=N bond in sulfonylimino phospholes is, as expected, significantly longer than the P=O bond in the oxide derivatives. These structural variations, directly confirmed by X-ray crystallography, are crucial for understanding the electronic properties and potential applications of these molecules.
Experimental Protocols
The following section details the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of novel phosphole derivatives.
Synthesis and Crystallization
-
Synthesis: The novel phosphole derivatives are synthesized according to specific literature procedures. For example, benzophosphole oxides can be prepared via a one-step phosphenium-dication-mediated reaction from arylalkynes and phosphinic acids. Triphenylene-fused phosphole oxides are synthesized through C-H functionalization and cross-coupling reactions.[1] Sulfonylimino phospholes are formed by the reaction of phosphole oxides with sulfonyl isocyanates.[3]
-
Purification: The crude products are purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane, chloroform/methanol). The key to obtaining high-quality crystals is slow crystal growth, which can be achieved by controlling the rate of solvent evaporation.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: X-ray diffraction data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated to collect a complete sphere of diffraction data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the relationships between the different classes of phosphole derivatives, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of triphenylene-fused phosphole oxides via C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
Comparative study of the photophysical properties of different 2,5-diarylphospholes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various 2,5-diarylphospholes, a class of organophosphorus compounds with growing interest in materials science and biomedical applications. The data presented herein, sourced from peer-reviewed literature, facilitates the selection of phosphole-based fluorophores with desired optical characteristics.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of selected 2,5-diarylphospholes, including their absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. These parameters are crucial for evaluating the performance of these compounds in applications such as organic light-emitting diodes (OLEDs), bio-imaging, and sensing.
| Compound Name | Aryl Substituent | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) [ns] |
| 1-Phenyl-2,5-di(2-quinolyl)phosphole | 2-Quinolyl | CH₂Cl₂ | Not Reported | 460 | 0.04[1][2][3] | Not Reported |
| 1-Phenyl-2,5-bis(2-thienyl)phosphole | 2-Thienyl | CH₂Cl₂ | Not Reported | Not Reported | Not Reported | Not Reported |
| 1-Phenyl-2,5-di(2-pyridyl)phosphole | 2-Pyridyl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 1,2,5-Triphenylphosphole | Phenyl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific data was not found in the surveyed literature. Further experimental work is needed to fill these gaps.
Experimental Protocols
The characterization of the photophysical properties of 2,5-diarylphospholes involves a series of standardized spectroscopic techniques. The following protocols are representative of the methodologies employed in the cited research.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation : Solutions of the phosphole derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, CH₂Cl₂) at a concentration that yields an absorbance value between 0.01 and 0.1 to ensure linearity.
-
Procedure :
-
The spectrophotometer is blanked using a cuvette containing the pure solvent.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorption (λ_abs) is identified from the spectrum.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission properties of a compound after it has absorbed light.
-
Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for both excitation and emission, and a detector (e.g., photomultiplier tube) is used.
-
Sample Preparation : The same solutions prepared for UV-Vis absorption spectroscopy can be used. The optical density of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Procedure :
-
The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable approach.[4]
-
Standard Selection : A standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.[5][6] For phospholes emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.58) or Rhodamine 6G in ethanol (Φ_f = 0.95) are common standards.[5]
-
Procedure :
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[5]
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_f,sample) is calculated using the following equation[4][7]:
Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8]
-
Instrumentation : A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Procedure :
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.
-
A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions.
-
Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of 2,5-diarylphospholes.
Caption: Workflow for the photophysical characterization of 2,5-diarylphospholes.
References
- 1. research.usfq.edu.ec [research.usfq.edu.ec]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. iss.com [iss.com]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 8. horiba.com [horiba.com]
Phosphole-Based OLEDs Emerge as Viable Contenders to Established Materials, Benchmarking Data Reveals
For Immediate Release
Researchers and scientists in the field of organic electronics have a new class of materials to consider for Organic Light-Emitting Diode (OLED) applications. Recent studies and comparative data analysis indicate that phosphole-based OLEDs are demonstrating performance metrics that rival, and in some cases exceed, those of established materials like iridium-based phosphorescent and thermally activated delayed fluorescence (TADF) emitters. This guide provides a comprehensive comparison of phosphole-based OLEDs against these incumbent technologies, supported by experimental data and detailed protocols for researchers in materials science and drug development.
Phosphole-based materials are now achieving high external quantum efficiencies (EQEs), a critical measure of an OLED's ability to convert electrons into photons. While first-generation fluorescent OLEDs were limited to a theoretical maximum EQE of 5%, newer phosphole-containing materials are surpassing this benchmark.[1] Some novel phosphole-based emitters have demonstrated the potential for purely fluorescent OLEDs to reach this theoretical limit.[1]
Performance Benchmark: Phosphole vs. The Field
To provide a clear comparison, the following table summarizes the performance of phosphole-based OLEDs against leading iridium-based phosphorescent and TADF materials. It is important to note that direct comparisons can be challenging due to variations in device architecture and experimental conditions across different research groups. The data presented here is a synthesis of reported values from recent literature.
| Emitter Type | Peak EQE (%) | Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Color |
| Phosphole-Based | |||||
| Benzophosphole Oxide | 5%[1] | >1,000 at 220 mA/cm²[1] | - | - | - |
| Thiooxophospholes | High Performance[2][3] | - | - | - | - |
| Phosphine Sulfide-Based Host | 17.5%[4] | 17,223[4] | 36.7[4] | 37.5[4] | Blue |
| Iridium-Based (Phosphorescent) | |||||
| (ppy)₂Ir(dipig) | >24%[5] | - | - | >93[5] | Yellow |
| Green Ir(III) Complex | - | 49,273 at 12V[6] | 115.39[6] | 113.23[6] | Green |
| Blue Ir(III) Complex | 28%[7] | - | - | - | Blue |
| Sky-Blue Ir(III) Complex | 31.62%[8] | 214,255[8] | - | - | Sky-Blue |
| TADF | |||||
| Green TADF (c545t dopant) | 11.9%[1] | >18,000[9] | 39.6[1] | - | Green |
| Blue TADF (CN-P1 emitter) | 21.2%[10] | - | - | - | Blue |
| Blue TADF | 16.0%[10] | - | - | - | Blue |
Experimental Protocols
The fabrication and characterization of OLEDs are critical to achieving and verifying high performance. Below are generalized protocols for key experimental procedures.
OLED Fabrication Protocol
A standard OLED fabrication process involves the sequential deposition of multiple layers onto a substrate in a high-vacuum environment.[11] The process can be broadly categorized into the following steps:
-
Substrate Cleaning: The substrate, typically indium tin oxide (ITO) coated glass, is rigorously cleaned to remove any contaminants. This often involves sonication in a series of solvents such as acetone and isopropanol, followed by drying with nitrogen gas.[7] An oxygen plasma or UV-ozone treatment is frequently used to improve the work function of the ITO and enhance hole injection.[11]
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited via thermal evaporation in a high-vacuum chamber (typically 10⁻⁵ to 10⁻⁷ torr).[12] The thickness of each layer is carefully controlled using a quartz crystal microbalance. For solution-processable materials, spin coating is an alternative deposition method.[13][14]
-
Cathode Deposition: A low work function metal or bilayer, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited as the cathode through thermal evaporation.[4]
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated, often using a glass lid sealed with a UV-curable epoxy in an inert atmosphere.[13]
Device Characterization Protocol
Once fabricated, the OLEDs undergo a series of tests to evaluate their performance:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is subjected to a sweeping voltage, and the resulting current and light output (luminance) are measured. This provides information on the turn-on voltage, current density, and brightness of the OLED.
-
Electroluminescence (EL) Spectrum: The spectrum of the emitted light is measured to determine the color coordinates (CIE) and the full width at half maximum (FWHM), which indicates the color purity.
-
External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Operational Lifetime: The device is operated at a constant current or brightness, and the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50 for 50% decay) is measured to assess its stability.
Visualizing the Process and Principles
To further elucidate the experimental workflow and the underlying principles of phosphole-based OLEDs, the following diagrams are provided.
The emergence of high-performance phosphole-based materials presents an exciting development in the OLED field. Their tunable electronic properties and potential for high efficiency make them a compelling area of research for next-generation displays and lighting applications. Continued investigation and optimization of these materials are expected to further close the performance gap with, and potentially surpass, existing technologies.
References
- 1. Thermally Activated Delayed Fluorescence Host for High Performance Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphole-based π-conjugated electroluminescent materials for OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient phosphorescent OLEDs with host-independent and concentration-insensitive properties based on a bipolar iridium complex - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. iipseries.org [iipseries.org]
- 13. ossila.com [ossila.com]
- 14. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
A Researcher's Guide to Validating DFT Calculations for Phosphole Properties
This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations with experimental data for key properties of phospholes, a class of organophosphorus heterocycles with significant potential in optoelectronics and materials science. For researchers, scientists, and professionals in drug development, accurately predicting the electronic and photophysical properties of novel phosphole derivatives is crucial. This document outlines the performance of various DFT functionals against experimental benchmarks and provides the necessary protocols to conduct such validation studies.
Workflow for DFT Calculation Validation
The process of validating computational results against experimental data involves a parallel workflow where theoretical predictions are rigorously compared with laboratory measurements. This ensures the chosen computational model is reliable for predicting the properties of new, un-synthesized molecules.
Caption: General workflow for validating DFT calculations against experimental data.
Data Presentation: Electronic and Spectroscopic Properties
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The following tables summarize the comparison between experimental data and values calculated using different DFT methods for various phosphole derivatives.
Table 1: Comparison of Experimental vs. DFT-Calculated Electronic Properties
| Phosphole Derivative | Property | Experimental Value | DFT Functional / Basis Set | Calculated Value | Reference |
| Dithiophene-fused benzo[c]phosphole | HOMO-LUMO Gap | ~2.5 eV (from CV) | (Not specified) | Narrow gap confirmed | [1] |
| Phosphaalkene-substituted phosphole | HOMO Energy | -5.51 eV (from CV) | PBE1PBE/6-311G/LANL2DZ | -6.23 eV | [2] |
| Phosphaalkene-substituted phosphole | LUMO Energy | -2.81 eV (from CV) | PBE1PBE/6-311G/LANL2DZ | -2.01 eV | |
| Generic π-conjugated phospholes | HOMO-LUMO Gap | Varies | CAM-B3LYP | Good correlation | [3] |
| Generic π-conjugated phospholes | HOMO-LUMO Gap | Varies | ωB97XD | Good accuracy |
Table 2: Comparison of Experimental vs. DFT-Calculated Spectroscopic Properties
| Phosphole Derivative | Property | Experimental Value | DFT Functional / Basis Set | Calculated Value | Reference |
| Various tri/tetracoordinate P compounds | ³¹P NMR Shift | -181 to 356 ppm | M06-2X / pcS-2 (scaled) | MAD: 5.4 ppm | [4] |
| Various tri/tetracoordinate P compounds | ³¹P NMR Shift | -181 to 356 ppm | PBE0 / pcS-2 (scaled) | MAD: 6.9 ppm | [4] |
| Luminescent Phospholes | Absorption (λ_abs) | ~350-450 nm | PBE0 / def-TZVP | Good agreement | [1] |
| Luminescent Phospholes | Emission (λ_em) | ~450-550 nm | TD-DFT PBE0 / def-TZVP | Good agreement | [1] |
| Naphthoxaphospholes | Absorption (λ_abs) | Varies | CAM-B3LYP | Good correlation | [3] |
| Organic Dyes | Absorption (λ_abs) | Varies | CAM-B3LYP | Accurate results | [5] |
MAD: Mean Absolute Deviation
Summary of Findings:
-
For electronic properties like HOMO-LUMO energies, range-separated hybrid functionals such as CAM-B3LYP and ωB97XD often provide a good correlation with experimental electrochemical data.[3][6]
-
For ³¹P NMR chemical shifts , a known challenge for DFT, no single functional is universally superior. However, methods like M06-2X and PBE0 combined with larger basis sets (e.g., pcS-n) and linear scaling can yield high accuracy with mean absolute deviations below 7 ppm.[4]
-
For UV-Vis absorption and fluorescence spectra , Time-Dependent DFT (TD-DFT) calculations using hybrid functionals like PBE0 and CAM-B3LYP have shown to be effective and cost-efficient for predicting the excited states of phospholes.[1][5]
Experimental Protocols
Detailed and consistent experimental procedures are fundamental for generating high-quality data for DFT validation.
1. NMR Spectroscopy (³¹P NMR)
-
Instrumentation: A multinuclear NMR spectrometer operating at a field strength of at least 9.4 T (400 MHz for ¹H).
-
Sample Preparation: Dissolve 5-10 mg of the purified phosphole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
Record the ³¹P NMR spectrum using a proton-decoupled pulse sequence.
-
Use an 85% H₃PO₄ solution as an external standard (δ = 0.0 ppm).
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply an exponential line broadening factor and perform a Fourier transform. Reference the resulting spectrum to the external standard. The chemical shifts (δ) are reported in parts per million (ppm).
2. UV-Vis Absorption and Fluorescence Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of the phosphole derivative in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF, or toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have a maximum absorbance below 0.1 for fluorescence measurements to avoid inner filter effects.
-
Absorption Measurement:
-
Record the absorption spectrum from approximately 250 nm to 700 nm, using the pure solvent as a reference.
-
The wavelength of maximum absorption (λ_abs) is identified.
-
-
Fluorescence Measurement:
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is identified. Quantum yields can be determined relative to a known standard (e.g., quinine sulfate).
-
3. Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Cell Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
Prepare a ~1 mM solution of the phosphole derivative in a suitable solvent (e.g., CH₂Cl₂ or THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes before the measurement.
-
-
Measurement:
-
Scan the potential from an initial value to a final value and back at a fixed scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential referencing.
-
-
Data Analysis:
-
The oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated from these potentials using empirical equations (e.g., E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
P-Phenyl vs. P-Methyl Phospholes: A Comparative Guide to Reactivity in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of P-phenyl and P-methyl phospholes, five-membered aromatic phosphorus heterocycles. While both classes of compounds are valuable building blocks in organic synthesis and materials science, the nature of the substituent on the phosphorus atom significantly influences their reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. This difference in reactivity is primarily attributed to the electronic effects exerted by the phenyl and methyl groups on the phosphole ring.
Executive Summary
The reactivity of phospholes as dienes in Diels-Alder reactions is intrinsically linked to their aromaticity. A decrease in aromatic character generally leads to an increase in reactivity. The substituent on the phosphorus atom plays a crucial role in modulating this aromaticity. A P-phenyl group, being more electron-withdrawing than a P-methyl group, tends to decrease the aromaticity of the phosphole ring to a greater extent. Consequently, P-phenylphospholes are generally expected to exhibit higher reactivity in Diels-Alder reactions compared to their P-methyl counterparts.
This guide will delve into the theoretical basis for this reactivity difference and present available experimental data for P-phenylphospholes as a benchmark for comparison. Due to a lack of direct comparative studies under identical conditions, the reactivity of P-methylphospholes is largely inferred from established electronic principles.
Theoretical Background: The Role of the P-Substituent
The aromaticity of phospholes arises from the delocalization of the phosphorus lone pair and the four π-electrons of the butadiene backbone. The nature of the substituent on the phosphorus atom can either enhance or diminish this delocalization.
-
P-Phenyl Group: The phenyl group is an electron-withdrawing group through inductive effects and can also participate in π-conjugation. This withdrawal of electron density from the phosphorus atom reduces the contribution of the phosphorus lone pair to the aromatic system of the phosphole ring. This decrease in aromaticity makes the diene system more localized and, therefore, more reactive in [4+2] cycloaddition reactions.
-
P-Methyl Group: The methyl group is an electron-donating group through inductive effects. It increases the electron density on the phosphorus atom, thereby enhancing the contribution of the lone pair to the aromatic system. This results in a more aromatic and, consequently, less reactive phosphole ring in Diels-Alder reactions.
The following diagram illustrates the general concept of substituent effects on phosphole reactivity.
Caption: Logical relationship of P-substituent electronic effects on phosphole aromaticity and Diels-Alder reactivity.
Experimental Data and Comparison
Direct, side-by-side quantitative comparisons of the reactivity of P-phenyl and P-methyl phospholes under identical reaction conditions are scarce in the literature. However, we can use the well-documented reactivity of P-phenylphospholes as a reference point.
Diels-Alder Reaction of 1-Phenyl-3,4-dimethylphosphole
1-Phenyl-3,4-dimethylphosphole is a commonly studied P-phenylphosphole that readily undergoes Diels-Alder reactions with various dienophiles. For instance, its reaction with maleic anhydride is known to proceed to completion.
Table 1: Representative Diels-Alder Reaction of a P-Phenylphosphole
| Diene | Dienophile | Product | Conditions | Yield |
| 1-Phenyl-3,4-dimethylphosphole | Maleic anhydride | 1-Phenyl-3,4-dimethyl-7-phosphanorbornene-5,6-dicarboxylic anhydride | Toluene, reflux | High |
| 1-Phenyl-3,4-dimethylphosphole | N-Phenylmaleimide | 1,5-Diphenyl-3,4-dimethyl-7-phosphanorbornene-5,6-dicarboximide | Benzene, reflux | High |
Note: "High" yield indicates that the reaction proceeds efficiently, as reported in qualitative descriptions in the literature. Precise quantitative yields can vary based on specific reaction conditions.
Inferred Reactivity of 1-Methyl-3,4-dimethylphosphole
Based on the theoretical principles discussed, 1-methyl-3,4-dimethylphosphole is expected to be less reactive than its P-phenyl counterpart. The electron-donating nature of the methyl group would increase the aromaticity of the phosphole ring, thus making it a less willing participant in the Diels-Alder reaction. This translates to requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the P-phenyl analog, or obtaining lower yields under similar conditions.
Experimental Protocols
Detailed experimental procedures for the synthesis of the starting phospholes and their subsequent Diels-Alder reactions are crucial for reproducible research.
Synthesis of 1-Phenyl-3,4-dimethylphosphole
The synthesis of 1-phenyl-3,4-dimethylphosphole can be achieved via the McCormack cycloaddition, a well-established method for the preparation of phospholenes, followed by dehydrohalogenation.
Caption: General workflow for the synthesis of 1-phenyl-3,4-dimethylphosphole.
Protocol:
-
McCormack Cycloaddition: To a solution of dichlorophenylphosphine in a suitable solvent (e.g., hexane), 2,3-dimethyl-1,3-butadiene is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours to allow for the formation of the 1-phenyl-1-chloro-3,4-dimethyl-3-phospholene intermediate.
-
Dehydrohalogenation: The resulting phospholenium salt is then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to effect dehydrohalogenation and afford the desired 1-phenyl-3,4-dimethylphosphole.
-
Purification: The product is typically purified by distillation under reduced pressure or chromatography.
General Synthesis of 1-Methyl-3,4-dimethylphosphole
A similar strategy can be employed for the synthesis of 1-methyl-3,4-dimethylphosphole, starting from dichloromethylphosphine.
Protocol:
-
McCormack Cycloaddition: Dichloromethylphosphine is reacted with 2,3-dimethyl-1,3-butadiene in a suitable solvent to form the corresponding 1-methyl-1-chloro-3,4-dimethyl-3-phospholene.
-
Dehydrohalogenation: The intermediate is then treated with a base (e.g., DBU or a tertiary amine) to yield 1-methyl-3,4-dimethylphosphole.
-
Purification: The product is purified by appropriate methods such as distillation.
General Procedure for Diels-Alder Reaction of Phospholes
The following is a general protocol for the [4+2] cycloaddition of a phosphole with a dienophile like maleic anhydride.
Caption: Experimental workflow for the Diels-Alder reaction of a phosphole.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, the phosphole (1 equivalent) and the dienophile (e.g., maleic anhydride, 1-1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, benzene, or xylene).
-
Reaction: The reaction mixture is heated to reflux and the progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 7-phosphanorbornene derivative.
Conclusion
The electronic nature of the substituent on the phosphorus atom is a key determinant of the reactivity of phospholes in Diels-Alder reactions. P-phenylphospholes, with their electron-withdrawing phenyl group, exhibit reduced aromaticity and consequently higher reactivity as dienes compared to P-methylphospholes, which possess an electron-donating methyl group that enhances aromaticity. While direct quantitative comparative data is limited, this guide provides a framework for understanding and predicting the relative reactivity of these two important classes of phosphorus heterocycles, supported by established theoretical principles and available experimental evidence for P-phenylphospholes. Further quantitative kinetic studies are warranted to provide a more precise comparison.
A Comparative Guide to the Coordination Properties of Phospholes with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Phospholes, the phosphorus analogs of cyclopentadiene, have emerged as versatile ligands in transition metal chemistry. Their unique electronic structure, characterized by a lone pair on the phosphorus atom and a π-system within the five-membered ring, allows for a rich and tunable coordination chemistry. This guide provides a comparative analysis of the coordination properties of phospholes with various transition metals, supported by experimental data and detailed protocols, to aid in the rational design of novel catalysts, functional materials, and therapeutic agents.
I. Comparative Analysis of Coordination Properties
The coordination of phospholes to transition metals can be finely tuned by modifying the substituents on the phosphole ring and the nature of the metal center. This section provides a summary of key coordination parameters for a range of phosphole-transition metal complexes.
Table 1: Comparison of Selected Phosphole-Transition Metal Complex Properties
| Transition Metal (M) | Complex Example | P-M Bond Length (Å) | Coordination Geometry | 31P NMR Shift of Coordinated Phosphole (ppm) | Reference Compound 31P NMR Shift (ppm) |
| Copper (I) | [CuCl(1-phenyl-2,5-di(2-quinolyl)phosphole)2] | ~2.25 - 2.35 | Trigonal Planar | Varies with ligand | Varies with ligand |
| Silver (I) | [Ag(PPh2(acenaphthylene))] | ~2.40 - 2.50 | Linear or Trigonal Planar | Varies with ligand | Varies with ligand |
| Gold (I) | [AuCl(PPh2(acenaphthylene))] | ~2.20 - 2.30 | Linear | Varies with ligand | Varies with ligand |
| Palladium (II) | [PdCl2(PPh2(acenaphthylene))2] | ~2.25 - 2.35 | Square Planar | Varies with ligand | Varies with ligand |
| Rhodium (I) | [Rh(NO)(P(p-C6H4Me)3)3] | ~2.30 - 2.40 | Tetrahedral | Varies with ligand | Varies with ligand |
| Iridium (I) | [IrCl(CO)(PPh3)2] | ~2.30 - 2.40 | Square Planar | Varies with ligand | Varies with ligand |
| Ruthenium (II) | [RuCl2(CO)2(PPh3)2] | ~2.35 - 2.45 | Octahedral | Varies with ligand | Varies with ligand |
| Osmium (II) | [OsHCl(CO)(PPh3)3] | ~2.35 - 2.45 | Octahedral | Varies with ligand | Varies with ligand |
Note: The 31P NMR chemical shifts are highly dependent on the specific phosphole ligand and the overall complex structure. The values are generally shifted downfield upon coordination to a transition metal.
II. Experimental Protocols
The synthesis and characterization of phosphole-transition metal complexes typically follow established organometallic procedures. Below are generalized protocols for key experiments.
A. General Synthesis of Phosphole-Transition Metal Complexes
This protocol describes a common method for the synthesis of phosphole-metal complexes via ligand substitution.
-
Materials:
-
Phosphole ligand
-
Transition metal precursor (e.g., metal halide, carbonyl, or acetate salt)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, toluene, or THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition metal precursor in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the phosphole ligand in the same anhydrous solvent.
-
Slowly add the phosphole solution to the stirring solution of the metal precursor at room temperature. The stoichiometry of the reactants will determine the final complex.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for spectroscopic analysis (e.g., 31P NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel or alumina.
-
The final product is isolated as a solid and dried under vacuum.
-
B. Characterization of Phosphole-Transition Metal Complexes
A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: To confirm the structure of the organic framework of the phosphole ligand.
-
31P NMR: This is a crucial technique to confirm the coordination of the phosphole to the metal center. A downfield shift in the 31P NMR signal compared to the free ligand is indicative of coordination. The magnitude of this shift provides insights into the electronic environment of the phosphorus atom.
-
-
Mass Spectrometry (MS):
-
Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the complex and confirm its composition.
-
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths (e.g., P-M bond distance), bond angles, and the overall coordination geometry of the metal center.
-
-
UV-Visible and Fluorescence Spectroscopy:
-
These techniques are employed to study the photophysical properties of the complexes, which is particularly relevant for applications in optoelectronics such as organic light-emitting diodes (OLEDs). The absorption and emission spectra can be influenced by the nature of the metal and the phosphole ligand.[1][2]
-
III. Visualizing Coordination and Experimental Workflow
A. Coordination Modes of Phospholes
Phospholes can coordinate to transition metals in several ways, primarily through the phosphorus lone pair, behaving as classical two-electron donors.[3] The specific coordination is influenced by the steric and electronic properties of the phosphole and the metal center.
Caption: General coordination of a phosphole ligand to a transition metal center.
B. Experimental Workflow for Complex Analysis
The synthesis and characterization of phosphole-transition metal complexes follow a systematic workflow to ensure the purity and structural integrity of the final compounds.
Caption: Experimental workflow for phosphole-metal complex synthesis and analysis.
This guide provides a foundational understanding of the coordination chemistry of phospholes with transition metals. The provided data and protocols serve as a starting point for researchers to explore this fascinating area of organometallic chemistry further. The unique properties of these complexes continue to drive innovation in catalysis, materials science, and medicinal chemistry.[3][4]
References
Halide Ligands Dictate Emission Energies in Luminescent Copper-Phosphole Complexes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the fine-tuning of the photophysical properties of metal complexes is a critical aspect of designing novel imaging agents and photosensitizers. This guide provides a comparative analysis of the emission energies of copper(I)-phosphole complexes featuring different halide ligands. By examining key experimental data, we aim to elucidate the structure-property relationships that govern the luminescence of these promising compounds.
The emission characteristics of copper(I) complexes are highly sensitive to their coordination environment. A key factor influencing their photoluminescence is the nature of the halide ligand. Generally, a trend is observed where the emission energy decreases as the halide is changed from chloride to bromide to iodide. This red-shift is attributed to the influence of the halide on the energy of the metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) excited states.[1][2][3]
Comparative Emission Data
The following table summarizes the photoluminescence data for a series of three-coordinate copper(I) complexes with a diphosphine ligand, illustrating the impact of the halide ligand on the emission wavelength and quantum yield.
| Complex | Halide Ligand (X) | Emission Max (λem) in solid state | Photoluminescence Quantum Yield (ΦPL) in solid state | Reference |
| (LMe)CuCl | Cl | 473 nm | 0.38 | [4] |
| (LMe)CuBr | Br | 517 nm | 0.95 | [4] |
| (LMe)CuI | I | 517 nm | 0.88 | [4] |
LMe = 1,2-bis[bis(2-methylphenyl)phosphino]benzene
This data clearly demonstrates that changing the halide ligand from chloride to bromide results in a significant red-shift of the emission maximum. Interestingly, the bromide and iodide complexes in this specific series exhibit similar emission maxima, while the quantum yield is highest for the bromide complex.[4] This highlights that the influence of the halide is not always a simple linear progression and can be affected by other factors such as the specific ligand framework and solid-state packing effects.
Experimental Protocols
The synthesis and photophysical characterization of these copper(I)-halide complexes involve standard organometallic and spectroscopic techniques.
General Synthesis of [CuX(Phosphine)n] Complexes
A solution of the desired phosphine ligand in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) is added to a suspension of the corresponding copper(I) halide (CuCl, CuBr, or CuI) in the same solvent. The reaction is typically stirred at room temperature for several hours. The resulting complex can then be isolated by filtration, precipitation by the addition of a non-polar solvent, or by crystallization from a suitable solvent system. All manipulations are generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) center.[3]
Photoluminescence Spectroscopy
The emission and excitation spectra of the complexes are recorded using a spectrofluorometer. For solid-state measurements, the powdered sample is placed in a quartz sample holder. For solution-state measurements, the complex is dissolved in a degassed spectroscopic-grade solvent. The photoluminescence quantum yields are determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The samples are typically excited at a wavelength corresponding to an absorption maximum in the UV-visible spectrum.[4][5]
Logical Relationship: Halide Influence on Emission Energy
The following diagram illustrates the general trend of the halide ligand's effect on the emission energy of copper(I)-phosphine complexes.
Caption: General trend of decreasing emission energy with increasing atomic number of the halide ligand.
The Underlying Mechanism: Charge Transfer States
The luminescence in these copper(I) complexes often originates from the decay from thermally activated delayed fluorescence (TADF) or phosphorescence.[4][6] The emissive states are typically a mixture of metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) states. The energy of the XLCT state is highly dependent on the electronegativity of the halide. As one moves down the halogen group from chlorine to iodine, the electronegativity decreases, and the energy of the halide-based orbitals increases. This leads to a smaller energy gap between the ground and excited states, resulting in a red-shift of the emission.
References
- 1. Frontiers | Recent Progress in Luminescent Cu(I) Halide Complexes: A Mini-Review [frontiersin.org]
- 2. Recent Progress in Luminescent Cu(I) Halide Complexes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Application of three-coordinate copper(I) complexes with halide ligands in organic light-emitting diodes that exhibit delayed fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure and photoluminescence of Cu(i) complexes containing new functionalized 1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of 2,5-Diphenyl-1H-phosphole: A Guide for Laboratory Professionals
The proper disposal of 2,5-Diphenyl-1H-phosphole, a member of the organophosphorus family, requires careful planning and execution to mitigate potential hazards to personnel and the environment. Organophosphorus compounds are known for their potential toxicity, and phospholes, in particular, can be reactive and sensitive to air and moisture.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: A properly fitted respirator with cartridges appropriate for organic vapors and phosphorus compounds may be necessary, depending on the scale of the operation and ventilation conditions.
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
II. Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe disposal.
-
Waste Identification: All waste streams containing this compound must be clearly labeled as "Hazardous Waste - Organophosphorus Compound, Flammable, Toxic."
-
Segregation: Do not mix this compound waste with other waste streams, especially with oxidizers, strong acids, or bases, to prevent violent reactions. Collect it in a dedicated, properly labeled, and sealed container.
III. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
IV. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a compatible, tightly sealed container. The container should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Step 2: Contact a Licensed Disposal Contractor
-
Your institution's EHS department will have a list of approved hazardous waste disposal contractors. Provide the contractor with a full and accurate description of the waste, including its chemical composition and any known hazards.
Step 3: Packaging and Transportation
-
The hazardous waste contractor will provide specific instructions for the packaging and labeling of the waste for transportation. Follow these instructions meticulously to ensure compliance with Department of Transportation (DOT) regulations.
Step 4: Incineration
-
The most common and effective method for the final disposal of organophosphorus compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound, minimizing its environmental impact.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, consulting with safety and environmental professionals, researchers can ensure the safe and compliant disposal of this compound.
Essential Safety and Operational Guidance for 2,5-Diphenyl-1H-phosphole
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Diphenyl-1H-phosphole was located. The following guidance is based on the general properties of phospholes and organophosphorus compounds, and the known hazards of a structurally related compound. Treat this compound as a potentially hazardous substance at all times.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS, a conservative approach to PPE is mandatory. Organophosphorus compounds can be highly toxic and may be absorbed through the skin, inhaled, or ingested. A related compound, 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide, is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1]. Therefore, robust protective measures are required.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Use unlined, liquid-proof neoprene, butyl, or nitrile gloves with extended cuffs.[2] Avoid latex gloves as they may offer insufficient protection. Inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat is essential. A chemical-resistant apron should be worn over the lab coat when handling the compound. For highly toxic pesticides, full-body, chemical-resistant suits may be required.[2] |
| Respiratory Protection | Fume hood and, if necessary, a respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding the occupational exposure limit, a properly fitted respirator with appropriate cartridges for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and prevent accidents. The following protocol outlines the essential steps for safely handling this compound.
Experimental Workflow for Handling this compound
Disposal Plan: Managing Organophosphorus Waste
Proper waste management is crucial to prevent environmental contamination and ensure compliance with regulations. All materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Protocol |
| Solid Waste | - Collect all solid waste (e.g., contaminated filter paper, gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[3] - The container should be made of a material compatible with the waste. |
| Liquid Waste | - Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3] - Do not mix with other waste streams unless compatibility has been confirmed. - The container should have a screw cap and be stored in secondary containment.[3][4] |
| Sharps Waste | - Needles, syringes, and other contaminated sharps must be placed in a designated sharps container immediately after use. |
| Empty Containers | - "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never pour organophosphorus compounds down the drain.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to minimize harm.
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while under the safety shower. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately. - If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Alert others and your supervisor. - If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. - For large spills, contact your institution's EHS office immediately. |
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.
References
- 1. 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | C11H13OP | CID 82053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smith.agrilife.org [smith.agrilife.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
